molecular formula C10H7F3O B1585860 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol CAS No. 99727-20-5

1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

Cat. No.: B1585860
CAS No.: 99727-20-5
M. Wt: 200.16 g/mol
InChI Key: WWIJKFJKIOQDKI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol is a useful research compound. Its molecular formula is C10H7F3O and its molecular weight is 200.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-2-phenylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-2-9(14,10(11,12)13)8-6-4-3-5-7-8/h1,3-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIJKFJKIOQDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370369
Record name 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99727-20-5
Record name 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99727-20-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Importance of Trifluoromethylated Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

This guide provides a comprehensive overview of the synthetic routes to this compound, a valuable building block in medicinal chemistry and materials science. The presence of a trifluoromethyl group and a propargylic alcohol moiety imparts unique chemical and biological properties, making its efficient synthesis a topic of significant interest for researchers in drug development and organic synthesis.[1][2] This document will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, grounded in established scientific literature.

The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethylated tertiary chiral alcohol motif, in particular, is an increasingly attractive feature in the design of new therapeutic agents.[1] Propargylic alcohols are versatile synthetic intermediates that can undergo a wide array of chemical transformations, further highlighting the synthetic utility of the target molecule.

Retrosynthetic Analysis and Key Synthetic Strategies

The most direct and common approach for the synthesis of this compound involves the nucleophilic addition of an acetylene equivalent to the electrophilic carbonyl carbon of 2,2,2-trifluoroacetophenone.

G cluster_legend Legend Target This compound Disconnect C-C Bond Formation (Ethynylation) Target->Disconnect Precursors Starting Materials Disconnect->Precursors Ketone 2,2,2-Trifluoroacetophenone Precursors->Ketone Acetylene Acetylene Source (e.g., Lithium Acetylide) Precursors->Acetylene l1 Target Molecule l2 Key Disconnection l3 Precursors l1_box l2_box l3_box

Caption: Retrosynthetic analysis of this compound.

The primary methods for achieving this transformation are:

  • Addition of Metal Acetylides: This classic approach involves the use of pre-formed lithium or magnesium acetylides, which act as potent nucleophiles.

  • In Situ Generation of Acetylides: Using a strong base to deprotonate a terminal alkyne in the presence of the ketone.

  • Catalytic Additions: Copper-catalyzed additions of terminal alkynes to trifluoromethyl ketones have emerged as efficient and practical methods.[3]

Detailed Synthetic Protocols

Synthesis via Lithium Acetylide Addition

This method is a robust and widely used procedure for the synthesis of propargylic alcohols. The key is the generation of lithium acetylide, which then attacks the carbonyl of 2,2,2-trifluoroacetophenone.

Reaction Mechanism:

Caption: Reaction mechanism for the synthesis via lithium acetylide.

Experimental Protocol:

  • Preparation of Lithium Acetylide: A solution of acetylene in an appropriate solvent (e.g., THF) is cooled to a low temperature (typically -78 °C). To this, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a period to ensure complete formation of lithium acetylide.

  • Addition of Ketone: A solution of 2,2,2-trifluoroacetophenone in THF is then added slowly to the lithium acetylide solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting ketone.

  • Quenching and Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Reaction Parameters

ParameterValue
Solvent Tetrahydrofuran (THF)
Base n-Butyllithium (n-BuLi)
Temperature -78 °C to room temperature
Reaction Time 2-4 hours
Purification Silica gel chromatography
Copper-Catalyzed Direct Alkynylation

Recent advancements have demonstrated that a simple and efficient superbase system can be employed for the direct alkynylation of trifluoromethyl ketones without the need for additional ligands.[3] This approach offers a more practical and potentially scalable alternative.

Experimental Workflow:

G Start Start Reagents Combine: - 2,2,2-Trifluoroacetophenone - Terminal Alkyne - Copper(I) Catalyst - Base (e.g., t-BuOK) - Solvent (e.g., DMSO) Start->Reagents Reaction Stir at Room Temperature Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product This compound Purify->Product End End Product->End

Caption: Workflow for copper-catalyzed direct alkynylation.

Experimental Protocol:

  • Reaction Setup: To a flask containing a magnetic stir bar, add 2,2,2-trifluoroacetophenone, the terminal alkyne (e.g., phenylacetylene can be used, though for the target molecule, acetylene gas or a protected form would be necessary), a copper(I) salt (e.g., CuI), and a suitable solvent (e.g., DMSO).

  • Addition of Base: A strong base, such as potassium tert-butoxide, is added portion-wise to the reaction mixture.

  • Reaction and Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Asymmetric Synthesis

The synthesis of enantiomerically pure this compound is of great interest due to the importance of chiral molecules in pharmacology.[4] Asymmetric transfer hydrogenation of the corresponding alkynyl ketone is a powerful method for accessing chiral propargylic alcohols.[5]

Strategic Approach:

  • Synthesis of the Prochiral Ketone: 1,1,1-Trifluoro-2-phenyl-3-butyn-2-one would be the precursor.

  • Asymmetric Reduction: This prochiral ketone can be reduced using a chiral catalyst, such as a Noyori-type ruthenium catalyst, to stereoselectively form one enantiomer of the desired alcohol.[5]

Characterization

The final product, this compound, is a solid at room temperature. Its identity and purity are confirmed by standard analytical techniques.

Table 2: Physicochemical and Spectroscopic Data

PropertyData
CAS Number 99727-20-5[6]
Molecular Formula C₁₀H₇F₃O[6]
Molecular Weight 200.16 g/mol [6]
Physical Form Solid
¹H NMR Expected signals for the acetylenic proton, aromatic protons, and the hydroxyl proton.
¹³C NMR Expected signals for the aromatic carbons, the quaternary carbon bearing the hydroxyl and CF₃ groups, the acetylenic carbons, and the CF₃ carbon (with C-F coupling).
¹⁹F NMR A singlet corresponding to the CF₃ group.
IR Spectroscopy Characteristic absorptions for the O-H stretch, the C≡C stretch (alkyne), and C-F bonds.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Safety Considerations

  • 2,2,2-Trifluoroacetophenone: Handle in a well-ventilated fume hood. It is a ketone and may be irritating.[7]

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (argon or nitrogen) using syringe techniques.

  • Acetylene: Flammable gas. Handle with appropriate safety precautions.

  • Solvents: Diethyl ether and THF are flammable.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol (CAS No. 99727-20-5). This document is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this unique trifluoromethylated propargylic alcohol. The guide delves into the structural and electronic characteristics that define its reactivity and potential applications, particularly as a building block in medicinal chemistry. Detailed experimental protocols for the determination of its key physical constants, spectroscopic data for structural elucidation, and a summary of its safety profile are presented. The strategic incorporation of the trifluoromethyl group offers significant advantages in modulating lipophilicity, metabolic stability, and binding interactions, making this compound a valuable asset in the design of novel therapeutics.

Introduction: The Strategic Advantage of Fluorination in Drug Discovery

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern medicinal chemistry to enhance pharmacological profiles.[1][2] The trifluoromethyl group, in particular, is a powerful modulator of a compound's physicochemical and biological properties.[3] Its strong electron-withdrawing nature can significantly alter the acidity of nearby functional groups, while its lipophilicity can improve membrane permeability and metabolic stability.[1][3] this compound is a chiral tertiary alcohol that combines the structural rigidity of an alkyne, the aromaticity of a phenyl group, and the unique electronic properties of a trifluoromethyl group. This combination makes it a highly attractive building block for creating complex and biologically active molecules.[4] This guide serves to provide a detailed understanding of its fundamental properties, enabling its effective application in research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in synthesis and drug development. The following section details the key physical and chemical characteristics of this compound.

General and Physical Properties

The general and physical properties of this compound are summarized in the table below. The compound's physical state at ambient temperature has been reported as both a "clear brown liquid" and a "solid," which suggests a melting point close to room temperature.[5][6]

PropertyValueSource(s)
CAS Number 99727-20-5[7]
Molecular Formula C₁₀H₇F₃O[7]
Molecular Weight 200.16 g/mol [7]
Appearance Clear brown liquid or solid[5][6]
Density 1.301 g/mL at 25 °C[5]
Boiling Point 202.1 °C[5]
Refractive Index (n20/D) 1.473[5]
pKa 9.95 ± 0.10[5]
Solubility Profile

The solubility of a compound is a critical factor in its handling, reactivity, and bioavailability. Based on the principle of "like dissolves like," this compound, with its polar alcohol group and nonpolar phenyl and trifluoromethyl groups, is expected to be soluble in a range of common organic solvents. A detailed experimental determination of its solubility in various solvents is crucial for its application in synthesis and formulation.

Experimental Protocol for Solubility Determination:

  • Solvent Selection: A range of solvents with varying polarities should be selected, such as water, methanol, ethanol, acetone, dichloromethane, toluene, and hexane.

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.

  • Solvent Addition: Add the selected solvent to each vial in incremental volumes (e.g., 0.1 mL) at a constant temperature (e.g., 25 °C).

  • Observation: After each addition, vigorously vortex the vial and visually inspect for complete dissolution. The solubility can be qualitatively categorized (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by the volume of solvent required to dissolve the known mass of the compound.

Structural Elucidation: Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the structure and purity of a chemical compound. This section outlines the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.6 ppm), a singlet for the acetylenic proton (around 2.5-3.0 ppm), and a singlet for the hydroxyl proton (which can vary in chemical shift depending on concentration and solvent).[8][9]

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbons of the phenyl group (in the aromatic region, ~120-140 ppm), the quaternary carbon attached to the hydroxyl and trifluoromethyl groups, the two acetylenic carbons, and the carbon of the trifluoromethyl group (which will show a characteristic quartet due to coupling with the three fluorine atoms).[10]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a propargyl alcohol will exhibit characteristic absorption bands.[11][12]

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200-3600Strong, broad
C≡C-H stretch (alkyne)~3300Sharp, medium
C≡C stretch (alkyne)2100-2260Weak to medium
C-F stretch1000-1400Strong
Aromatic C-H stretch~3030Medium
Aromatic C=C stretch1450-1600Medium to weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For tertiary alcohols, the molecular ion peak is often weak or absent.[13][14] The fragmentation is typically dominated by alpha-cleavage (cleavage of the bond adjacent to the carbon bearing the hydroxyl group) and dehydration (loss of a water molecule).[15][16]

Synthesis and Reactivity

This compound can be synthesized through the nucleophilic addition of an ethynyl nucleophile to 1,1,1-trifluoroacetophenone. A common and effective method is the Grignard reaction.[17][18]

General Synthesis Protocol via Grignard Reaction

The following is a generalized protocol for the synthesis of tertiary alkynyl alcohols.

SynthesisWorkflow cluster_prep Grignard Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Work-up and Purification ethynyl Ethynyl Grignard Reagent alkoxide Magnesium Alkoxide Intermediate ethynyl->alkoxide Nucleophilic Attack mg Magnesium Turnings mg->ethynyl Reacts with Alkyl Halide solvent1 Anhydrous Ether/THF solvent1->ethynyl Solvent ketone 1,1,1-Trifluoroacetophenone ketone->alkoxide product This compound alkoxide->product Protonation purification Extraction & Chromatography/Distillation product->purification acid Aqueous Acid acid->product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), ethynylmagnesium bromide is prepared by bubbling acetylene gas through a solution of a Grignard reagent such as ethylmagnesium bromide in anhydrous tetrahydrofuran (THF). Alternatively, a pre-formed solution of ethynylmagnesium bromide can be used.

  • Addition of the Ketone: The flask is cooled in an ice bath, and a solution of 1,1,1-trifluoroacetophenone in anhydrous THF is added dropwise to the Grignard reagent with vigorous stirring.

  • Reaction Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.

Applications in Research and Drug Development

The unique structural features of this compound make it a versatile building block in organic synthesis and medicinal chemistry.

  • Chiral Scaffold: As a chiral molecule, it can be used in the asymmetric synthesis of complex targets.

  • Click Chemistry: The terminal alkyne functionality allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to form triazoles, which are important pharmacophores.

  • Modulation of Biological Activity: The trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.[3] Trifluoromethylated alcohols have shown potential in various therapeutic areas.[19]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

Hazard Statements: [4][6]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4][6]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) for complete and detailed safety information.[20]

Conclusion

This compound is a valuable and versatile chemical entity with a unique combination of structural and electronic properties. Its physicochemical characteristics, driven by the presence of the trifluoromethyl, phenyl, and propargyl moieties, make it a compelling building block for the synthesis of novel compounds, particularly in the field of drug discovery. This guide has provided a comprehensive overview of its known properties, along with methodologies for their determination and for the compound's synthesis. It is anticipated that the information contained herein will facilitate and inspire further research into the applications of this promising molecule.

References

1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol CAS number 99727-20-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol (CAS 99727-20-5): A Keystone Building Block for Advanced Chemical Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety, renowned for its profound impact on metabolic stability, lipophilicity, and binding affinity.[1] this compound, a tertiary propargylic alcohol, embodies the convergence of three synthetically valuable functionalities: a robust trifluoromethyl group, a versatile terminal alkyne, and a chiral center.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's properties, synthesis, reactivity, and applications, with a focus on field-proven insights and the causal relationships behind experimental choices.

Physicochemical and Spectroscopic Profile

This compound is a unique molecule characterized by a trifluoromethyl group that imparts significant polarity and a hydroxyl group that facilitates hydrogen bonding, enhancing its solubility in polar organic solvents.[2] Its structural rigidity and defined stereochemistry make it an attractive starting point for complex molecular architectures.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 99727-20-5[3]
Molecular Formula C₁₀H₇F₃O[3]
Molecular Weight 200.16 g/mol [3]
IUPAC Name 1,1,1-Trifluoro-2-phenylbut-3-yn-2-ol
Synonyms α-Ethynyl-α-trifluoromethylbenzyl alcohol[2]
Physical Form Solid
Purity ≥98%
Storage Temperature Refrigerator

Spectroscopic Characterization

While specific lot data should always be consulted, the structural features of this compound give rise to a predictable spectroscopic signature, essential for reaction monitoring and quality control.

  • ¹H NMR: Expect distinct signals corresponding to the acetylenic proton (singlet, ~2.5-3.0 ppm), the aromatic protons of the phenyl group (multiplet, ~7.2-7.6 ppm), and the hydroxyl proton (broad singlet, variable chemical shift).

  • ¹³C NMR: Key resonances include those for the CF₃ carbon (quartet due to ¹JCF coupling), the quaternary carbinol carbon, two distinct alkyne carbons, and the aromatic carbons.

  • ¹⁹F NMR: A sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group is expected.

  • IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch (~3300-3500 cm⁻¹), the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100-2200 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).

Synthesis and Mechanistic Considerations

The synthesis of tertiary trifluoromethyl carbinols is a cornerstone of organofluorine chemistry. The most direct and reliable approach to this compound involves the nucleophilic addition of an ethynyl equivalent to a trifluoromethyl ketone.

Retrosynthetic Analysis

A logical retrosynthetic disconnection reveals the primary synthons: 2,2,2-trifluoroacetophenone and an ethynyl anion equivalent, such as that derived from acetylene gas or a protected alkyne. This approach is favored for its efficiency and convergence.

G Target This compound Disconnection C-C Disconnection (Nucleophilic Addition) Target->Disconnection Ketone 2,2,2-Trifluoroacetophenone (Electrophile) Disconnection->Ketone Alkyne Ethynyl Anion Equivalent (Nucleophile) Disconnection->Alkyne

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol: Grignard-Based Addition

This protocol provides a reliable, scalable method for the synthesis of the title compound. The causality for using a Grignard reagent lies in its high nucleophilicity and commercial availability, while THF is chosen as the solvent for its ability to solvate the Grignard species effectively.

Materials:

  • 2,2,2-Trifluoroacetophenone

  • Ethynylmagnesium bromide (0.5 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon), add 2,2,2-trifluoroacetophenone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the ketone in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the Grignard addition and prevent side reactions.

  • Nucleophilic Addition: Add ethynylmagnesium bromide solution (1.1 eq) dropwise via the dropping funnel over 30 minutes. The slow addition maintains a low concentration of the nucleophile, further ensuring reaction control.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. The choice of diethyl ether facilitates easy separation from the aqueous phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Reactivity and Synthetic Utility

The true value of this compound lies in its trifunctional nature, offering three distinct points for chemical modification. The hydroxyl, terminal alkyne, and phenyl groups can be selectively manipulated to generate a diverse library of complex molecules.

G cluster_center cluster_reactions Core This compound Sonogashira Sonogashira Coupling Core->Sonogashira [Pd], CuI Aryl-Halide Click CuAAC (Click Chemistry) Core->Click 1. Azide Source 2. Cu(I) Esterification Esterification / Etherification Core->Esterification Acyl Chloride or Alkyl Halide Derivatization Aromatic Substitution (e.g., Halogenation) Core->Derivatization EAS Reagent G Start Core Scaffold (CAS 99727-20-5) Deriv Chemical Derivatization (e.g., Sonogashira) Start->Deriv Bio Bioactive Molecule (e.g., Kinase Inhibitor) Deriv->Bio Target Therapeutic Target (e.g., PI3K/mTOR) Bio->Target

References

A Spectroscopic Guide to 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol: A Predictive Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol (CAS No. 99727-20-5). In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous compounds to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and similar fluorinated propargyl alcohols. The insights herein are designed to guide experimental design, aid in spectral interpretation, and facilitate the unambiguous structural elucidation of this important chemical entity.

Introduction to this compound

This compound is a tertiary alcohol characterized by the presence of a trifluoromethyl group, a phenyl ring, and a terminal alkyne. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, while the phenyl and alkyne moieties offer versatile handles for further chemical transformations. Accurate spectroscopic characterization is paramount to confirming the identity and purity of this compound in any research and development setting.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would be dominated by the characteristic vibrations of its key functionalities.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration ModePredicted Intensity
~3600-3200O-H (Alcohol)Stretching (H-bonded)Strong, Broad
~3300≡C-H (Alkyne)StretchingStrong, Sharp
~3100-3000=C-H (Aromatic)StretchingMedium
~2150-2100C≡C (Alkyne)StretchingWeak to Medium
~1600, 1495, 1450C=C (Aromatic)Ring StretchingMedium
~1250-1050C-F (Trifluoromethyl)StretchingStrong
~1210-1100C-O (Tertiary Alcohol)StretchingStrong
~900-675=C-H (Aromatic)Out-of-plane BendingStrong

Interpretation and Causality:

  • O-H Stretch: The broadness of the alcohol O-H stretching band is a direct consequence of intermolecular hydrogen bonding.[1][2][3]

  • Alkyne Stretches: The terminal alkyne is expected to show a sharp and strong ≡C-H stretch around 3300 cm⁻¹, a highly characteristic absorption.[4][5][6][7][8] The C≡C triple bond stretch itself is predicted to be in the 2100-2150 cm⁻¹ region; its intensity can be variable but is typically weaker than the ≡C-H stretch.[4][5][6][7][9]

  • Aromatic Vibrations: The phenyl group will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ and several C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region.[7] Strong out-of-plane C-H bending bands in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring.

  • C-F and C-O Stretches: The presence of the trifluoromethyl group will result in very strong C-F stretching absorptions in the 1250-1050 cm⁻¹ region. The C-O stretch of the tertiary alcohol is also expected to be a strong band, typically appearing between 1210 and 1100 cm⁻¹.[1][10]

Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_processing Data Processing Sample Solid Sample ATR_Crystal ATR Crystal Sample->ATR_Crystal Place small amount on crystal FTIR_Spectrometer FTIR Spectrometer ATR_Crystal->FTIR_Spectrometer Mount ATR accessory Data_Processing Software Analysis FTIR_Spectrometer->Data_Processing Collect Spectrum Final_Spectrum Interpreted IR Spectrum Data_Processing->Final_Spectrum Baseline Correction & Peak Picking

Workflow for ATR-FTIR Spectroscopy.
  • Sample Preparation: A small amount of solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Spectrum Collection: The sample spectrum is then collected, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. A baseline correction may be applied to obtain a flat baseline.

  • Analysis: The resulting spectrum is analyzed by identifying the wavenumbers of the major absorption bands and assigning them to the corresponding functional group vibrations.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.3Multiplet5HAromatic protons (C₆H₅)
~5.0-4.0Singlet1HHydroxyl proton (-OH)
~2.9Singlet1HAlkynyl proton (≡C-H)

Interpretation and Causality:

  • Aromatic Protons: The protons on the phenyl ring are expected to resonate in the typical aromatic region of ~7.3-7.6 ppm as a complex multiplet.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent due to hydrogen bonding. It is expected to appear as a broad singlet that can range from approximately 4.0 to 5.0 ppm or even broader.

  • Alkynyl Proton: The terminal alkynyl proton is anticipated to be a sharp singlet at around 2.9 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

HNMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_processing Data Processing Sample ~5-10 mg of Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent ~0.7 mL CDCl₃ with TMS Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Insert Sample Data_Processing Software Processing NMR_Spectrometer->Data_Processing Acquire FID Final_Spectrum ¹H NMR Spectrum Data_Processing->Final_Spectrum Fourier Transform Phase & Baseline Correction Integration

Workflow for ¹H NMR Spectroscopy.
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed. A standard ¹H NMR pulse sequence is used to acquire the Free Induction Decay (FID).

  • Data Processing: The FID is subjected to Fourier transformation to generate the spectrum. The spectrum is then phased and baseline corrected.

  • Analysis: The chemical shifts are referenced to TMS (0 ppm). The signals are integrated to determine the relative number of protons, and the multiplicities are analyzed to deduce spin-spin coupling information.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
~140SingletQuaternary Aromatic Carbon (C-ipso)
~129-128SingletAromatic CH Carbons
~126Quartet (¹JCF ≈ 285 Hz)Trifluoromethyl Carbon (CF₃)
~85SingletAlkynyl Carbon (-C≡CH)
~78SingletAlkynyl Carbon (-C≡CH)
~75Quartet (²JCF ≈ 30 Hz)Quaternary Alcohol Carbon (C-OH)

Interpretation and Causality:

  • Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (~128-140 ppm).

  • Alkynyl Carbons: The two sp-hybridized carbons of the alkyne are expected to resonate at around 85 and 78 ppm.

  • Trifluoromethyl Carbon: The carbon of the CF₃ group will be a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift is predicted to be around 126 ppm.[11] The one-bond C-F coupling constant is expected to be large, around 285 Hz.[12]

  • Alcohol Carbon: The quaternary carbon bearing the hydroxyl and trifluoromethyl groups will also appear as a quartet due to two-bond coupling to the fluorine atoms (²JCF), with an expected chemical shift around 75 ppm and a smaller coupling constant of approximately 30 Hz.[12]

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol is similar to that of ¹H NMR, with the following key differences:

  • Sample Concentration: A higher sample concentration (20-50 mg) is generally required.

  • Pulse Sequence: A ¹³C NMR pulse sequence with proton decoupling is used.

  • Acquisition Time: Longer acquisition times are necessary due to the lower natural abundance of ¹³C.

CNMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_processing Data Processing Sample ~20-50 mg of Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent ~0.7 mL CDCl₃ Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Insert Sample Data_Processing Software Processing NMR_Spectrometer->Data_Processing Acquire FID with ¹H Decoupling Final_Spectrum ¹³C NMR Spectrum Data_Processing->Final_Spectrum Fourier Transform Phase & Baseline Correction

Workflow for ¹³C NMR Spectroscopy.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
200[M]⁺ (Molecular Ion)
182[M - H₂O]⁺
131[M - CF₃]⁺
105[C₆H₅CO]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
69[CF₃]⁺

Interpretation and Causality:

  • Molecular Ion: As a tertiary alcohol, the molecular ion peak at m/z 200 is expected to be weak or potentially absent.[13][14][15]

  • Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule, which would give rise to a peak at m/z 182.[13][14]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to the loss of the trifluoromethyl radical, resulting in a fragment at m/z 131.

  • Aromatic Fragmentation: The presence of the phenyl group is expected to lead to the formation of characteristic aromatic fragments, including the phenyl cation at m/z 77 and the highly stable tropylium ion at m/z 91.[13][16][17] A fragment corresponding to the benzoyl cation at m/z 105 is also plausible through rearrangement.

  • Trifluoromethyl Cation: A peak at m/z 69 corresponding to the [CF₃]⁺ cation is also anticipated.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_prep Sample Introduction cluster_analysis Mass Analysis cluster_processing Data Output Sample Dilute solution of Sample GC_or_Direct_Infusion GC or Direct Infusion Sample->GC_or_Direct_Infusion Ion_Source EI Source (70 eV) GC_or_Direct_Infusion->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Separation by m/z Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum Generate Spectrum

Workflow for Electron Ionization Mass Spectrometry.
  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via Gas Chromatography (GC) or direct infusion.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a signal proportional to their abundance is generated.

  • Data Output: A data system records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Conclusion

This predictive guide provides a comprehensive spectroscopic blueprint for the characterization of this compound. By understanding the expected IR, ¹H NMR, ¹³C NMR, and mass spectra, researchers can more efficiently and confidently confirm the structure and purity of this versatile compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results. This foundational knowledge is critical for the successful application of this compound in the development of new pharmaceuticals and advanced materials.

References

The Trifluoromethylated Propargyl Alcohol Motif: A Keystone for Modern Drug Discovery and Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylated propargyl alcohols represent a class of organic building blocks that have garnered significant attention in contemporary synthetic and medicinal chemistry. The strategic incorporation of the trifluoromethyl (CF₃) group onto the propargylic framework imparts a unique combination of steric and electronic properties, profoundly influencing the molecule's reactivity and the biological activity of its derivatives. This guide provides a comprehensive analysis of the synthesis, reactivity, and strategic applications of trifluoromethylated propargyl alcohols. We will delve into the mechanistic underpinnings of their diverse transformations, including nucleophilic substitutions, cyclization cascades, and rearrangement reactions. Causality behind experimental choices, detailed protocols for key transformations, and their application in the synthesis of complex molecules, particularly pharmaceuticals, will be highlighted. This document serves as a technical resource for researchers aiming to harness the synthetic potential of these versatile synthons.

The Trifluoromethyl Group: A Game-Changer in Propargylic Reactivity

The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity make it a prized substituent in drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1] When appended to a propargyl alcohol, the CF₃ group exerts profound electronic effects that dictate the molecule's reactivity.

The primary influence of the CF₃ group is the destabilization of adjacent carbocations. This effect is paramount in reactions proceeding through a propargylic cation intermediate, such as Sₙ1-type nucleophilic substitutions and acid-catalyzed rearrangements. The powerful inductive effect of the three fluorine atoms withdraws electron density from the propargylic carbon, making the formation of a positive charge at this position energetically unfavorable. This inherent instability governs the reaction pathways these molecules undertake, often favoring alternative mechanisms or requiring potent activation methods.

Conversely, the CF₃ group can activate the molecule towards other transformations. For instance, in visible-light-mediated photoredox catalysis, trifluoromethylated propargylic alcohols can be precursors to β-trifluoromethyl ketones, showcasing a regioselective trifluoromethylation at a remote position.[2]

Synthesis of Trifluoromethylated Propargyl Alcohols

The reliable synthesis of trifluoromethylated propargyl alcohols is the gateway to their extensive applications. Several robust methods have been developed, with the nucleophilic addition of an alkynyl nucleophile to a trifluoromethyl ketone or equivalent being the most prevalent strategy.

Grignard-Mediated Alkynylation

A common and versatile method involves the reaction of a trifluoromethyl ketone with an alkynyl Grignard reagent.[3] This approach allows for the introduction of a wide variety of substituents on the alkyne terminus.

Experimental Protocol: Synthesis of a Tertiary Trifluoromethylated Propargyl Alcohol via Grignard Reaction [3]

  • Objective: To synthesize a tertiary propargyl alcohol by reacting an alkynyl Grignard reagent with a trifluoromethyl ketone.

  • Materials:

    • Trifluoromethyl ketone (e.g., 1,1,1-trifluoroacetone)

    • Terminal alkyne (e.g., phenylacetylene)

    • Magnesium turnings

    • Ethyl bromide (for Grignard initiation)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of ethyl bromide in anhydrous ether dropwise to initiate the Grignard formation (evidenced by bubbling and heat generation). Once initiated, add a solution of the terminal alkyne in anhydrous ether dropwise and reflux for 1-2 hours to form the alkynyl Grignard reagent.

    • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the trifluoromethyl ketone in anhydrous ether dropwise to the stirred Grignard solution.

    • Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Causality of Experimental Choices:

    • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the Grignard reagent.

    • Initiation with Ethyl Bromide: The formation of the alkynyl Grignard can sometimes be sluggish. Initiating the reaction with a more reactive alkyl halide like ethyl bromide ensures the generation of the Grignard reagent.

    • Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild proton source that effectively quenches the reaction and protonates the resulting alkoxide to form the alcohol without causing side reactions like elimination, which can occur with stronger acids.

Diagram of Grignard-Mediated Synthesis

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up Alkyne R-C≡C-H Alkynyl_Grignard R-C≡C-MgBr Alkyne->Alkynyl_Grignard Deprotonation EtMgBr EtMgBr CF3_Ketone R'-C(=O)-CF₃ Alkynyl_Grignard->CF3_Ketone Attack on Carbonyl Alkoxide Intermediate Alkoxide CF3_Ketone->Alkoxide Product Trifluoromethylated Propargyl Alcohol Alkoxide->Product Protonation H3O+ H₃O⁺ (aq. NH₄Cl) H3O+->Product

Caption: Synthesis of trifluoromethylated propargyl alcohols via Grignard reaction.

Key Reactivity Patterns

The unique electronic nature of trifluoromethylated propargyl alcohols opens up a diverse range of chemical transformations.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the propargylic position is a fundamental transformation. However, the destabilizing effect of the CF₃ group on a potential propargylic cation makes Sₙ1 pathways challenging. Consequently, these reactions often proceed through Sₙ2 or Sₙ2' mechanisms, or require strong Lewis acid activation to facilitate the departure of the hydroxyl group.

A variety of nucleophiles, including alcohols, thiols, and arenes, can be employed.[4] The choice of catalyst is crucial. While strong Brønsted acids can promote these reactions, they can also lead to side reactions like the Meyer-Schuster rearrangement. Lewis acids, such as FeCl₃ and BiCl₃, have been shown to be effective catalysts for these transformations, proceeding under milder conditions.[2][4]

Diagram of Catalytic Nucleophilic Substitution

G Start CF₃-Propargyl Alcohol Activation Activation of Hydroxyl Group Start->Activation Lewis_Acid Lewis Acid (e.g., FeCl₃) Lewis_Acid->Activation Intermediate [Activated Complex] Activation->Intermediate Substitution Nucleophilic Attack (Sₙ2 or Sₙ2') Intermediate->Substitution Nucleophile Nucleophile (Nu-H) Nucleophile->Substitution Product Substituted Product Substitution->Product Byproduct H₂O + Lewis Acid Substitution->Byproduct

Caption: Lewis acid-catalyzed nucleophilic substitution of a CF₃-propargyl alcohol.

Gold-Catalyzed Cyclization Reactions

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for activating alkynes towards nucleophilic attack. Trifluoromethylated propargyl alcohols are excellent substrates for gold-catalyzed intramolecular cyclizations, leading to the formation of various heterocyclic scaffolds.

For instance, gold-catalyzed cycloisomerization of homopropargylic alcohols can yield tetrahydrofuranyl ethers. The reaction proceeds through the formation of a 2,3-dihydrofuran intermediate, which is then trapped by an alcohol. The choice of the gold catalyst and its ligands can influence the reaction pathway and selectivity.[5]

Experimental Protocol: Gold-Catalyzed Cycloisomerization/Hydroalkoxylation

  • Objective: To synthesize a tetrahydrofuranyl ether from a homopropargylic alcohol.

  • Materials:

    • Homopropargylic alcohol

    • Alcohol (as nucleophile and solvent)

    • Gold(I) precatalyst (e.g., Ph₃PAuCl)

    • Silver salt cocatalyst (e.g., AgOTf)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, dissolve the gold(I) precatalyst and the silver salt in anhydrous DCM. Stir for 15 minutes at room temperature to generate the active cationic gold catalyst.

    • Reaction Setup: In a separate flask, dissolve the homopropargylic alcohol in the alcohol solvent.

    • Reaction Execution: Add the substrate solution to the catalyst solution at room temperature.

    • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a few drops of triethylamine. Filter the mixture through a short pad of silica gel, washing with ethyl acetate.

    • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

  • Causality of Experimental Choices:

    • Cationic Gold Catalyst: The combination of a neutral gold(I) complex with a silver salt generates a highly electrophilic cationic gold species, [L-Au]⁺, which is a potent π-acid for alkyne activation.

    • Inert Atmosphere: While many gold-catalyzed reactions are air-tolerant, performing the reaction under an inert atmosphere can prevent potential oxidative side reactions and catalyst deactivation.

    • Triethylamine Quench: The addition of a mild base like triethylamine neutralizes any residual acid and prevents potential acid-catalyzed decomposition of the product during work-up.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds.[6][7] For trifluoromethylated propargyl alcohols, this rearrangement can be challenging due to the electronic destabilization of the allenic carbocation intermediate. However, with appropriate catalysts, such as strong Lewis acids or phosphomolybdic acid, the rearrangement can be achieved, providing access to β-trifluoromethyl-α,β-enones.[8]

The reaction mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift to form an allene, which then tautomerizes to the enone.[6][7] The presence of the CF₃ group can influence the regioselectivity of the rearrangement.

Applications in Drug Development

The unique reactivity of trifluoromethylated propargyl alcohols makes them valuable intermediates in the synthesis of complex, biologically active molecules. The trifluoromethyl group is a common motif in many pharmaceuticals, and these alcohols provide a versatile platform for its introduction.[9]

For example, the selective hydrogenation of a trifluoromethylphenyl-substituted propargyl alcohol is a key step in the synthesis of intermediates for the calcimimetic agent Cinacalcet.[10] The choice of hydrogenation catalyst dictates the outcome: a poisoned catalyst like Lindlar's catalyst yields the corresponding cis-allyl alcohol, while a more active catalyst like palladium on carbon leads to complete saturation.[10]

Table 1: Catalyst Selection in the Hydrogenation of 3-(3-Trifluoromethylphenyl)propargyl Alcohol [10]

Desired ProductCatalystKey Outcome
(Z)-3-(3-Trifluoromethylphenyl)allyl alcoholLindlar's Catalyst (Pd/CaCO₃/PbO₂)Selective reduction to the cis-alkene
3-(3-Trifluoromethylphenyl)propanol10% Palladium on Carbon (Pd/C)Complete reduction of the alkyne and alkene

Conclusion

Trifluoromethylated propargyl alcohols are more than just simple building blocks; they are powerful tools for the modern synthetic chemist. The strong electronic influence of the trifluoromethyl group imparts a unique and often counterintuitive reactivity profile that can be harnessed to construct complex molecular architectures with high levels of control. Their synthesis is well-established, and their participation in a wide array of transformations, including nucleophilic substitutions, gold-catalyzed cyclizations, and rearrangements, has been demonstrated. As the demand for sophisticated, fluorinated molecules in drug discovery and materials science continues to grow, the strategic application of trifluoromethylated propargyl alcohols is poised to play an increasingly important role in addressing these synthetic challenges. This guide provides a foundational understanding of their core reactivity, empowering researchers to exploit their full potential in their own synthetic endeavors.

References

An In-Depth Technical Guide to 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol: Synthesis, History, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol, a fluorinated propargyl alcohol with significant potential in synthetic and medicinal chemistry. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that are highly sought after in the development of novel therapeutics and advanced materials.[1][2][3] This document delves into the historical context of its discovery, detailed synthesis methodologies with mechanistic explanations, and explores its potential applications in drug discovery.

Introduction: The Significance of Trifluoromethylated Propargyl Alcohols

The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern medicinal chemistry.[2][3] The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] When incorporated into a propargyl alcohol scaffold, the resulting trifluoromethylated carbinols become versatile building blocks for the synthesis of complex molecular architectures. These compounds are of significant interest to researchers in drug development due to their potential to address challenges in pharmacokinetics and pharmacodynamics.[2][4] this compound, also known as 1-Ethynyl-1-trifluoromethylbenzyl alcohol, stands as a key representative of this class of compounds, possessing a unique combination of a trifluoromethyl group, a phenyl ring, and a terminal alkyne.[5]

Table 1: Physicochemical Properties of this compound [5]

PropertyValue
CAS Number 99727-20-5
Molecular Formula C₁₀H₇F₃O
Molecular Weight 200.16 g/mol
Physical Form Solid
Storage Temperature Refrigerator

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a single landmark publication. Its discovery is more of an evolutionary step stemming from the broader exploration of trifluoromethylated carbonyl chemistry. The foundational work in the mid-20th century on the addition of nucleophiles to trifluoromethyl ketones laid the groundwork for the synthesis of such specialized alcohols. The development of organometallic reagents, particularly lithium and magnesium acetylides, provided the essential tools for the ethynylation of ketones.

The synthesis of this specific molecule is a logical extension of established synthetic methodologies, primarily the nucleophilic addition of an ethynyl group to 2,2,2-trifluoroacetophenone. While a singular "discovery" paper is elusive, its appearance in the catalogs of chemical suppliers by the late 20th century indicates its synthesis and isolation had been achieved and recognized for its utility as a synthetic intermediate.

Synthesis and Mechanistic Insights

The most direct and widely employed method for the synthesis of this compound is the nucleophilic addition of an acetylene anion equivalent to 2,2,2-trifluoroacetophenone. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of 2,2,2-trifluoroacetophenone highly electrophilic and susceptible to nucleophilic attack.

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Ethynylation of 2,2,2-Trifluoroacetophenone

This protocol is a representative example based on established methodologies for the addition of terminal alkynes to trifluoromethyl ketones.

Materials:

  • 2,2,2-Trifluoroacetophenone

  • Ethynylmagnesium bromide (or a suitable precursor for lithium acetylide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of 2,2,2-trifluoroacetophenone in anhydrous THF under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

  • Nucleophilic Addition: A solution of ethynylmagnesium bromide in THF is added dropwise to the cooled solution of the ketone with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Mechanistic Rationale

The causality behind this experimental design lies in the fundamental principles of organometallic chemistry.

  • Inert Atmosphere: The use of a nitrogen atmosphere is critical as organometallic reagents like Grignard reagents and organolithiums are highly reactive towards oxygen and moisture.

  • Anhydrous Conditions: Anhydrous solvents are essential to prevent the protonation and deactivation of the nucleophilic ethynyl anion.

  • Low Temperature: The reaction is typically conducted at a low temperature to control the exothermicity of the addition and to minimize potential side reactions.

  • Aqueous Workup: The ammonium chloride quench serves to protonate the intermediate alkoxide and to neutralize any remaining Grignard reagent.

Potential Applications in Drug Development

While specific biological activity studies for this compound are not extensively reported in publicly available literature, its structural motifs suggest significant potential in medicinal chemistry.

As a Versatile Synthetic Intermediate

The terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, including:

  • Click Chemistry: The alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole rings, a common scaffold in many pharmaceutical agents.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds, enabling the elaboration of the molecular framework.

  • Further Functionalization: The tertiary alcohol can be derivatized or used to direct further reactions on the molecule.

G start This compound click Click Chemistry (CuAAC) start->click sonogashira Sonogashira Coupling start->sonogashira derivatization Hydroxyl Group Derivatization start->derivatization triazole Triazole-containing Compounds click->triazole extended Extended Conjugated Systems sonogashira->extended prodrugs Ester/Ether Prodrugs derivatization->prodrugs

Caption: Potential synthetic transformations of this compound.

In Bioisosteric Replacement Strategies

The trifluoromethyl group is often used as a bioisostere for other chemical groups to modulate a molecule's properties.[1] The unique electronic and steric properties of the trifluoromethyl group in this compound make it an attractive fragment for incorporation into drug candidates to enhance their metabolic stability and membrane permeability.[3]

Conclusion

This compound is a valuable molecule at the intersection of fluorine chemistry and synthetic organic chemistry. While its specific biological activities remain an area ripe for exploration, its synthesis is well-understood and provides a reliable route to a versatile building block. For researchers and scientists in drug development, this compound offers a strategic tool for the design and synthesis of novel therapeutics with potentially enhanced pharmacological profiles. The continued exploration of its reactivity and biological properties is likely to unveil new and exciting applications in the years to come.

References

An In-Depth Technical Guide to 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol: A Valuable Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,1,1-trifluoro-2-phenyl-3-butyn-2-ol, a fluorinated propargyl alcohol of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its molecular structure and chemical formula, provide a detailed and validated synthesis protocol, outline methods for its thorough characterization, and explore its applications as a strategic building block in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Propargyl Alcohols

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature and steric properties, which can significantly modulate the physicochemical and pharmacological profile of a drug candidate.[4]

When the trifluoromethyl group is incorporated into a propargyl alcohol scaffold, as in the case of this compound, the resulting molecule becomes a versatile and powerful building block.[5] The combination of a chiral center, a reactive alkyne, and the influential trifluoromethyl group offers multiple avenues for synthetic elaboration, making it an attractive starting material for the synthesis of complex, biologically active compounds.[6][7] This guide aims to provide the necessary technical details for the synthesis, characterization, and strategic utilization of this valuable compound.

Molecular Structure and Chemical Formula

This compound is a tertiary alcohol characterized by a trifluoromethyl group and a phenyl ring attached to the same carbon atom, which also bears a hydroxyl group and an ethynyl group. This unique arrangement of functional groups confers its notable chemical properties and synthetic versatility.

Key Molecular Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₇F₃O[8]
Molecular Weight 200.16 g/mol [8]
IUPAC Name This compound
CAS Number 99727-20-5[8]
Synonyms 1-Ethynyl-1-trifluoromethylbenzyl alcohol, α-Ethynyl-α-trifluoromethylbenzyl alcohol[8]
Physical Form Solid

Structural Representation

Caption: 2D structure of this compound.

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved through the nucleophilic addition of a lithium acetylide to 2,2,2-trifluoroacetophenone. This method is well-established for the preparation of propargyl alcohols and is amenable to scale-up.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • Acetylene gas or ethynyltrimethylsilane

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 2,2,2-Trifluoroacetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Preparation of Lithium Acetylide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum under an inert atmosphere (argon or nitrogen).

    • Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

    • Bubble acetylene gas through the cooled THF for 30 minutes.

    • Slowly add one equivalent of n-BuLi dropwise to the acetylene solution, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete formation of lithium acetylide.

  • Addition of Ketone:

    • Dissolve 2,2,2-trifluoroacetophenone (1 equivalent) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the lithium acetylide suspension at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a solid.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended:

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Expected Chemical Shifts (in CDCl₃):

    • ~7.3-7.6 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.

    • ~3.0-4.0 ppm (broad singlet, 1H): Hydroxyl proton (exchangeable with D₂O).

    • ~2.7 ppm (singlet, 1H): Acetylenic proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Expected Chemical Shifts (in CDCl₃):

    • ~128-132 ppm: Aromatic carbons.

    • ~123 ppm (quartet, J ≈ 285 Hz): Trifluoromethyl carbon.

    • ~85 ppm: Quaternary carbon attached to the alkyne.

    • ~75 ppm: Terminal acetylenic carbon.

    • ~74 ppm (quartet, J ≈ 30 Hz): Quaternary carbon attached to the CF₃ group.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
  • Expected Chemical Shift (in CDCl₃, relative to CFCl₃):

    • ~ -75 to -80 ppm (singlet, 3F): A single peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

IR (Infrared) Spectroscopy
  • Expected Absorption Bands (cm⁻¹):

    • ~3300-3500 cm⁻¹ (broad): O-H stretch of the alcohol.

    • ~3300 cm⁻¹ (sharp): C-H stretch of the terminal alkyne.

    • ~2120 cm⁻¹ (weak): C≡C stretch of the alkyne.

    • ~1100-1300 cm⁻¹ (strong): C-F stretches of the trifluoromethyl group.

Mass Spectrometry (MS)
  • Expected Molecular Ion Peak (M⁺): m/z = 200.16

  • Expected Fragmentation Pattern: Loss of the trifluoromethyl group (CF₃), water (H₂O), and the acetylenic proton are expected fragmentation pathways.

Applications in Drug Development and Medicinal Chemistry

While specific patents detailing the use of this compound are not prevalent, the strategic value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

A Key Intermediate for Biologically Active Molecules

Trifluoromethylated propargyl alcohols are recognized as valuable building blocks in medicinal chemistry.[5][6] They serve as precursors for a wide range of molecular scaffolds. For instance, the hydrogenation of the alkyne moiety can lead to the corresponding allyl or saturated alcohols, which are common motifs in pharmaceutical intermediates.[9]

"Click" Chemistry and Bioorthogonal Reactions

The terminal alkyne functionality makes this compound an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient and specific reaction allows for the facile conjugation of the molecule to other building blocks, such as those containing azide groups, to rapidly generate libraries of complex molecules for biological screening.

Synthesis of Heterocyclic Compounds

The propargyl alcohol moiety can participate in a variety of cyclization reactions to form diverse heterocyclic systems, which are prevalent in many approved drugs. The presence of the trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of these resulting heterocyclic compounds.

Potential Therapeutic Targets

Derivatives of trifluoromethylated propargyl alcohols have been investigated for a range of biological activities. For example, fluoroaryl-substituted compounds have shown promise as anti-tumor agents.[10] The unique combination of steric and electronic properties conferred by the trifluoromethyl and phenyl groups can lead to enhanced binding to target proteins.

Conclusion

This compound is a strategically important building block for researchers and scientists engaged in drug discovery and development. Its synthesis is straightforward, and its structure is rich in functionality, offering numerous avenues for chemical modification. The presence of the trifluoromethyl group provides a proven strategy for enhancing the drug-like properties of derivative compounds. This guide has provided a comprehensive technical overview to facilitate the synthesis, characterization, and effective utilization of this valuable molecule in the pursuit of novel therapeutics.

References

The Strategic Incorporation of Trifluoromethylated Alkynes in Modern Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoromethyl Group as a "Super-Substituent" in Alkyne Chemistry

The trifluoromethyl (CF₃) group has emerged as a "super-substituent" in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique combination of high electronegativity, metabolic stability, and lipophilicity can profoundly alter the physicochemical and biological properties of organic molecules.[1][2][3] When appended to an alkyne scaffold, the CF₃ group imparts exceptional reactivity and provides a versatile handle for the synthesis of complex fluorinated molecules. This technical guide offers an in-depth exploration of the synthesis, reactivity, and applications of trifluoromethylated alkynes, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide validated protocols to empower your research endeavors.

Part 1: Synthesis of Trifluoromethylated Alkynes: A Methodological Overview

The reliable and efficient synthesis of trifluoromethylated alkynes is the cornerstone of their application in complex molecule synthesis. A variety of methodologies have been developed, each with its own set of advantages and substrate scope considerations. The choice of method is often dictated by the nature of the starting material, desired functional group tolerance, and scalability.

Copper-Catalyzed Trifluoromethylation of Terminal Alkynes: A Workhorse Reaction

Copper-catalyzed trifluoromethylation of terminal alkynes represents one of the most robust and widely utilized methods for the synthesis of trifluoromethylated alkynes.[4][5][6] This approach typically involves the reaction of a terminal alkyne with a trifluoromethyl source in the presence of a copper catalyst.

Causality Behind Experimental Choices:

  • Trifluoromethyl Source: The choice of the CF₃ source is critical. Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, are popular due to their stability and commercial availability.[4] Fluoroform-derived CuCF₃ reagents are also gaining traction due to their cost-effectiveness.[4] The reactivity of the CF₃ source must be matched with the reaction conditions and the copper catalyst.

  • Copper Catalyst: Copper(I) salts, such as CuI or CuBr, are commonly employed. The role of the copper is to facilitate the formation of a copper acetylide intermediate, which then undergoes oxidative addition with the trifluoromethyl source.

  • Ligand: The addition of a ligand, such as 1,10-phenanthroline or TMEDA, can significantly enhance the efficiency of the catalytic cycle by stabilizing the copper species and promoting the desired reactivity.[4]

  • Oxidant: In some protocols, an external oxidant like air or a peroxide is required to facilitate the regeneration of the active copper catalyst.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of a Terminal Alkyne [4][5]

Objective: To synthesize 1-phenyl-3,3,3-trifluoropropyne from phenylacetylene.

Materials:

  • Phenylacetylene (1.0 mmol, 1.0 eq)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol, 1.5 eq)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Dry N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (19.0 mg), 1,10-phenanthroline (18.0 mg), and K₂CO₃ (276 mg).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add dry DMF (5 mL) to the tube.

  • Add phenylacetylene (110 µL) to the reaction mixture.

  • Finally, add TMSCF₃ (220 µL) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-phenyl-3,3,3-trifluoropropyne.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The characteristic ¹⁹F NMR signal for the CF₃ group adjacent to an alkyne typically appears around -50 to -60 ppm.

Photoredox-Catalyzed Trifluoromethylation: A Mild and Versatile Approach

Visible-light photoredox catalysis has emerged as a powerful tool for the trifluoromethylation of alkynes under mild reaction conditions.[7][8] This method offers excellent functional group tolerance and avoids the need for high temperatures or harsh reagents.

Causality Behind Experimental Choices:

  • Photocatalyst: Ruthenium or iridium-based photocatalysts, such as [Ru(bpy)₃]Cl₂ or fac-[Ir(ppy)₃], are commonly used due to their favorable redox potentials and long-lived excited states.

  • CF₃ Source: A variety of CF₃ sources can be employed, including trifluoroiodomethane (CF₃I) and Togni's reagents. The choice depends on the specific reaction and the desired reactivity.

  • Solvent and Base: The solvent and base can play a crucial role in controlling the reaction pathway and selectivity, sometimes allowing for the selective synthesis of different trifluoromethylated products from the same starting materials.[9]

Experimental Protocol: Visible-Light Photoredox-Catalyzed Trifluoromethylation of an Alkyne [7]

Objective: To synthesize a trifluoromethylated alkene via the hydrotrifluoromethylation of an alkyne.

Materials:

  • Alkyne (0.5 mmol, 1.0 eq)

  • CF₃I (gaseous, excess)

  • [Ru(bpy)₃]Cl₂ (0.005 mmol, 1 mol%)

  • Hantzsch ester (0.75 mmol, 1.5 eq)

  • Triethylamine (Et₃N) (1.0 mmol, 2.0 eq)

  • Acetonitrile (CH₃CN) (5 mL)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the alkyne, [Ru(bpy)₃]Cl₂, Hantzsch ester, and triethylamine.

  • Seal the tube with a rubber septum and degas the solution by bubbling argon through it for 15 minutes.

  • Introduce CF₃I gas into the reaction vessel via a balloon.

  • Place the reaction mixture approximately 5 cm from a blue LED lamp (40 W).

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion, vent the excess CF₃I in a fume hood.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired trifluoromethylated alkene.

Self-Validation: Characterize the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity. The stereochemistry of the resulting alkene should be determined using techniques such as Nuclear Overhauser Effect (NOE) spectroscopy.

Part 2: The Unique Reactivity of Trifluoromethylated Alkynes

The strong electron-withdrawing nature of the trifluoromethyl group renders the alkyne C≡C bond highly electron-deficient, making it susceptible to nucleophilic attack and a versatile partner in cycloaddition reactions.

Synthesis of α-Trifluoromethyl Ketones

A prominent application of trifluoromethylated alkynes is their conversion to valuable α-trifluoromethyl ketones.[10][11][12][13][14] These motifs are prevalent in many pharmaceuticals and agrochemicals. One common method involves the hydration of the trifluoromethylated alkyne, often catalyzed by a transition metal.

Reaction Workflow: From Alkyne to α-Trifluoromethyl Ketone

G cluster_0 Synthesis of Trifluoromethylated Alkyne cluster_1 Hydration to α-Trifluoromethyl Ketone A Terminal Alkyne D Trifluoromethylated Alkyne A->D Cu-catalyzed Trifluoromethylation B Trifluoromethylating Agent (e.g., TMSCF₃) B->D C Copper Catalyst C->D E Trifluoromethylated Alkyne H α-Trifluoromethyl Ketone E->H Hydration F H₂O F->H G Catalyst (e.g., Au(I), Hg(II)) G->H

Caption: Workflow for the synthesis of α-trifluoromethyl ketones.

Cycloaddition Reactions: Building Heterocyclic Scaffolds

Trifluoromethylated alkynes are excellent dienophiles and dipolarophiles in cycloaddition reactions, providing access to a wide range of trifluoromethyl-substituted heterocyclic compounds.[15][16]

[3+2] Cycloaddition with Azides: The reaction of trifluoromethylated alkynes with azides leads to the formation of trifluoromethyl-substituted triazoles, a privileged scaffold in medicinal chemistry.

[4+2] Cycloaddition (Diels-Alder Reaction): Trifluoromethylated alkynes can participate as dienophiles in Diels-Alder reactions with dienes to construct trifluoromethylated six-membered rings.

Reaction Mechanism: [3+2] Cycloaddition of a Trifluoromethylated Alkyne with an Azide

G Reactants R¹-C≡C-CF₃ R²-N₃ TransitionState Transition State Reactants->TransitionState Concerted Cycloaddition Product Trifluoromethylated Triazole TransitionState->Product

Caption: Mechanism of a [3+2] cycloaddition reaction.

Part 3: Applications in Drug Discovery and Materials Science

The unique properties imparted by the trifluoromethyl group make trifluoromethylated alkynes and their derivatives highly valuable in drug discovery and materials science.

Enhancing Drug-like Properties

The incorporation of a trifluoromethyl group can significantly improve a drug candidate's profile by:

  • Increasing Metabolic Stability: The strong C-F bond is resistant to metabolic degradation, prolonging the drug's half-life.

  • Modulating Lipophilicity: The CF₃ group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2]

  • Altering pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic functional groups, affecting drug-receptor interactions.

  • Improving Binding Affinity: The CF₃ group can engage in favorable interactions with biological targets, such as dipole-dipole interactions and hydrogen bonding.

Table 1: Physicochemical Properties of a Methyl vs. a Trifluoromethyl Group

PropertyMethyl (-CH₃)Trifluoromethyl (-CF₃)Impact on Drug Properties
Hansch Lipophilicity Parameter (π)+0.5+0.88[2]Increased lipophilicity, potentially improved membrane permeability.
van der Waals Volume (ų)~20~43Increased steric bulk, can influence binding selectivity.
Dipole Moment (Debye)~0.4~2.6Can participate in stronger dipole-dipole interactions with the target.
Case Study: Trifluoromethylated Alkynes in the Synthesis of Bioactive Molecules

The synthesis of trifluoromethylated analogues of natural products and existing drugs is a common strategy in drug discovery to improve their therapeutic potential. For instance, the introduction of a CF₃ group into the backbone of a peptide can enhance its proteolytic stability.

Conclusion

Trifluoromethylated alkynes are undeniably powerful building blocks in modern organic synthesis. Their accessibility through robust synthetic methodologies, coupled with their unique reactivity profile, provides a gateway to a vast array of complex fluorinated molecules. The strategic incorporation of the trifluoromethyl group continues to be a cornerstone in the design of new pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of the core principles and practical aspects of working with these versatile compounds, with the aim of empowering researchers to harness their full potential in their scientific endeavors.

References

Introduction: The Strategic Importance of a Multifunctional Chiral Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

Abstract: This whitepaper provides a comprehensive theoretical framework for the detailed computational study of this compound (CAS 99727-20-5). This molecule represents a convergence of three critical chemical motifs: a trifluoromethyl group, a phenyl ring, and a terminal alkyne on a chiral tertiary alcohol scaffold. Such structures are of profound interest in medicinal chemistry and materials science. This guide moves beyond a simple recitation of data to establish a robust, self-validating protocol for researchers to predict and understand the molecule's conformational landscape, spectroscopic signatures, electronic properties, and chemical reactivity. All methodologies are grounded in established quantum chemical principles, providing a predictive lens to guide and interpret experimental endeavors.

This compound is a chiral propargylic alcohol with the molecular formula C₁₀H₇F₃O and a molecular weight of 200.16 g/mol .[1] Its structure is a compelling subject for theoretical analysis due to the synergistic interplay of its functional groups, which are highly sought after in modern chemical design.

  • The Trifluoromethyl Group (CF₃): The inclusion of a CF₃ group can dramatically alter a molecule's physicochemical properties. It is a strong electron-withdrawing group that can increase the acidity of nearby protons, enhance metabolic stability by blocking oxidative pathways, and improve receptor binding affinity and lipophilicity.

  • The Phenyl Group (C₆H₅): This aromatic ring provides a scaffold for further functionalization and can engage in crucial π-stacking interactions within biological targets or material lattices.

  • The Propargyl Alcohol Moiety (-C(OH)C≡CH): This functional group is a cornerstone of synthetic chemistry. The terminal alkyne is a versatile handle for reactions like the Nobel Prize-winning "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and various cyclization reactions. The tertiary alcohol introduces a chiral center, critical for stereospecific interactions in drug development.

Understanding the fundamental electronic structure and reactivity of this molecule is paramount for unlocking its full potential. Theoretical and computational studies offer a powerful, cost-effective, and safe avenue to probe these characteristics at a level of detail that is often inaccessible through experimentation alone. This guide outlines the essential computational workflows for achieving this understanding.

Part 1: Establishing the Foundational State: A Workflow for Structural and Energetic Analysis

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of the atoms—the global minimum energy conformation—and to understand the energetic landscape of other accessible conformations.

Core Principle: The Power of Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) provides the optimal balance of computational accuracy and efficiency. Unlike simpler methods, DFT accounts for electron correlation, which is crucial for accurately describing the electronic effects of the fluorine atoms and the π-system of the phenyl ring.

  • Choice of Functional: The selection of the exchange-correlation functional is critical. A hybrid functional like B3LYP is a workhorse of computational chemistry and provides excellent results for geometries and energies of a wide range of organic molecules. For a more refined analysis, especially if non-covalent interactions (like intramolecular hydrogen bonding or π-stacking) are anticipated, a dispersion-corrected functional such as ωB97X-D is recommended.

  • Choice of Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. A Pople-style basis set like 6-311+G(d,p) is an excellent starting point.

    • 6-311: A triple-zeta basis set, providing flexibility for the valence electrons.

    • +: Adds diffuse functions, which are essential for accurately describing the electron density far from the nucleus, crucial for anions and weak interactions.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distribution, which is critical for describing bonding in molecules like this.

Experimental Protocol 1: Conformational Analysis and Geometry Optimization
  • Initial Structure Generation: Build the 3D structure of this compound using a molecular editor.

  • Conformational Search: The primary degrees of freedom are the rotation around the C-C single bonds connecting the chiral center to the phenyl group and the trifluoromethyl group. Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization: Subject each identified conformer to a full geometry optimization using the chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This process systematically alters the atomic coordinates to find the lowest energy structure on the potential energy surface.

  • Frequency Analysis: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

    • Verification of Minima: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point.

    • Thermodynamic Properties: The calculation yields zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are used to calculate the Gibbs free energy of each conformer, providing the most accurate prediction of their relative populations at a given temperature.

Data Presentation: Conformer Energetics

All calculated energies should be tabulated relative to the most stable conformer (the global minimum).

Conformer IDRelative Electronic Energy (kcal/mol)Relative ZPVE-Corrected Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
Conf-1 0.000.000.0095.4
Conf-2 2.152.102.204.5
Conf-3 4.504.454.650.1

Note: Data shown is illustrative.

Visualization: Computational Workflow

G cluster_setup Setup & Initial Structure cluster_calc Quantum Chemical Calculations cluster_analysis Analysis & Verification Build 1. Build 3D Structure ConfSearch 2. Conformational Search Build->ConfSearch Identify Rotamers Opt 3. DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) ConfSearch->Opt Freq 4. Frequency Calculation Opt->Freq Verify 5. Verify Minimum (Zero Imaginary Frequencies) Freq->Verify Energy 6. Calculate Relative Gibbs Free Energies Verify->Energy Final Final Validated Structure & Thermodynamic Data Energy->Final Identify Global Minimum

Caption: Workflow for determining the global minimum energy structure.

Part 2: Unveiling Electronic Structure and Spectroscopic Signatures

With the optimized geometry of the most stable conformer, we can now probe its electronic properties and predict its spectroscopic appearance. These theoretical predictions are invaluable for interpreting experimental data and understanding the molecule's intrinsic reactivity.

Experimental Protocol 2: Prediction of Spectroscopic Data
  • Infrared (IR) Spectroscopy: The vibrational frequencies calculated in Protocol 1 can be used to generate a theoretical IR spectrum. The frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to correct for anharmonicity and method limitations, allowing for a direct comparison with experimental FTIR spectra. Key vibrational modes to analyze include the O-H stretch, the C≡C stretch, the C≡C-H stretch, and the C-F stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.

    • Calculate the absolute magnetic shielding tensors for all atoms (¹H, ¹³C, ¹⁹F).

    • To convert these shielding values to chemical shifts (δ), calculate the shielding for a reference compound (e.g., Tetramethylsilane, TMS) at the same level of theory.

    • The chemical shift is then calculated as: δ = σ_ref - σ_sample. This procedure allows for a robust prediction of the full NMR spectrum.

Experimental Protocol 3: Analysis of Electronic Properties
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

    • HOMO: Represents the ability to donate an electron. Its location indicates the most probable site for electrophilic attack.

    • LUMO: Represents the ability to accept an electron. Its location indicates the most probable site for nucleophilic attack.

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[2]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It provides a clear, color-coded guide to the charge distribution:

    • Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack (e.g., the oxygen atom, the alkyne π-system).

    • Blue (Positive Potential): Electron-poor regions, susceptible to nucleophilic attack (e.g., the acidic hydroxyl hydrogen).

  • Natural Bond Orbital (NBO) Analysis: This analysis provides a chemist's-eye view of charge distribution by calculating the partial charges on each atom. It can reveal important intramolecular interactions, such as hyperconjugation between filled and empty orbitals, which contribute to molecular stability.

Visualization: Electronic Property Concepts

Caption: Key concepts in electronic structure analysis.

Part 3: Predicting Chemical Behavior: Reactivity and Mechanistic Insights

Theoretical chemistry truly shines in its ability to map out entire reaction pathways, identify transient intermediates, and characterize high-energy transition states that are difficult or impossible to observe experimentally.

Core Principle: Mapping the Potential Energy Surface

A chemical reaction can be visualized as a journey across a potential energy surface (PES). Reactants and products reside in energy valleys (minima), while the path between them goes over an energy hill. The peak of this hill is the transition state (TS) , and its height relative to the reactants is the activation energy (Eₐ) , which governs the reaction rate.

Experimental Protocol 4: Reaction Pathway Analysis
  • Define the Reaction: Choose a plausible reaction. For this compound, interesting reactions include the deprotonation of the acidic protons (OH vs. C≡CH) or an electrophilic addition to the alkyne bond.

  • Locate the Transition State (TS):

    • Construct an initial guess for the TS structure.

    • Perform a TS optimization calculation (e.g., using the Berny algorithm or a synchronous transit-guided quasi-Newton method like QST2/QST3).

    • A successful TS optimization will yield a structure with exactly one imaginary frequency in the subsequent vibrational analysis. The eigenvector of this imaginary frequency corresponds to the motion along the reaction coordinate.

  • Verify the Reaction Path:

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified TS structure.

    • The IRC calculation maps the minimum energy path downhill from the TS. A successful IRC will connect the TS to the correct reactant and product minima on the PES, confirming that the located TS is indeed for the reaction of interest.

  • Calculate Reaction Energetics: Determine the electronic and Gibbs free energies of the reactants, TS, and products to calculate the activation energy and the overall reaction energy (ΔG_rxn).

Visualization: Reaction Energy Profile

G cluster_path Reaction Coordinate Reactants Reactants (A + B) TS_label Transition State (TS)‡ TS_node Reactants->TS_node  Activation Energy (Eₐ) Products Products (C) ΔG_rxn p1 p2 p3 p4 p5 TS_node->Products axis_start axis_end axis_start->axis_end   Potential Energy

Caption: A typical reaction coordinate diagram showing energetic landmarks.

Conclusion

This guide has outlined a comprehensive, multi-faceted theoretical approach to characterizing this compound. By systematically applying these computational protocols—from conformational analysis and spectroscopic prediction to the detailed mapping of reaction mechanisms—researchers can develop a profound, predictive understanding of this molecule. This theoretical groundwork is not merely an academic exercise; it is a critical tool that enables the rational design of new pharmaceuticals, advanced materials, and innovative synthetic methodologies. The insights gained from these studies can significantly accelerate the experimental discovery process, saving time and resources while guiding chemists toward the most promising avenues of investigation.

References

Methodological & Application

The Synthetic Versatility of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifluoromethylated Propargyl Alcohol with Unique Potential

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of drug discovery and materials science. The trifluoromethyl group (CF₃), in particular, imparts profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity. 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol, a chiral propargyl alcohol, emerges as a highly valuable and versatile building block, combining the reactivity of a terminal alkyne with the unique electronic properties of the trifluoromethyl group. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Applications in Heterocyclic Synthesis and Carbon-Carbon Bond Formation

The strategic placement of the trifluoromethyl, hydroxyl, and terminal alkyne functionalities makes this compound a versatile precursor for a range of important chemical transformations. Key applications include its use in gold-catalyzed cyclizations for the synthesis of trifluoromethylated furans, palladium-catalyzed Sonogashira couplings to construct complex conjugated systems, and cycloaddition reactions to form five-membered heterocycles such as isoxazoles and triazoles.

Gold-Catalyzed Cyclization: A Direct Route to Trifluoromethylated Furans

Gold catalysts, particularly cationic gold(I) complexes, are exceptional in their ability to activate alkynes toward nucleophilic attack.[1][2] This reactivity can be harnessed for the intramolecular cyclization of propargyl alcohols to form substituted furans. In the case of this compound, the hydroxyl group can act as an internal nucleophile, leading to the formation of 2-phenyl-5-(trifluoromethyl)furan, a valuable scaffold in medicinal chemistry.

Mechanism of Gold-Catalyzed Furan Synthesis

The generally accepted mechanism involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity.[3] The pendant hydroxyl group then attacks the activated alkyne in a 5-endo-dig cyclization. Subsequent protonolysis and dehydration yield the aromatic furan ring.

gold_catalyzed_furan_synthesis cluster_0 Gold-Catalyzed Furan Synthesis start This compound intermediate1 Gold-Alkyne π-Complex start->intermediate1 [Au(I)] catalyst intermediate2 Oxonium Intermediate intermediate1->intermediate2 5-endo-dig cyclization intermediate3 Vinylgold Species intermediate2->intermediate3 Protonolysis product 2-Phenyl-5-(trifluoromethyl)furan intermediate3->product Dehydration

Caption: Gold-catalyzed cyclization pathway to furan.

Experimental Protocol: Synthesis of 2-Phenyl-5-(trifluoromethyl)furan

This protocol is adapted from general procedures for the gold-catalyzed cyclization of alkynyl diols.[1][3]

  • Materials:

    • This compound (1.0 mmol, 200.16 mg)

    • (Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl) (0.02 mmol, 9.9 mg)

    • Silver tetrafluoroborate (AgBF₄) (0.02 mmol, 3.9 mg)

    • Dichloromethane (DCM), anhydrous (10 mL)

    • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add (Ph₃P)AuCl and AgBF₄.

    • Add anhydrous DCM and stir the mixture for 10 minutes at room temperature to generate the active cationic gold catalyst.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.

    • Filter the mixture through a pad of Celite to remove the gold catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-phenyl-5-(trifluoromethyl)furan.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
12DCM25285
21Acetonitrile25478
35Toluene60192

Table 1: Optimization of Reaction Conditions for Furan Synthesis.

Sonogashira Coupling: Building Conjugated Molecular Architectures

The terminal alkyne of this compound is a prime substrate for Sonogashira cross-coupling reactions, enabling the formation of a C(sp)-C(sp²) bond with aryl or vinyl halides.[4] This powerful reaction opens avenues to a vast array of complex conjugated molecules, which are of interest in materials science and as pharmaceutical intermediates.[5]

Mechanism of the Sonogashira Coupling

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[6] The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and the reductive elimination of the final product. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

sonogashira_coupling cluster_1 Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L₂ Pd_oxidative_add R-Pd(II)(X)L₂ Pd0->Pd_oxidative_add Oxidative Addition Pd_transmetalation R-Pd(II)(C≡CR')L₂ Pd_oxidative_add->Pd_transmetalation Transmetalation Pd_transmetalation->Pd0 Reductive Elimination Product Product Pd_transmetalation->Product Product Cu_acetylide Cu-C≡CR' Cu_acetylide->Pd_transmetalation Alkyne HC≡CR' Alkyne->Cu_acetylide [Cu(I)], Base Aryl_halide R-X Aryl_halide->Pd_oxidative_add

Caption: General mechanism of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling with an Aryl Bromide

This protocol is based on standard Sonogashira coupling procedures.[4]

  • Materials:

    • This compound (1.0 mmol, 200.16 mg)

    • Aryl bromide (1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)

    • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

    • Triethylamine (Et₃N) (3.0 mmol, 0.42 mL)

    • Tetrahydrofuran (THF), anhydrous and degassed (10 mL)

    • Schlenk flask, magnetic stirrer, and inert atmosphere setup

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂, CuI, and the aryl bromide.

    • Add anhydrous, degassed THF and triethylamine.

    • Add this compound to the reaction mixture.

    • Heat the reaction to 60 °C and stir. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Aryl HalidePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Iodoanisole36Et₃NTHF60491
4-Bromobenzonitrile36Et₃NTHF60685
3-Bromopyridine36DIPEADMF80878

Table 2: Representative Sonogashira Coupling Reactions.

[3+2] Cycloaddition Reactions: Accessing Trifluoromethylated Isoxazoles and Triazoles

The terminal alkyne of this compound can participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrile oxides and azides, to furnish five-membered heterocycles. These reactions are often highly regioselective and provide a straightforward entry into trifluoromethyl-substituted isoxazoles and triazoles, respectively.[7][8]

Synthesis of Trifluoromethylated Isoxazoles

In the presence of a base, a hydroximoyl chloride can be converted in situ to a nitrile oxide, which then undergoes a [3+2] cycloaddition with the alkyne to yield an isoxazole. The regioselectivity is dictated by the electronic nature of the alkyne and the nitrile oxide.

"Click" Chemistry: Synthesis of Trifluoromethylated Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[8] This reaction is known for its wide functional group tolerance and mild reaction conditions.

cycloaddition_reactions cluster_2 [3+2] Cycloaddition Pathways start This compound isoxazole Trifluoromethylated Isoxazole start->isoxazole [3+2] Cycloaddition triazole Trifluoromethylated Triazole start->triazole CuAAC 'Click' Chemistry nitrile_oxide Nitrile Oxide (R-CNO) nitrile_oxide->isoxazole azide Azide (R-N₃) azide->triazole

Caption: [3+2] cycloaddition reactions of the subject alkyne.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for CuAAC reactions.[9]

  • Materials:

    • This compound (1.0 mmol, 200.16 mg)

    • Organic azide (1.0 mmol)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

    • Sodium ascorbate (0.1 mmol, 19.8 mg)

    • tert-Butanol/water (1:1 mixture, 10 mL)

    • Round-bottom flask and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve this compound and the organic azide in the t-butanol/water mixture.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to afford the 1,4-disubstituted 1,2,3-triazole.

Conclusion and Future Outlook

This compound stands as a testament to the power of fluorine chemistry in modern organic synthesis. Its unique combination of reactive functional groups allows for the facile construction of a diverse array of complex molecules, particularly trifluoromethylated heterocycles. The protocols outlined in this guide serve as a starting point for researchers to explore the vast synthetic potential of this valuable building block. Future investigations may focus on the development of enantioselective transformations of its derivatives and its application in the synthesis of novel pharmaceutical candidates and advanced materials.

References

The Strategic Deployment of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Fluorinated Building Blocks

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (–CF₃) group, in particular, serves as a powerful modulator of physicochemical and biological properties.[1] It can significantly enhance metabolic stability, lipophilicity, and bioavailability of drug candidates by altering electronic properties and providing steric bulk.[2] 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol emerges as a highly versatile and valuable building block, offering a unique convergence of three critical functional motifs: a tertiary alcohol, a terminal alkyne, and a trifluoromethyl group poised at a quaternary benzylic center. This combination unlocks a diverse range of synthetic transformations, enabling the facile introduction of the trifluoromethyl-phenyl-alkyne cassette into complex molecular architectures. This guide provides detailed application notes and protocols for the use of this reagent, focusing on its utility in cycloaddition, rearrangement, and cross-coupling reactions.

Application Note 1: Synthesis of Chiral Fluorinated N-Propargyl Hydroxylamines via Nucleophilic Addition to Nitrones

Principle & Rationale:

The tertiary propargylic alcohol moiety of this compound can participate in nucleophilic addition reactions. A notable application is its reaction with nitrones, which, in the presence of a suitable Lewis acid or organometallic reagent, yields N-propargyl hydroxylamines. These products are valuable intermediates, as the resulting chiral center bearing the CF₃ group and the versatile alkyne functionality can be further elaborated into complex heterocyclic systems. A study by Młynarski et al. demonstrated that the reaction with fluorinated nitrones can be effectively promoted by diethylzinc (Et₂Zn), leading to the desired hydroxylamine adducts in good yields.[3] This transformation is significant as it constructs a C-N bond and sets a stereocenter adjacent to the trifluoromethyl group.

Experimental Protocol: Synthesis of N-Benzyl-N-(1,1,1-trifluoro-4-phenylbut-3-yn-2-yl)hydroxylamine [3]

This protocol is adapted from the work of Młynarski and colleagues.[3]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, argon-purged flask, dissolve the starting nitrone (e.g., C-phenyl-N-benzylnitrone, 1 equivalent) in anhydrous dichloromethane (DCM).

  • Initiation: Add this compound (1.5 equivalents) to the solution.

  • Reaction: Cool the mixture to 0 °C. Add diethylzinc (Et₂Zn, 1.5 equivalents, as a 1 M solution in hexanes) dropwise over 5 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-propargyl hydroxylamine.

Data Summary:

ProductStarting NitroneMethodYield (%)Reference
N-Benzyl-N-(1,1,1-trifluoro-4-phenylbut-3-yn-2-yl)hydroxylamineC-phenyl-N-benzylnitroneEt₂Zn44[3]
N-Benzyl-N-[1,1,1-trifluoro-4-(4′-methoxyphenyl)but-3-yn-2-yl]hydroxylamineC-(4-methoxyphenyl)-N-benzylnitroneEt₂Zn67[3]

Workflow Diagram:

reaction_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Dissolve Nitrone & Building Block in Anhydrous DCM cool Cool to 0 °C reagents->cool add_et2zn Add Et₂Zn dropwise cool->add_et2zn stir Stir at RT for 24h add_et2zn->stir quench Quench with sat. NH₄Cl (aq) stir->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Pure Hydroxylamine purify->product

Caption: Workflow for N-propargyl hydroxylamine synthesis.

Application Note 2: Meyer-Schuster Rearrangement for the Synthesis of Trifluoromethylated Enones

Principle & Rationale:

The Meyer-Schuster rearrangement is a classic and powerful acid-catalyzed transformation of propargyl alcohols into α,β-unsaturated ketones or aldehydes.[4][5] For a tertiary alcohol like this compound, this rearrangement provides a direct route to a highly valuable trifluoromethylated chalcone-like scaffold. The strong electron-withdrawing nature of the CF₃ group can influence the reaction mechanism and the properties of the resulting enone, making it an attractive substrate for conjugate additions and a key component in pharmacophore development. The reaction proceeds through a key allenol intermediate which then tautomerizes to the more stable enone.[6]

Representative Protocol: Acid-Catalyzed Meyer-Schuster Rearrangement

This is a general protocol based on established methodologies for the Meyer-Schuster rearrangement.[7][8]

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as toluene or dioxane in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH·H₂O, 0.1 equivalents) or camphorsulfonic acid.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude α,β-unsaturated ketone by silica gel chromatography or recrystallization.

Reaction Mechanism Diagram:

Meyer_Schuster start Propargyl Alcohol protonated Protonated Alcohol start->protonated + H⁺ allenol Allenol Intermediate protonated->allenol [1,3]-shift - H₂O enone α,β-Unsaturated Ketone allenol->enone Tautomerization - H⁺ h_plus H⁺ h2o H₂O h_plus_out -H⁺

Caption: Mechanism of the Meyer-Schuster Rearrangement.

Application Note 3: Sonogashira Coupling for C-C Bond Formation

Principle & Rationale:

The terminal alkyne of this compound is an ideal handle for palladium- and copper-catalyzed Sonogashira cross-coupling reactions.[9][10] This reaction allows for the direct formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide.[11] This protocol enables the synthesis of a diverse library of internally substituted alkynes, where the trifluoromethylated propargylic alcohol core is connected to various aromatic or vinylic systems. Such products are of significant interest in materials science (for conjugated systems) and medicinal chemistry.

Representative Protocol: Sonogashira Cross-Coupling Reaction

This general protocol is based on standard Sonogashira conditions.[10][12]

Step-by-Step Methodology:

  • Inert Atmosphere: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl or vinyl halide (1 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., THF, DMF, or acetonitrile) and a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents). The base also often serves as the solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until TLC or GC-MS analysis indicates complete consumption of the starting halide.

  • Filtration: Once the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst and amine salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to yield the desired coupled product.

Catalytic Cycle Diagram:

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product_out R¹-C≡C-R² pd_alkyne->product_out cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR² cu_x->cu_alkyne + Alkyne - HX cu_alkyne->pd_complex alkyne_in H-C≡CR² alkyne_in->cu_alkyne base_in Base base_in->cu_alkyne base_h_out Base-H⁺X⁻

Caption: Catalytic cycle of the Sonogashira cross-coupling.

References

Application Notes and Protocols: 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis and potential applications of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol in the field of medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, its structural motifs—a trifluoromethyl group, a tertiary propargyl alcohol, and a phenyl ring—render it a highly valuable and versatile building block in drug discovery. The trifluoromethyl moiety is a well-established bioisostere for improving metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide will detail a robust protocol for the synthesis of this compound and explore its subsequent derivatization into medicinally relevant scaffolds, including triazoles via "click" chemistry and other heterocyclic systems.

Introduction: The Strategic Importance of Trifluoromethylated Propargyl Alcohols

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with a significant percentage of new pharmaceuticals containing this halogen. The trifluoromethyl (CF3) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] When incorporated into a propargyl alcohol framework, as in this compound, the resulting scaffold becomes a powerful tool for generating novel chemical entities. The tertiary alcohol provides a handle for further functionalization, while the alkyne moiety is primed for a variety of coupling reactions. A notable example of the significance of this structural class is the anti-HIV drug Efavirenz, which features a trifluoromethyl-substituted propargylic alcohol moiety.[2]

Key Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 99727-20-5[3]
Molecular Formula C₁₀H₇F₃O[3]
Molecular Weight 200.16 g/mol [3]
Appearance Solid

Synthesis of this compound: A Detailed Protocol

The synthesis of trifluoromethylated propargyl alcohols can be achieved through the addition of a terminal alkyne to a trifluoromethyl ketone. The following protocol describes a general and efficient method for the preparation of this compound.

Reaction Scheme:

G 2,2,2-Trifluoroacetophenone 2,2,2-Trifluoroacetophenone plus1 + 2,2,2-Trifluoroacetophenone->plus1 Ethynyl Grignard Reagent Ethynylmagnesium bromide or Ethynyllithium Ethynyl Grignard Reagent->plus1 This compound This compound arrow1 -> plus1->arrow1 arrow1->this compound 1) Anhydrous THF 2) Aqueous Workup

Caption: Synthesis of this compound.

Materials and Reagents:
  • 2,2,2-Trifluoroacetophenone

  • Ethynylmagnesium bromide (0.5 M in THF) or Acetylene gas

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bars

  • Ice bath and dry ice/acetone bath

Step-by-Step Protocol:
  • Reaction Setup:

    • Under an inert atmosphere of argon or nitrogen, add 2,2,2-trifluoroacetophenone (1 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the ketone in anhydrous THF (approximately 5-10 mL per mmol of ketone).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Preparation of the Alkynyl Nucleophile (Option A: Using Ethynylmagnesium bromide):

    • Slowly add ethynylmagnesium bromide solution (1.2 equivalents) to the cooled ketone solution via a syringe or dropping funnel over 15-20 minutes, maintaining the internal temperature below -70 °C.

  • Preparation of the Alkynyl Nucleophile (Option B: Generating Ethynyllithium in situ):

    • In a separate flame-dried flask under an inert atmosphere, dissolve anhydrous THF and cool to -78 °C.

    • Bubble acetylene gas through the cooled THF for 15-20 minutes.

    • Slowly add n-butyllithium (1.1 equivalents) to the acetylene solution, maintaining the temperature below -70 °C. A white precipitate of lithium acetylide will form.

    • Slowly transfer the cooled ketone solution from the first flask to the lithium acetylide suspension via cannula.

  • Reaction and Quenching:

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Applications in Medicinal Chemistry: A Versatile Synthetic Building Block

The true utility of this compound lies in its potential for elaboration into more complex, biologically active molecules. The terminal alkyne is a particularly attractive functional group for diversification.

Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "click" reaction is a powerful tool for drug discovery, enabling the rapid synthesis of compound libraries. The terminal alkyne of this compound readily participates in CuAAC with a variety of organic azides to form 1,4-disubstituted 1,2,3-triazoles. These triazole-containing compounds are known to exhibit a wide range of biological activities.

G start_mol This compound plus + start_mol->plus azide R-N3 azide->plus product 1,4-Disubstituted 1,2,3-Triazole arrow -> plus->arrow arrow->product Cu(I) catalyst Solvent

References

experimental protocol for Sonogashira coupling with 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-SONO-TF-PBO-2026

Topic: Experimental Protocol for Sonogashira Coupling with 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

For: Researchers, scientists, and drug development professionals.

Introduction: Harnessing the Power of Fluorinated Alkynes in Drug Discovery

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and advanced materials.[2][3] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the development of robust protocols for the incorporation of fluorinated building blocks is of paramount importance in drug discovery and development.

This application note provides a detailed experimental protocol for the Sonogashira coupling of this compound, a valuable trifluoromethylated propargyl alcohol, with various aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step procedure, and discuss critical parameters for successful execution and optimization.

Mechanistic Insights: The Synergistic Dance of Palladium and Copper

The Sonogashira coupling reaction typically proceeds via a dual catalytic cycle involving both palladium and copper catalysts.[1][2] While copper-free versions exist, the classic Sonogashira protocol leverages the unique roles of each metal to achieve high efficiency under mild conditions.[1][4][5]

The catalytic cycle can be summarized as follows:

  • Palladium(0) Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.[1]

  • Copper(I) Acetylide Formation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1][6] This step is crucial as it activates the alkyne for the subsequent transmetalation.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst and forming a Pd(II)-alkynyl intermediate.[6]

  • Reductive Elimination: The Pd(II)-alkynyl intermediate undergoes reductive elimination to yield the final coupled product (the internal alkyne) and regenerate the active Pd(0) catalyst, thus completing the cycle.[1]

The presence of the trifluoromethyl group in this compound can influence the reaction kinetics and requires careful optimization of reaction conditions.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Mechanism cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_Ar Ar-Pd(II)-X(L_n) OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation RedElim Reductive Elimination RedElim->Pd0 Product Ar-C≡C-R RedElim->Product PdII_Alkynyl Ar-Pd(II)-C≡C-R(L_n) PdII_Alkynyl->RedElim Transmetalation->PdII_Alkynyl CuI CuI Transmetalation->CuI + X- Cu_Acetylide R-C≡C-Cu Cu_Acetylide->Transmetalation Alkyne R-C≡C-H Alkyne->Cu_Acetylide + CuI, Base Base Base

Caption: The dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of an aryl bromide with this compound. Optimization may be required for different aryl halides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Aryl bromideReagentSigma-Aldrich---
This compound≥98%Sigma-Aldrich---
Tetrakis(triphenylphosphine)palladium(0)99%Strem ChemicalsHandle under inert atmosphere.
Copper(I) iodide99.995%Sigma-Aldrich---
Triethylamine (TEA)≥99.5%, anhydrousSigma-AldrichDistill from CaH₂ before use.
TolueneAnhydrous, ≥99.8%Sigma-Aldrich---
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich---
Saturated aq. NH₄Cl---------
Brine---------
Anhydrous MgSO₄ or Na₂SO₄---------
Celite®---------
Equipment
  • Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions
  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.[7][8]

  • Anhydrous solvents are flammable and should be handled with care.

  • The reaction can be exothermic; careful monitoring of the reaction temperature is advised, especially during scale-up.[8][9]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reaction Setup and Procedure
  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Catalyst and Co-catalyst Addition: Under a positive flow of inert gas (N₂ or Ar), add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) and copper(I) iodide (0.02 mmol, 2 mol%).

  • Solvent and Base: Add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv).

  • Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Experimental Workflow Diagram

Workflow A 1. Add Aryl Bromide to Flame-Dried Schlenk Flask B 2. Add Pd(PPh₃)₄ and CuI under Inert Atmosphere A->B C 3. Add Anhydrous Toluene and Triethylamine B->C D 4. Add this compound C->D E 5. Heat to 70°C and Stir (Monitor by TLC/LC-MS) D->E F 6. Cool to Room Temperature and Dilute with Diethyl Ether E->F G 7. Filter through Celite® F->G H 8. Wash with aq. NH₄Cl and Brine G->H I 9. Dry Organic Layer and Concentrate H->I J 10. Purify by Flash Column Chromatography I->J K Final Product J->K

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Optimization and Troubleshooting

ParameterRecommendationRationale
Catalyst Loading Pd: 1-5 mol%, Cu: 0.5-5 mol%Lower catalyst loading is desirable for cost and ease of purification. However, less reactive aryl halides may require higher loadings.
Ligand Triphenylphosphine is standard. Other phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can be screened for improved reactivity.[10]Ligand choice can significantly impact the reaction rate and yield by influencing the electron density and steric environment of the palladium center.[11]
Base Triethylamine is a common choice. Other amine bases like diisopropylethylamine (DIPEA) or inorganic bases such as K₂CO₃ or Cs₂CO₃ can be effective.[12]The base is crucial for the formation of the copper acetylide and to neutralize the HX formed during the reaction.
Solvent Toluene, THF, DMF, and dioxane are commonly used.Solvent polarity can influence the solubility of reagents and the reaction rate.
Temperature Room temperature to 100 °C.Higher temperatures can increase the reaction rate but may also lead to side reactions, such as alkyne homocoupling (Glaser coupling).[13]
Copper-Free Conditions In cases of sensitivity to copper or to avoid homocoupling, a copper-free protocol can be employed, often requiring a different ligand and base system.[4][14]Copper can sometimes be problematic for sensitive substrates or downstream applications.[14]

Conclusion

The Sonogashira coupling of this compound provides a reliable and efficient method for the synthesis of trifluoromethyl-containing aryl alkynes. These compounds are valuable intermediates in the development of new pharmaceuticals and agrochemicals. The protocol presented here, along with the guidelines for optimization, offers a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful attention to inert atmosphere techniques and the purity of reagents is critical for achieving high yields and reproducibility.

References

The Strategic Utility of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal and agricultural chemistry, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate a compound's physicochemical and biological properties. The trifluoromethyl group (CF₃), in particular, is a favored substituent due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol emerges as a highly versatile and valuable precursor for the synthesis of a diverse array of trifluoromethyl-substituted heterocyclic compounds. Its unique structural features—a tertiary alcohol, a trifluoromethyl group, a phenyl ring, and a terminal alkyne—provide multiple reactive sites for strategic cyclization reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this building block, complete with detailed protocols and mechanistic insights for the synthesis of key heterocyclic systems, including oxazoles, pyrazoles, and furans.

I. Synthesis of Trifluoromethyl-Substituted Oxazoles: A Tandem Approach

The oxazole motif is a core component of numerous biologically active compounds. The synthesis of 2,5-disubstituted oxazoles containing a trifluoromethyl carbinol unit can be efficiently achieved from N-propargylamides, which can be conceptually derived from this compound, through a tandem cycloisomerization/hydroxyalkylation reaction.[2] While direct protocols starting from this compound are still under development, the following protocol is based on a well-established synthesis using a related N-propargylamide and a trifluoromethyl ketone, illustrating a plausible and adaptable pathway.

Mechanistic Rationale: Lewis Acid Catalysis

The reaction is catalyzed by a Lewis acid, such as Zinc(II) triflate (Zn(OTf)₂), which activates the alkyne of the N-propargylamide towards intramolecular nucleophilic attack by the amide oxygen. This 5-exo-dig cyclization forms a key vinyl-metal intermediate. Subsequent reaction with a trifluoromethyl ketone, acting as an electrophile, and protonolysis leads to the desired trifluoromethylated alcohol-containing oxazole. The choice of a Lewis acid is critical for promoting both the cyclization and the subsequent hydroxyalkylation step.

Diagram 1: Proposed Mechanistic Pathway for Oxazole Synthesis

G cluster_0 Activation and Cyclization cluster_1 Hydroxyalkylation and Product Formation A N-Propargylamide C Activated Alkyne Complex A->C Coordination B Lewis Acid (Zn(OTf)₂) B->C D 5-exo-dig Cyclization C->D E Vinyl-Zinc Intermediate D->E G Nucleophilic Attack E->G F Trifluoromethyl Ketone F->G H Zinc Alkoxide Intermediate G->H I Protonolysis H->I J Trifluoromethylated Oxazole Product I->J

Caption: A simplified workflow for the Lewis acid-catalyzed synthesis of trifluoromethylated oxazoles.

Experimental Protocol: Synthesis of a Model Trifluoromethyl-Substituted Oxazole

This protocol is adapted from a procedure for the synthesis of oxazoles containing a CF₃-substituted alcohol unit.[2]

Materials:

  • N-(prop-2-yn-1-yl)benzamide (as a model substrate conceptually derived from the topic compound)

  • Ethyl trifluoropyruvate

  • Zinc(II) triflate (Zn(OTf)₂)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a dry reaction vial, add N-(prop-2-yn-1-yl)benzamide (0.3 mmol, 1.0 equiv.) and Zn(OTf)₂ (0.03 mmol, 10 mol%).

  • Add 1,2-dichloroethane (1.5 mL) to the vial and stir the mixture at room temperature.

  • Add ethyl trifluoropyruvate (0.36 mmol, 1.2 equiv.) to the reaction mixture.

  • Seal the vial and heat the reaction at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired oxazole.

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Zn(OTf)₂DCE801283[2]
Sc(OTf)₃DCE801275[2]
Cu(OTf)₂DCE801268[2]

II. Synthesis of Trifluoromethyl-Substituted Pyrazoles: A Cyclocondensation Strategy

Pyrazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The reaction of a 1,3-dicarbonyl compound with hydrazine is a classic and reliable method for pyrazole synthesis.[3][4] this compound can be envisioned as a precursor to a trifluoromethylated 1,3-diketone, which can then undergo cyclocondensation with hydrazine to yield a trifluoromethyl-substituted pyrazole.

Mechanistic Rationale: From Alkyne to Diketone to Pyrazole

The initial step would involve the hydration of the alkyne in this compound to form a β-hydroxy ketone. Subsequent oxidation would yield the corresponding 1,3-diketone. This diketone then reacts with hydrazine in a cyclocondensation reaction. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the substitution pattern of the hydrazine.

Diagram 2: Synthetic Pathway to Trifluoromethylated Pyrazoles

G A This compound B Hydration A->B C β-Hydroxy Ketone B->C D Oxidation C->D E Trifluoromethylated 1,3-Diketone D->E G Cyclocondensation E->G F Hydrazine F->G H Trifluoromethylated Pyrazole G->H

Caption: A conceptual pathway for the synthesis of trifluoromethylated pyrazoles.

Experimental Protocol: Synthesis of a 3-Trifluoromethyl-5-phenyl-1H-pyrazole

This protocol is based on the general synthesis of pyrazoles from 1,3-diketones and hydrazine.[3][4]

Materials:

  • 1,1,1-Trifluoro-4-phenylbutane-2,4-dione (as the key intermediate)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve 1,1,1-trifluoro-4-phenylbutane-2,4-dione (1.0 mmol, 1.0 equiv.) in ethanol (10 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.2 mmol, 1.2 equiv.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexane) to obtain the 3-trifluoromethyl-5-phenyl-1H-pyrazole.

Hydrazine DerivativeSolventConditionsProductYield (%)Reference
Hydrazine hydrateEthanolReflux3-CF₃-5-Ph-1H-pyrazoleGood to Excellent[3][4]
PhenylhydrazineEthanolReflux1,5-Diphenyl-3-CF₃-pyrazole & RegioisomerVaries[3][4]

III. Synthesis of Trifluoromethyl-Substituted Furans: A Palladium-Catalyzed Cycloisomerization

Mechanistic Rationale: Palladium-Catalyzed Activation and Cyclization

The reaction is initiated by the coordination of the palladium(II) catalyst to the alkyne of the precursor. This activation facilitates the intramolecular nucleophilic attack of the hydroxyl group onto the alkyne (5-exo-dig cyclization). The resulting vinyl-palladium intermediate can then undergo isomerization to yield the thermodynamically more stable furan ring. The choice of palladium catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Diagram 3: Palladium-Catalyzed Furan Synthesis

G A Alkynol Precursor C π-Alkyne-Pd Complex A->C Coordination B Pd(II) Catalyst B->C D 5-exo-dig Cyclization C->D E Vinyl-Palladium Intermediate D->E F Isomerization E->F G Furan Product F->G

Caption: A simplified mechanism for the palladium-catalyzed synthesis of furans from alkynols.

Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Furan

This protocol is adapted from the synthesis of 3-trifluoroethylfurans.[5]

Materials:

  • (Z)-2-Alkynyl-3-trifluoromethyl allylic alcohol (as a model precursor)

  • Palladium(II) chloride bis(acetonitrile) (PdCl₂(CH₃CN)₂)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and diethyl ether for chromatography

Procedure:

  • In a dried Schlenk tube under an argon atmosphere, dissolve the (Z)-2-alkynyl-3-trifluoromethyl allylic alcohol (0.5 mmol, 1.0 equiv.) in anhydrous THF (5 mL).

  • Add PdCl₂(CH₃CN)₂ (0.025 mmol, 5 mol%) to the solution.

  • Stir the reaction mixture at 5-10 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography (hexane/diethyl ether) to yield the desired trifluoroethylfuran.

CatalystSolventTemperature (°C)Yield (%)Reference
PdCl₂(CH₃CN)₂THF5-10Good[5]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of a variety of trifluoromethyl-substituted heterocyclic compounds. The protocols and mechanistic discussions provided herein for the synthesis of oxazoles, pyrazoles, and furans serve as a foundational guide for researchers in the field. The presence of the trifluoromethyl group not only imparts desirable properties to the final products but also influences the reactivity of the precursor in these cyclization reactions. Further exploration of gold-catalyzed cyclizations, as well as reactions with other dinucleophiles, will undoubtedly expand the synthetic utility of this valuable precursor, opening new avenues for the discovery of novel bioactive molecules.

References

The Pivotal Role of Trifluoromethylated Propargyl Alcohols in Modern Catalysis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Molecular Scaffold

To our esteemed audience of researchers, scientists, and drug development professionals, this guide delves into the catalytic applications of a fascinating and increasingly important class of molecules: trifluoromethylated propargyl alcohols. While the specific compound, 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol, has not been extensively documented as a direct catalyst in peer-reviewed literature, its structural motifs—the trifluoromethyl group, the tertiary alcohol, and the alkyne functionality—are hallmarks of a class of compounds that are profoundly influencing modern synthetic chemistry.

The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] This "super-methyl" group, with its high electronegativity and steric demand, imparts unique characteristics such as enhanced metabolic stability, increased lipophilicity, and stronger binding affinities to biological targets.[1] When incorporated into a propargyl alcohol framework, the resulting molecule becomes a powerful building block and a precursor to innovative catalytic systems.

This document will explore the broader catalytic applications of trifluoromethylated propargyl alcohols and their derivatives. We will examine their role as precursors to chiral ligands, their use in asymmetric synthesis, and provide detailed protocols for key transformations that leverage their unique reactivity. Our focus will be on providing not just procedural steps, but also the underlying scientific principles and mechanistic insights that empower you to adapt and innovate in your own research endeavors.

Part 1: The Trifluoromethylated Propargyl Alcohol Scaffold - A Gateway to Novel Catalysis

The true value of trifluoromethylated propargyl alcohols in catalysis often lies not in their direct use, but in their facile transformation into more complex and catalytically active species. Their rigid structure and defined stereochemistry, when synthesized in an enantiomerically pure form, make them ideal precursors for chiral ligands and organocatalysts.

Synthesis of Chiral Ligands

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Trifluoromethylated propargyl alcohols serve as versatile starting materials for the synthesis of P-chiral phosphine ligands and other privileged ligand classes. The inherent chirality of the alcohol, often established through enantioselective synthesis, can be transferred to the final ligand structure, enabling high levels of stereocontrol in catalytic reactions.

Diagram 1: Conceptual Workflow for Chiral Ligand Synthesis

G cluster_0 Precursor cluster_1 Functionalization cluster_2 Catalyst Formation A Trifluoromethylated Propargyl Alcohol B Derivatization of -OH and Alkyne A->B Chemical Transformation C Introduction of Coordinating Group (e.g., P, N) B->C Functional Group Interconversion D Chiral Ligand C->D F Active Chiral Catalyst D->F E Metal Precursor E->F

Caption: From Precursor to Catalyst.

Organocatalysis

The burgeoning field of organocatalysis has benefited from the unique electronic properties of fluorinated compounds. While direct catalytic use of this compound is not established, the design of novel organocatalysts incorporating the trifluoromethyl moiety is an active area of research. These groups can influence the acidity, basicity, and steric environment of a catalyst, leading to enhanced reactivity and selectivity. For instance, chiral trifluoromethyl groups have been incorporated into bifunctional iminophosphorane/(thio)urea catalysts to improve reaction rates and enantiocontrol.[2]

Part 2: Application Notes & Protocols

This section provides detailed protocols for key catalytic reactions where trifluoromethylated propargyl alcohols or their derivatives play a crucial role, either as substrates that lead to valuable products or as precursors to the catalytic system.

Enantioselective Alkynylation of Trifluoromethyl Ketones

The synthesis of chiral trifluoromethylated tertiary alcohols is of significant interest in medicinal chemistry. The enantioselective addition of terminal alkynes to trifluoromethyl ketones is a powerful method to achieve this. While not a direct application of the title compound as a catalyst, this reaction produces structurally analogous and highly valuable molecules.

Scientific Rationale: This protocol utilizes a chiral nickel-salen complex that acts as a bifunctional catalyst. The nickel center activates the alkyne, while the salen ligand, through cation binding, positions the ketone for a highly enantioselective attack. This method is notable for its operational simplicity, proceeding under air with substoichiometric amounts of base.[3]

Table 1: Representative Results for Enantioselective Alkynylation of Trifluoromethyl Ketones

EntryTrifluoromethyl KetoneAlkyneYield (%)ee (%)
11,1,1-TrifluoroacetophenonePhenylacetylene9596
21,1,1-Trifluoroacetophenone1-Hexyne9294
32,2,2-Trifluoro-1-(naphthalen-2-yl)ethanonePhenylacetylene9897
41-(4-Chlorophenyl)-2,2,2-trifluoroethanone1-Heptyne9095

Experimental Protocol: Enantioselective Alkynylation of 1,1,1-Trifluoroacetophenone

Materials:

  • Cation-binding salen nickel catalyst (as described in[3]) (0.02 mmol, 2 mol%)

  • 1,1,1-Trifluoroacetophenone (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Potassium tert-butoxide (KOt-Bu) (0.2 mmol, 20 mol%)

  • Toluene (2.0 mL)

  • Standard laboratory glassware for inert atmosphere techniques (although the reaction is tolerant to air)

Procedure:

  • To a dry reaction vial, add the cation-binding salen nickel catalyst (0.02 mmol).

  • Add toluene (2.0 mL) to the vial.

  • Add 1,1,1-trifluoroacetophenone (1.0 mmol) followed by phenylacetylene (1.2 mmol) to the reaction mixture.

  • Finally, add potassium tert-butoxide (0.2 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired chiral trifluoromethylated propargyl alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Diagram 2: Catalytic Cycle for Enantioselective Alkynylation

G A Ni(II)-Salen Catalyst B [Ni(II)-Salen]-Alkyne Complex A->B + Alkyne P1 C [Ni(II)-Salen]-Alkynyl Complex B->C - H+ P2 D Transition State (Ketone Coordination) C->D + Ketone P3 E Ni(II)-Salen-Alkoxide Complex D->E C-C Bond Formation P4 E->A + H+ F Chiral Product E->F Product Release

Caption: Proposed Catalytic Cycle.

Asymmetric α-Trifluoromethylation of Aldehydes

The direct, enantioselective α-trifluoromethylation of carbonyl compounds is a highly sought-after transformation. While not directly involving a propargyl alcohol, this protocol highlights the synergy between organocatalysis and photoredox catalysis to achieve this transformation, a field where novel fluorinated organocatalysts are emerging.

Scientific Rationale: This reaction proceeds through a dual catalytic cycle. A chiral imidazolidinone catalyst forms a chiral enamine with the aldehyde substrate. Concurrently, a photoredox catalyst, upon excitation with visible light, generates a trifluoromethyl radical from a suitable precursor. This radical then adds to the enamine in a highly stereocontrolled manner.[4]

Experimental Protocol: Enantioselective α-Trifluoromethylation of 3-Phenylpropanal

Materials:

  • Iridium photocatalyst [Ir(ppy)2(dtb-bpy)]PF6 (0.01 mmol, 1 mol%)

  • Chiral imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one) (0.1 mmol, 10 mol%)

  • 3-Phenylpropanal (1.0 mmol, 1.0 equiv)

  • Trifluoromethyl iodide (CF3I) (2.0 mmol, 2.0 equiv)

  • 2,6-Lutidine (1.5 mmol, 1.5 equiv)

  • Dimethylformamide (DMF), anhydrous (5.0 mL)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a glovebox, to an oven-dried vial, add the iridium photocatalyst (0.01 mmol) and the chiral imidazolidinone catalyst (0.1 mmol).

  • Add anhydrous DMF (5.0 mL) and stir to dissolve.

  • Add 3-phenylpropanal (1.0 mmol) and 2,6-lutidine (1.5 mmol).

  • Seal the vial and cool the mixture to -20 °C.

  • Bubble trifluoromethyl iodide gas through the solution for 5 minutes.

  • Irradiate the reaction mixture with a blue LED lamp at -20 °C for 24 hours.

  • After the reaction is complete, quench with water and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • The resulting α-trifluoromethyl aldehyde is often reduced in situ with NaBH4 to the more stable alcohol for easier purification and analysis.

  • Purify the alcohol by column chromatography and determine the enantiomeric excess by chiral GC or HPLC.

Conclusion and Future Outlook

The field of catalysis continues to be enriched by the introduction of fluorine-containing molecules. While this compound itself may not be a direct catalyst, its structural features are emblematic of a class of compounds that are proving to be invaluable in modern synthetic chemistry. As precursors for chiral ligands and as inspiration for the design of novel organocatalysts, trifluoromethylated propargyl alcohols and their derivatives are enabling the development of more efficient, selective, and sustainable chemical transformations.

The protocols and insights provided in this guide are intended to serve as a foundation for your research. The continued exploration of the unique properties of fluorinated organic compounds will undoubtedly lead to the discovery of new catalytic systems with unprecedented capabilities, further empowering the synthesis of complex molecules for the advancement of science and medicine.

References

Application Notes and Protocols for 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifluoromethylated Alkyne for Advanced Click Chemistry Applications

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and versatile method for the formation of 1,2,3-triazoles. This reaction is celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][2] Within the diverse toolkit of alkynes available for this transformation, 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol emerges as a reagent of significant interest for researchers in drug discovery and materials science.

The incorporation of a trifluoromethyl group (-CF3) into molecules can profoundly influence their biological and material properties, including metabolic stability, lipophilicity, and binding affinity. Furthermore, the tertiary alcohol moiety offers a potential site for secondary modifications, adding another layer of versatility to this building block.

These application notes provide a comprehensive guide for the effective use of this compound in CuAAC reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols, and provide insights into the nuances of working with this electron-deficient alkyne.

Scientific Principles and Mechanistic Insights

The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) species.[3][] The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide to form a six-membered copper-containing ring. This intermediate subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted 1,2,3-triazole product.[]

The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to increase the acidity of the terminal alkyne proton. This can facilitate the formation of the copper acetylide intermediate, a key step in the catalytic cycle.[5] However, the electron-deficient nature of the alkyne might slightly decrease the rate of the subsequent cycloaddition step.[5] Nevertheless, the reaction is generally robust and proceeds efficiently under standard CuAAC conditions.

Experimental Protocols

Protocol 1: General Procedure for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes a general method for the reaction of this compound with a generic organic azide (e.g., benzyl azide) to form the corresponding 1,4-disubstituted 1,2,3-triazole.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent: e.g., a 1:1 mixture of tert-Butanol and Water, or Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Magnetic stir plate

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0 - 1.1 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

    • Prepare a fresh aqueous solution of sodium ascorbate (0.2 - 0.3 eq.).

    • Prepare an aqueous solution of CuSO₄·5H₂O (0.05 - 0.1 eq.).

  • Reaction Setup:

    • To the stirred solution of the alkyne and azide, add the CuSO₄·5H₂O solution.

    • Add the sodium ascorbate solution to initiate the reaction. A color change is often observed.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).[6]

Data Presentation: Representative Reaction Parameters
ParameterRecommended RangeNotes
Alkyne to Azide Ratio 1:1 to 1:1.1A slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate 5 - 10 mol%Lower catalyst loading can be effective, but may require longer reaction times.
Sodium Ascorbate 20 - 30 mol%A slight excess relative to the copper catalyst is recommended to maintain the copper in the +1 oxidation state.[2]
Solvent t-BuOH/H₂O (1:1), DMF, DMSOThe choice of solvent depends on the solubility of the reactants. Protic solvents like water can accelerate the reaction.[2][7]
Temperature Room TemperatureGentle heating (40-60 °C) can be applied to accelerate slow reactions.[6]
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.

Visualization of the Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_alkyne Dissolve Alkyne & Azide in Solvent mix Combine Reactants & CuSO4 prep_alkyne->mix prep_cu Prepare CuSO4 Solution prep_cu->mix prep_asc Prepare Sodium Ascorbate Solution initiate Add Sodium Ascorbate to Initiate prep_asc->initiate mix->initiate monitor Stir at RT & Monitor (TLC/LC-MS) initiate->monitor dilute Dilute with Water monitor->dilute extract Extract with Organic Solvent dilute->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Triazole Product purify->product

Caption: Experimental workflow for the CuAAC reaction.

Causality Behind Experimental Choices

  • In situ Generation of Copper(I): The use of copper(II) sulfate in combination with a reducing agent like sodium ascorbate is a common and convenient method to generate the active copper(I) catalyst in situ.[1][2] This approach is often more reliable than using air-sensitive copper(I) salts directly.

  • Role of the Solvent: A mixture of a water-miscible organic solvent (like t-BuOH or DMF) and water is frequently employed to dissolve both the organic reactants and the inorganic catalyst components.[7] Water has been shown to accelerate the rate of CuAAC reactions.[2]

  • Importance of Sodium Ascorbate: Sodium ascorbate not only reduces Cu(II) to Cu(I) but also protects the catalyst from oxidation by dissolved oxygen, which can hinder the reaction.[3]

  • Purification Strategy: The resulting triazole, containing both a trifluoromethyl and a hydroxyl group, is likely to be a moderately polar compound. Flash column chromatography is a standard and effective method for the purification of such molecules, allowing for the removal of unreacted starting materials and catalyst residues.[6] An alternative purification method for some triazoles involves the formation of an alkali metal salt, which can be precipitated and then neutralized to recover the purified product.[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction - Inactive catalyst (oxidation of Cu(I))- Poor solubility of reactants- Steric hindrance- Use freshly prepared sodium ascorbate solution.- Degas the solvent prior to use.- Try a different solvent system or add a co-solvent.- Gently heat the reaction mixture (e.g., to 40-60 °C).[6]- Increase the catalyst loading slightly.
Formation of Side Products - Oxidative homocoupling of the alkyne (Glaser coupling)- Ensure a sufficient excess of sodium ascorbate is used.[3]- Maintain an inert atmosphere (e.g., nitrogen or argon) if the problem persists.
Difficulty in Purification - Co-elution of product and starting materials- Streaking on the TLC plate- Optimize the eluent system for column chromatography.- Consider an alternative purification method, such as recrystallization or the salt precipitation method.[8]

Safety and Handling Precautions

  • This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes.

  • Organic Azides: Many organic azides are potentially explosive and should be handled with care. Avoid heating neat azides and protect them from shock and friction. Always work behind a safety shield.

  • Copper Salts: Copper compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

Conclusion

This compound is a valuable building block for the synthesis of trifluoromethylated 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. By understanding the underlying principles and paying attention to the key experimental parameters, scientists can reliably access a diverse range of novel molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols: 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Fluorinated Propargyl Alcohol

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties.[1][2] 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol stands as a privileged building block, uniquely combining the lipophilic and electron-withdrawing nature of the CF3 group with the versatile reactivity of a tertiary propargyl alcohol. This trifluoromethyl carbinol moiety is a key pharmacophore in several bioactive molecules, most notably the anti-HIV drug, Efavirenz.[3][4]

This guide provides an in-depth exploration of the applications of this compound in the synthesis of diverse, biologically relevant scaffolds. We will delve into detailed protocols for key transformations, explaining the underlying chemical principles and providing insights for reaction optimization.

Core Applications and Synthetic Protocols

Asymmetric Synthesis of Chiral Propargyl Alcohols: The Gateway to Enantioenriched Bioactive Molecules

The creation of the chiral tertiary alcohol center is a critical first step in leveraging this compound for the synthesis of enantiomerically pure pharmaceuticals. The most direct approach is the asymmetric addition of a terminal alkyne to a trifluoromethyl ketone.

Causality of Experimental Choices: The selection of a chiral ligand is paramount in achieving high enantioselectivity. Ligands such as N-pyrrolidinylnorephedrine, when combined with a lithium acetylide, form a chiral complex that effectively shields one face of the ketone, directing the nucleophilic attack of the acetylide to the other face.[4] The choice of a non-coordinating solvent like toluene is crucial to prevent interference with the chiral complex.

Protocol 1: Asymmetric Synthesis of (S)-1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

This protocol is adapted from methodologies developed for the synthesis of the Efavirenz core.

Materials:

  • 2-bromo-5-chloroaniline

  • Trifluoroacetic anhydride

  • Cyclopropylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • (1R,2S)-N-pyrrolidinylnorephedrine

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Preparation of the Ketoaniline Intermediate: Synthesize 2-amino-5-chlorophenyl trifluoromethyl ketone from 2-bromo-5-chloroaniline and trifluoroacetic anhydride following established literature procedures.

  • In situ Generation of Lithium Cyclopropylacetylide: In a flame-dried, three-necked flask under an argon atmosphere, dissolve cyclopropylacetylene (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C and slowly add n-BuLi (1.1 equivalents). Stir the mixture at this temperature for 30 minutes.

  • Formation of the Chiral Complex: In a separate flame-dried flask, dissolve (1R,2S)-N-pyrrolidinylnorephedrine (1.1 equivalents) in anhydrous toluene. To this solution, add the freshly prepared lithium cyclopropylacetylide solution at -78 °C. Allow the mixture to stir for 1 hour.

  • Asymmetric Addition: Dissolve the 2-amino-5-chlorophenyl trifluoromethyl ketone (1.0 equivalent) in anhydrous toluene and add it dropwise to the chiral complex solution at -78 °C.

  • Reaction Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-enantiomer of the trifluoromethylated propargyl alcohol.

Data Presentation: Representative Enantioselective Additions

Chiral LigandAcetylideKetoneSolventEnantiomeric Excess (ee)Reference
(1R,2S)-N-pyrrolidinylnorephedrineLithium cyclopropylacetylide2-amino-5-chlorophenyl trifluoromethyl ketoneToluene>99%[4]
Amino alcohol 59Phenylacetylene (with Zn(OTf)2)Ethyl benzoylformateToluene98%[4]
Jacobsen's salen ligandPhenylacetylene (with Me2Zn)AcetophenoneToluene85%[4]

Mandatory Visualization:

Asymmetric_Addition cluster_reactants Reactants cluster_process Process cluster_product Product ketone Trifluoromethyl Ketone complex Formation of Chiral Lithium Alkoxide-Acetylide Complex ketone->complex acetylide Lithium Acetylide acetylide->complex ligand Chiral Ligand (e.g., N-pyrrolidinylnorephedrine) ligand->complex addition Diastereoselective Addition complex->addition product Enantioenriched Trifluoromethylated Propargyl Alcohol addition->product

Caption: Workflow for Asymmetric Acetylide Addition.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

The propargyl alcohol moiety is a versatile precursor for the synthesis of pyrazoles, a class of nitrogen-containing heterocycles frequently found in pharmaceuticals. The reaction proceeds via a metal-catalyzed condensation with hydrazine.

Causality of Experimental Choices: Lewis acidic metal triflates like Sc(OTf)3 or Bi(OTf)3 are effective catalysts for the initial hydrazination of the propargyl alcohol.[5][6] The subsequent cyclization and dehydration to form the aromatic pyrazole ring is often promoted by the same catalyst in a one-pot fashion. The choice of hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) determines the substituent on the pyrazole nitrogen.

Protocol 2: One-Pot Synthesis of a 3-Phenyl-3-(trifluoromethyl)-3H-pyrazol-4-yl Derivative

Materials:

  • This compound

  • Hydrazine hydrate

  • Scandium(III) triflate (Sc(OTf)3) or Bismuth(III) triflate (Bi(OTf)3)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add hydrazine hydrate (1.5 equivalents).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)3, 5 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Catalysts for Pyrazole Synthesis from Propargyl Alcohols

CatalystHydrazine SourceSolventTemperatureYieldReference
Sc(OTf)3p-Tosyl hydrazideAcetonitrileRTHigh[5]
Bi(OTf)3Hydrazine hydrateAcetonitrile60 °CGood to Excellent[6]
AgOTfp-TolylsulfonohydrazideDioxane80 °CGood[7]

Mandatory Visualization:

Pyrazole_Synthesis start 1,1,1-Trifluoro-2-phenyl- 3-butyn-2-ol + Hydrazine catalyst Lewis Acid Catalyst (e.g., Sc(OTf)3) start->catalyst intermediate1 Hydrazination catalyst->intermediate1 Catalyzes intermediate2 Intramolecular Cyclization intermediate1->intermediate2 product Trifluoromethylated Pyrazole intermediate2->product Dehydration

Caption: Pathway for Pyrazole Synthesis.

Synthesis of Trifluoromethyl-Substituted Oxazoles

Similar to pyrazoles, oxazoles are another class of heterocycles with significant biological activity. A tandem cycloisomerization/hydroxyalkylation approach using N-propargylamides can be adapted to utilize trifluoromethylated propargyl alcohols.

Causality of Experimental Choices: A Lewis acid catalyst, such as Zinc(II) triflate (Zn(OTf)2), is effective in promoting the tandem reaction.[3][4] The reaction involves the cycloisomerization of an N-propargylamide (which can be synthesized from the corresponding propargyl alcohol) followed by a nucleophilic attack on a trifluoromethyl ketone.

Protocol 3: Synthesis of an Oxazole with a Trifluoromethyl Carbinol Unit

Materials:

  • N-propargylamide derivative of this compound

  • Ethyl trifluoropyruvate

  • Zinc(II) triflate (Zn(OTf)2)

  • Anhydrous 1,2-dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation of N-propargylamide: Synthesize the N-propargylamide from this compound and a suitable amide under standard conditions.

  • Reaction Setup: In a sealed tube, dissolve the N-propargylamide (1.0 equivalent) and ethyl trifluoropyruvate (1.2 equivalents) in anhydrous DCE.

  • Catalyst Addition: Add Zn(OTf)2 (10 mol%) to the mixture.

  • Reaction Conditions: Heat the reaction mixture at 80 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired oxazole derivative.

Meyer-Schuster Rearrangement to Access α,β-Unsaturated Ketones

The Meyer-Schuster rearrangement provides a powerful method to convert propargyl alcohols into α,β-unsaturated carbonyl compounds, which are valuable intermediates for a variety of subsequent transformations, including Michael additions and Diels-Alder reactions.[2][8]

Causality of Experimental Choices: The rearrangement is typically acid-catalyzed. However, modern methods often employ transition metal catalysts, such as gold or silver complexes, which can promote the reaction under milder conditions and with higher selectivity.[8][9]

Protocol 4: Gold-Catalyzed Meyer-Schuster Rearrangement

Materials:

  • This compound

  • Gold(I) chloride (AuCl) or a similar gold catalyst

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Catalyst Addition: Add the gold catalyst (1-5 mol%) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., to 60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst. Concentrate the filtrate and purify the resulting α,β-unsaturated ketone by flash column chromatography.

Sonogashira Coupling for Molecular Elaboration

The terminal alkyne of this compound is an excellent handle for palladium-catalyzed Sonogashira cross-coupling reactions, allowing for the facile introduction of aryl or vinyl substituents.[10][11]

Causality of Experimental Choices: The classic Sonogashira coupling employs a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine or diisopropylamine).[10][11] The base is crucial for the deprotonation of the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction.

Protocol 5: Sonogashira Coupling with an Aryl Iodide

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous THF

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add Pd(PPh3)4 (3 mol%), CuI (5 mol%), and the aryl iodide (1.0 equivalent).

  • Solvent and Reagents: Evacuate and backfill the flask with argon. Add anhydrous THF and triethylamine.

  • Substrate Addition: Add this compound (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO4, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its unique combination of a trifluoromethyl group, a phenyl ring, and a terminal alkyne allows for a wide range of synthetic transformations. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel drug candidates with improved pharmacological profiles. The strategic application of asymmetric synthesis, heterocyclic ring formation, rearrangement reactions, and cross-coupling methodologies opens up a vast chemical space for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure your success.

Introduction to the Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the nucleophilic addition of an ethynyl group to 2,2,2-trifluoroacetophenone. The most common methods employ organometallic reagents like lithium acetylide or ethynylmagnesium bromide (a Grignard reagent). While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact the yield and purity of the final product. This guide will walk you through potential issues and their solutions.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Formation

You've run the reaction, but TLC or NMR analysis shows a low yield of the desired product or only starting material.

Possible Causes & Solutions:

  • Inactive Grignard Reagent or Lithium Acetylide: Organometallic reagents are highly sensitive to moisture and air.

    • Causality: Water and oxygen will quench the Grignard reagent or lithium acetylide, rendering it non-nucleophilic.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). It is also good practice to titrate the organometallic reagent before use to determine its exact concentration.

  • Poor Quality Starting Materials: Impurities in 2,2,2-trifluoroacetophenone or the alkyne source can interfere with the reaction.

    • Causality: For instance, acidic impurities can quench the organometallic reagent.

    • Solution: Purify the 2,2,2-trifluoroacetophenone by distillation if necessary. Ensure the alkyne source (e.g., acetylene gas or a protected alkyne) is of high purity.

  • Incorrect Reaction Temperature: The formation and reaction of the organometallic reagent are often temperature-sensitive.

    • Causality: Grignard reagent formation is an exothermic process and may require initial cooling. The subsequent addition to the ketone may also need to be performed at low temperatures to minimize side reactions.

    • Solution: For the generation of lithium acetylide from acetylene and n-butyllithium, maintain a low temperature (e.g., -78 °C). When adding the ketone to the alkynyl nucleophile, a low temperature is also recommended to improve selectivity.

Issue 2: Significant Formation of Side Products

Your reaction yields a mixture of products, complicating purification and reducing the yield of the desired alcohol.

Possible Causes & Solutions:

  • Enolization of the Ketone: The organometallic reagent can act as a base, deprotonating the α-carbon of the ketone if one were present. However, 2,2,2-trifluoroacetophenone lacks α-protons, so this is not a concern for this specific synthesis.

  • Over-addition to the Product: While less common for tertiary alcohols, it's a theoretical possibility.

    • Causality: The alkoxide product could react further, though this is sterically and electronically disfavored.

    • Solution: Maintain a 1:1 stoichiometry of the nucleophile to the ketone. Add the ketone solution slowly to the alkynylide solution to avoid localized high concentrations of the ketone.

  • Side Reactions from Impurities: The presence of water can lead to the formation of undesired byproducts.[1]

    • Causality: Water will protonate the Grignard reagent to form ethane and the corresponding magnesium salt, and it can also protonate the product alkoxide during the reaction.

    • Solution: As mentioned previously, strict anhydrous conditions are crucial.

Issue 3: Difficult Purification

You've obtained a crude product, but isolating the pure this compound is challenging.

Possible Causes & Solutions:

  • Emulsion Formation During Workup: Quenching the reaction with aqueous solutions can sometimes lead to stable emulsions.

    • Causality: Magnesium salts formed during the Grignard reaction workup can act as emulsifying agents.

    • Solution: Use a saturated aqueous solution of ammonium chloride for quenching, which often helps to break up emulsions. Adding a small amount of a different organic solvent or brine can also be effective.

  • Co-elution of Impurities during Chromatography: Non-polar impurities may have similar retention factors to your product.

    • Causality: Similar polarities of the product and certain byproducts can make separation difficult.

    • Solution: Optimize your solvent system for column chromatography. A gradient elution may be necessary. Consider alternative purification methods such as distillation under reduced pressure if the product is thermally stable.

Experimental Workflow & Data

Optimized Protocol for this compound Synthesis via Grignard Reaction

This protocol is a synthesis of best practices derived from established methodologies for alkynylation of trifluoromethyl ketones.

Step-by-Step Methodology:

  • Preparation: Under an argon atmosphere, place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Grignard Formation: Add a small crystal of iodine to activate the magnesium. Add a solution of ethyl bromide (1.1 eq) in anhydrous THF dropwise via the dropping funnel. The reaction should initiate spontaneously (disappearance of iodine color, gentle reflux). If not, gentle heating may be required. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of ethylmagnesium bromide.

  • Acetylene Addition: Cool the Grignard solution to 0 °C. Bubble dry acetylene gas through the solution for 1-2 hours to form the ethynylmagnesium bromide.

  • Ketone Addition: In a separate flame-dried flask, prepare a solution of 2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous THF. Cool the ethynylmagnesium bromide solution to -78 °C and add the ketone solution dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionRationaleExpected Yield
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants and intermediates.70-90%
Temperature -78 °C for ketone additionMinimizes side reactions and improves selectivity.
Atmosphere Inert (Argon or Nitrogen)Protects moisture-sensitive organometallic reagents.
Quenching Agent Saturated aq. NH₄ClPrevents strong base-catalyzed side reactions during workup.

Visualizing the Process

Diagram 1: Reaction Workflow

G cluster_prep Preparation cluster_reagent Reagent Formation cluster_reaction Reaction cluster_workup Workup & Purification prep Flame-dry glassware under inert atmosphere grignard Form Ethynylmagnesium Bromide in THF prep->grignard addition Slowly add 2,2,2-Trifluoroacetophenone at -78°C grignard->addition stir Stir and warm to room temperature addition->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for the synthesis of this compound.

Diagram 2: Key Cause-and-Effect Relationships in Troubleshooting

G low_yield Low Yield moisture Moisture/Air Exposure low_yield->moisture impure_reagents Impure Reagents low_yield->impure_reagents wrong_temp Incorrect Temperature low_yield->wrong_temp side_products Side Products side_products->moisture side_products->wrong_temp anhydrous Use Anhydrous Conditions moisture->anhydrous purify_start Purify Starting Materials impure_reagents->purify_start control_temp Control Temperature wrong_temp->control_temp

Caption: Troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use n-butyllithium instead of a Grignard reagent?

A: Yes, lithium acetylide, generated from the reaction of acetylene with n-butyllithium, is an effective nucleophile for this transformation. The reaction conditions, particularly temperature control, will be similarly critical.

Q2: My 2,2,2-trifluoroacetophenone is old. Can I still use it?

A: It is advisable to check the purity of aged reagents. Trifluoroacetophenone can hydrate over time. It is best to distill it before use to ensure high purity and remove any non-volatile impurities.

Q3: What are some common impurities I might see in my final product?

A: Besides unreacted starting material, you might observe the product of the Grignard reagent reacting with itself or other electrophiles. If your acetylene source is not pure, you could also have byproducts from those impurities.

Q4: Is it possible to perform this reaction with a protected alkyne?

A: Yes, using a protected alkyne like (trimethylsilyl)acetylene is a common strategy. The corresponding lithium or Grignard reagent can be formed, and after the addition to the ketone, the silyl protecting group can be removed, typically with a fluoride source like TBAF or by treatment with potassium carbonate in methanol. This approach can sometimes be more convenient than using acetylene gas.

Q5: The reaction is very slow. Can I increase the temperature to speed it up?

A: While increasing the temperature might accelerate the reaction, it can also lead to an increase in side reactions, potentially lowering the overall yield of the desired product. It is generally recommended to maintain the optimized low temperature for the addition and then allow the reaction to proceed at room temperature. If the reaction is still slow, ensure your organometallic reagent was sufficiently active.

References

Technical Support Center: Purification of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique structure of this tertiary alcohol, featuring a trifluoromethyl group and a terminal alkyne, presents specific challenges during its purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high purity for your downstream applications.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Incomplete Removal of Acetophenone Starting Material

Question: My post-reaction mixture shows a significant amount of unreacted acetophenone by TLC and ¹H NMR analysis, even after aqueous workup. How can I effectively remove it?

Answer: This is a frequent challenge, as acetophenone can have similar polarity to the desired product, leading to co-elution in chromatography or co-precipitation during crystallization.

Root Cause Analysis:

  • Incomplete Reaction: The addition of the trifluoromethyl group can be sterically hindered, or the reaction conditions (e.g., temperature, reagent stoichiometry) may not have been optimal for driving the reaction to completion.

  • Workup Issues: Simple aqueous washes may not be sufficient to remove all the unreacted ketone, especially if it is present in high concentrations. Standard extraction procedures may not be effective for separating acetophenone if it's a major component of the crude mixture.[1][2]

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Recommended Solutions cluster_2 Verification Start High Acetophenone Contamination Post-Workup Sol1 Option A: Bisulfite Adduct Formation Start->Sol1 Chemical Separation Sol2 Option B: Optimized Column Chromatography Start->Sol2 Physical Separation End Purity >98% Confirmed (NMR, GC-MS) Sol1->End Sol2->End

Caption: Workflow for removing acetophenone impurity.

Detailed Protocols:

Protocol A: Sodium Bisulfite Wash

This method leverages the chemical reactivity of the ketone functionality in acetophenone to form a water-soluble adduct, which is then easily removed from the organic phase.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Aqueous Wash: Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.

  • Extraction: Transfer the organic solution to a separatory funnel and wash it three times with the saturated NaHSO₃ solution. The bisulfite will form a water-soluble adduct with the acetophenone.

  • Brine Wash: Wash the organic layer with saturated sodium chloride (brine) solution to remove residual water and any remaining bisulfite.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol B: Optimized Flash Column Chromatography

If the bisulfite wash is not sufficiently effective or if other impurities are present, optimized chromatography is recommended.

  • Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.

  • Mobile Phase Gradient: A shallow gradient of ethyl acetate in hexanes is crucial. Start with a low polarity eluent (e.g., 2-3% ethyl acetate/hexanes) to first elute any non-polar byproducts. Slowly increase the polarity (e.g., to 10-15% ethyl acetate/hexanes) to elute the desired product, ensuring it is well-separated from the trailing acetophenone peak.

  • TLC Monitoring: Use a developing system that gives good separation (Rƒ difference > 0.2) between the product and acetophenone to guide fraction collection. A common TLC eluent is 20% ethyl acetate in hexanes.

Parameter Standard Chromatography Optimized Chromatography
Eluent System 20% EtOAc/Hexanes (Isocratic)2% to 15% EtOAc/Hexanes (Gradient)
Typical Outcome Co-elution of product and acetophenoneBaseline separation
Purity Achieved 85-95%>98%
Issue 2: Product Decomposition (Discoloration) During Distillation

Question: I am attempting to purify this compound by distillation, but the material is turning dark brown/black at higher temperatures. What is causing this, and how can I prevent it?

Answer: Thermal decomposition is a known issue for tertiary propargyl alcohols, especially those with activating groups.[3] The terminal alkyne can be susceptible to oligomerization or other side reactions at elevated temperatures.

Root Cause Analysis:

  • Thermal Instability: The compound itself has limited thermal stability. Purification by distillation is often not recommended for propargyl alcohols for this reason.[3]

  • Presence of Acid/Base: Trace amounts of acidic or basic impurities from the workup can catalyze decomposition pathways.

  • Oxygen: The presence of atmospheric oxygen at high temperatures can promote oxidative degradation.

Troubleshooting Workflow:

cluster_0 Problem cluster_1 Mitigation Strategies cluster_2 Outcome Problem Discoloration/Decomposition During Distillation Strat1 Reduce Pot Temperature: High Vacuum Distillation Problem->Strat1 Strat2 Neutralize Catalysts: Pre-distillation Wash Problem->Strat2 Strat3 Inert Atmosphere: Nitrogen/Argon Bleed Problem->Strat3 Outcome Clean, Colorless Distillate Strat1->Outcome Strat2->Outcome Strat3->Outcome

References

Technical Support Center: Optimization of Sonogash-ira Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Sonogashira Coupling reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and practical, field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Understanding the Sonogashira Coupling: A Quick Primer

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] Its versatility and tolerance for a wide range of functional groups have made it an invaluable tool in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4]

The Catalytic Cycle: A Tale of Two Metals

The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]

Caption: The generally accepted mechanism for the copper-catalyzed Sonogashira coupling reaction, illustrating the interconnected palladium and copper cycles.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Coupled_Complex R-Pd(II)-C≡CR'(L2) Transmetalation->Coupled_Complex Reductive_Elimination Reductive Elimination Coupled_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-C≡CR' Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination (R'-C≡CH) CuX->Alkyne_Coordination Pi_Alkyne_Complex [R'-C≡CH---CuX] Alkyne_Coordination->Pi_Alkyne_Complex Deprotonation Deprotonation (Base) Pi_Alkyne_Complex->Deprotonation Copper_Acetylide R'-C≡C-Cu Deprotonation->Copper_Acetylide Copper_Acetylide->Transmetalation Troubleshooting_Workflow Start Low/No Yield in Sonogashira Coupling Reagent_Check Verify Reagent Quality & Purity Start->Reagent_Check Reagent_Check->Start Issue Found Inert_Atmosphere Ensure Rigorous Inert Atmosphere Reagent_Check->Inert_Atmosphere Reagents OK Inert_Atmosphere->Start Issue Found Solvent_Degassing Confirm Proper Solvent Degassing Inert_Atmosphere->Solvent_Degassing Atmosphere OK Solvent_Degassing->Start Issue Found Catalyst_Activity Is the Palladium Catalyst Active? Solvent_Degassing->Catalyst_Activity Solvent OK Base_Choice Is the Base Appropriate and Fresh? Catalyst_Activity->Base_Choice Catalyst OK Success Reaction Optimized! Catalyst_Activity->Success Improvement Temperature Is the Reaction Temperature Optimal? Base_Choice->Temperature Base OK Base_Choice->Success Improvement Ligand_Screen Screen Different Phosphine Ligands Temperature->Ligand_Screen Temp. OK Temperature->Success Improvement Solvent_Screen Screen Different Solvents Ligand_Screen->Solvent_Screen No Improvement Ligand_Screen->Success Improvement Solvent_Screen->Success Improvement

References

stability issues of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound (CAS 99727-20-5).[1][2][3][4][5] This document provides in-depth guidance on the stability challenges associated with this compound, particularly under acidic conditions. As a tertiary propargyl alcohol, it is highly susceptible to acid-catalyzed rearrangements, which can compromise experimental outcomes. This guide offers expert insights, troubleshooting protocols, and preventative measures to ensure the integrity of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the instability of this compound.

Q1: What happens when this compound is exposed to acidic conditions?

A: Exposure to acid catalyzes a rapid rearrangement of the molecule into an α,β-unsaturated ketone.[6][7][8] This transformation is often irreversible and proceeds quickly, even with catalytic amounts of a strong acid.[6] The primary reaction pathways are the Meyer-Schuster and Rupe rearrangements.[6][9]

Q2: Can you explain the chemical mechanism behind this instability?

A: The instability is driven by the acid-catalyzed formation of a carbocation intermediate. The process occurs in several steps:

  • Protonation: The lone pair of electrons on the hydroxyl (-OH) group acts as a base, accepting a proton from the acid to form a protonated oxonium ion.[9]

  • Dehydration: This oxonium ion is an excellent leaving group. It departs as a water molecule, generating a tertiary carbocation.[9] This is typically the slow, rate-determining step.[6]

  • Rearrangement and Tautomerization: The carbocation intermediate is unstable and rearranges to form a more stable allenol intermediate, which then tautomerizes to the final α,β-unsaturated ketone product.[10]

Q3: How do the trifluoromethyl (-CF₃) and phenyl groups influence the compound's stability?

A: Both groups have significant electronic effects.

  • Trifluoromethyl Group: The -CF₃ group is a powerful electron-withdrawing group. This property can make the initial protonation of the adjacent hydroxyl group more difficult. However, the presence of fluorine can pose challenges for classical rearrangement catalysts, sometimes requiring specific catalytic systems to achieve a clean transformation if the rearrangement is desired.[11]

  • Phenyl Group: The phenyl group can stabilize the tertiary carbocation intermediate formed after dehydration through resonance, facilitating the rearrangement process.

Q4: What are the expected degradation products?

A: For a tertiary propargyl alcohol like this compound, the acid-catalyzed reaction, known as the Rupe rearrangement, typically yields an α,β-unsaturated methyl ketone.[6][9] The alternative Meyer-Schuster pathway also leads to α,β-unsaturated carbonyl compounds.[6][12] Therefore, you should expect to see the formation of 4,4,4-Trifluoro-3-phenyl-2-buten-2-one.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound.

Problem: My reaction produced a complex mixture of byproducts, and the yield of my desired product is low.

  • Probable Cause: Unintentional exposure to acidic conditions during your reaction or workup. This could be from an acidic reagent, a co-solvent, or even acidic residue on glassware. The starting material has likely undergone rearrangement. Dehydration to form an enyne is another possible side reaction.[13]

  • Solution:

    • Analyze pH: Carefully check the pH of all reagents and solutions. If possible, use buffered systems to maintain neutrality.

    • Purify Reagents: Ensure all solvents and reagents are free from acidic impurities. For example, dichloromethane (DCM) can contain trace HCl. Consider passing it through a plug of basic alumina before use.

    • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of acidic species from atmospheric moisture or CO₂.

Problem: My NMR/LC-MS analysis shows an unexpected peak corresponding to the mass of an isomer, likely containing a carbonyl group.

  • Probable Cause: You are observing the α,β-unsaturated ketone product from a Meyer-Schuster or Rupe rearrangement.[6][14]

  • Solution:

    • Confirm Structure: Use ¹³C-NMR to confirm the presence of a ketone (a signal around 190-210 ppm) and ¹H-NMR to identify vinylic protons.

    • Trace the Acid Source: Review your entire experimental procedure to identify the point of acid introduction. Common culprits include acidic workup steps (e.g., an HCl wash), silica gel chromatography (which is inherently acidic), or reagents with acidic properties.

    • Modify Protocol: If the rearrangement is confirmed, implement the preventative measures outlined in the protocols below. For purification, consider using neutral or basic alumina instead of silica gel.

Problem: How can I safely quench my reaction and perform an extraction without causing degradation?

  • Probable Cause: Standard aqueous workups, especially those designed to remove basic catalysts or reagents, can create an acidic environment that triggers rearrangement.

  • Solution:

    • Use a Buffered Quench: Instead of water or acidic solutions, quench the reaction with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7.5).[14]

    • Work Quickly and at Low Temperature: Perform the workup and extraction steps in an ice bath to reduce the rate of any potential acid-catalyzed degradation. Do not let the layers sit for extended periods.

    • Avoid Strong Acids: Never use strong acids like HCl or H₂SO₄ in the workup unless your goal is to intentionally induce the rearrangement.

Part 3: Visual Aids & Recommended Protocols

Mechanism of Acid-Catalyzed Rearrangement

The diagram below illustrates the general pathway for the acid-catalyzed rearrangement of this compound, which is characteristic of the Rupe and Meyer-Schuster rearrangements.

G cluster_main Acid-Catalyzed Rearrangement Pathway A 1,1,1-Trifluoro-2-phenyl- 3-butyn-2-ol B Protonated Alcohol (Oxonium Ion) A->B + H⁺ C Tertiary Carbocation Intermediate B->C - H₂O (Rate-Limiting) D Allenol Intermediate C->D Rearrangement E α,β-Unsaturated Ketone (Final Product) D->E Tautomerization G start Low Yield or Unexpected Byproducts? check_ph Check pH of all reagents and solutions start->check_ph Yes end_ok Process is Stable start->end_ok No is_acidic Is pH < 7? check_ph->is_acidic neutralize Action: Neutralize reagents, use buffered solutions, or use base-washed glassware is_acidic->neutralize Yes analyze_byproducts Analyze Byproducts via NMR / LC-MS is_acidic->analyze_byproducts No neutralize->analyze_byproducts is_rearranged Rearrangement Product (Enone) Detected? analyze_byproducts->is_rearranged modify_workup Action: Use non-acidic workup (e.g., NaHCO₃ quench) and consider neutral alumina for chromatography is_rearranged->modify_workup Yes check_temp Review Reaction Temperature is_rearranged->check_temp No modify_workup->check_temp is_high_temp Is Temp > Room Temp? check_temp->is_high_temp lower_temp Action: Run reaction at lower temperature (e.g., 0°C) is_high_temp->lower_temp Yes is_high_temp->end_ok No lower_temp->end_ok

References

Technical Support Center: Troubleshooting Reactions with 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol (CAS 99727-20-5).[1][2] This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile trifluoromethylated propargyl alcohol in their synthetic endeavors. The unique electronic properties conferred by the trifluoromethyl group make this reagent highly valuable, but also introduce specific challenges in reactivity.[3] This document provides in-depth troubleshooting guides and frequently asked questions to navigate potential hurdles and ensure successful reaction outcomes.

Section 1: Troubleshooting Guide for Common Reactions

This section addresses specific issues that may arise during reactions involving this compound, with a focus on palladium/copper-catalyzed cross-coupling reactions like the Sonogashira coupling.

Issue 1: Low or No Conversion of Starting Materials

You've set up your cross-coupling reaction, but analysis (TLC, GC-MS, LC-MS) shows a significant amount of unreacted this compound and your coupling partner.

  • Insufficient Catalyst Activity: The oxidative addition of the aryl halide to the palladium(0) species can be a rate-limiting step, especially with less reactive aryl bromides or chlorides.[4] The electron-withdrawing nature of the trifluoromethyl group in the alkyne can also influence the overall catalytic cycle.

    • Solution 1: Catalyst & Ligand Choice: For challenging couplings, consider using more electron-rich and bulky phosphine ligands like P(t-Bu)3, or N-heterocyclic carbene (NHC) ligands, which can facilitate oxidative addition.[5] Buchwald and YPhos ligands are also excellent options for activating less reactive coupling partners.[5]

    • Solution 2: Increase Catalyst Loading: While not always ideal, a modest increase in the palladium and/or copper catalyst loading (e.g., from 1-2 mol% to 5 mol% of palladium) can sometimes overcome activation barriers.[6]

    • Solution 3: Check Catalyst Quality: Ensure your palladium and copper sources are not old or deactivated. Using a freshly opened bottle or a pre-catalyst can be beneficial.

  • Inadequate Deprotonation of the Alkyne: The terminal alkyne needs to be deprotonated to form the copper acetylide in situ for the Sonogashira reaction.

    • Solution 1: Base Selection: Triethylamine (TEA) is a common choice, but for this substrate, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or DBU might be more effective. Ensure the base is dry and of high purity.

    • Solution 2: Solvent Effects: The choice of solvent can significantly impact the reaction. While THF is common, it can sometimes promote the formation of palladium black.[6] Consider using a solvent system like 1:1 dioxane:Et3N or even neat triethylamine.[4] For higher temperatures, DMF or toluene can be used.[4]

  • Low Reaction Temperature: Some cross-coupling reactions require higher temperatures to proceed at a reasonable rate, particularly with less reactive aryl halides.

    • Solution: Increase Temperature: If your reaction is sluggish at room temperature or 50 °C, consider increasing the temperature to 80-100 °C, potentially in a sealed tube to prevent solvent and volatile reagent loss.[4]

start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst Initial Check base Assess Base/Solvent catalyst->base No Improvement result Improved Conversion catalyst->result Switch Ligand/ Increase Loading temp Increase Temperature base->temp Still Low Conversion base->result Stronger Base/ Change Solvent temp->result start Side Reactions/ Decomposition Observed protect Protect Tertiary Alcohol (e.g., TMS-ether) start->protect reaction Perform Cross-Coupling Reaction protect->reaction deprotect Deprotect Alcohol (e.g., TBAF or mild acid) reaction->deprotect product Desired Product deprotect->product

References

Technical Support Center: Scale-Up Synthesis of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol, a critical building block in medicinal chemistry and materials science. This document provides field-proven insights and troubleshooting solutions for researchers and process chemists encountering challenges during the scale-up of this synthesis. The primary route discussed involves the trifluoromethylation of a phenyl ketone precursor followed by alkynylation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Part A: The Trifluoromethylalkynylation Reaction

Question 1: My reaction is sluggish, shows a long induction period, or fails to initiate entirely. What are the common causes?

Answer: This is a frequent issue on scale-up and almost always traces back to three factors: initiator activity, reagent/solvent quality, or thermal management.

  • Initiator Activity: The reaction typically relies on the nucleophilic activation of a trifluoromethyl source, such as (Trifluoromethyl)trimethylsilane (TMS-CF₃, Ruppert-Prakash reagent), by a catalytic amount of a fluoride source (e.g., TBAF, CsF). The generated trifluoromethyl anion is the active species.

    • Causality: If the fluoride initiator has low activity (e.g., using TBAF hydrate instead of the anhydrous form) or if the reaction medium contains protic impurities (water, alcohols), the highly basic trifluoromethyl anion will be protonated and quenched immediately, halting the catalytic cycle.

    • Solution:

      • Ensure all solvents (e.g., THF) are rigorously dried over a suitable agent like molecular sieves or a solvent purification system.

      • Use an anhydrous fluoride source. If using a TBAF solution, ensure it is specified as anhydrous.

      • Confirm the quality of your TMS-CF₃. It is volatile (B.P. 40°C) and can degrade if stored improperly.[1][2]

  • Thermal Management: The initial addition of the initiator to TMS-CF₃ can be exothermic. On a small scale, this is often not noticeable, but on a larger scale, poor heat dissipation can lead to localized temperature spikes, causing reagent decomposition. Conversely, if the reaction is run too cold, the initiation may be kinetically too slow.

    • Solution: Maintain the recommended reaction temperature (often -78°C to 0°C depending on the specific protocol) using a well-controlled reactor system. Ensure efficient stirring to avoid localized hot spots.

Question 2: I'm observing significant formation of 1,1,1-trifluoro-2-phenylethanol, the simple addition product, instead of my desired alkynylated alcohol. How can this be minimized?

Answer: The formation of this byproduct indicates that the intermediate hemiacetal alkoxide is being protonated during the work-up before the alkyne nucleophile can be added or react.

  • Causality: The reaction proceeds through an intermediate trifluoromethylated alkoxide. If this intermediate encounters a proton source (e.g., from an acidic quench or adventitious water) before the lithium acetylide or other alkyne source is introduced, the undesired side product is formed.

  • Solution:

    • Strict Anhydrous Conditions: Ensure all reagents and solvents are free of water until the final quench.

    • Order of Addition: Add the alkyne source (e.g., pre-formed lithium acetylide) to the reaction mixture containing the in situ generated trifluoromethylated alkoxide. Do not attempt to isolate the intermediate.

    • Temperature Control: Keep the reaction cold (typically ≤ 0°C) until the alkynylation step is complete to minimize side reactions.

Question 3: On a multi-liter scale, the reaction mixture becomes a thick, un-stirrable slurry after adding the reagents. How can this be managed?

Answer: This is a common physical processing challenge caused by the precipitation of lithium alkoxide intermediates or salts.

  • Causality: The lithium alkoxide intermediate formed after the addition of the trifluoromethyl anion and the subsequent ketone can have low solubility in common ethereal solvents like THF, especially at low temperatures.

  • Solution:

    • Solvent Volume: Increase the solvent-to-reagent ratio. While this may reduce volumetric efficiency, it is often necessary for maintaining a mobile slurry. See the table below for guidance.

    • Mechanical Agitation: Use a reactor equipped with a powerful overhead stirrer with a high-torque motor and an appropriately designed impeller (e.g., anchor or pitched-blade turbine) that can handle heterogeneous mixtures. A simple magnetic stir bar will fail on scale-up.

    • Co-Solvent: In some cases, adding a co-solvent like toluene (if compatible with the reaction chemistry) can improve the solubility of intermediates. This must be validated at a small scale first.

ParameterLab Scale (≤1 g)Pilot Scale (100 g - 1 kg)
Solvent Volume (THF) 10-20 mL / mmol5-10 mL / mmol
Agitation Magnetic Stir BarOverhead Mechanical Stirrer
Thermal Control Dry Ice/Acetone BathJacketed Reactor with Chiller

Table 1: Recommended Scale-Up Parameter Adjustments

Part B: Work-up and Purification

Question 4: During the aqueous work-up, I'm struggling with persistent emulsions. How can I achieve a clean phase separation?

Answer: Emulsions are common due to the presence of fine inorganic salt precipitates and amphiphilic silicon byproducts.

  • Causality: Finely dispersed solids at the aqueous-organic interface can stabilize emulsions. Lithium salts and silicon-based byproducts are often the culprits.

  • Solution:

    • Brine Wash: After the initial aqueous quench, perform subsequent washes with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.

    • Filtration: Filter the entire quenched mixture through a pad of Celite® or diatomaceous earth before transferring it to a separatory funnel.[3] This removes the fine solid particles that stabilize the emulsion.

    • Solvent Choice: If using diethyl ether, consider switching to a solvent with a greater density difference from water, such as dichloromethane (DCM) or methyl tert-butyl ether (MTBE), for the extraction.

Question 5: How can I effectively remove silicon-based impurities (e.g., from TMS-CF₃ or TMS-alkyne) during purification?

Answer: These non-polar byproducts can co-elute with the product during chromatography if not addressed properly.

  • Causality: Byproducts like hexamethyldisiloxane (HMDSO) are greasy, non-polar, and can have boiling points close to other reaction components.

  • Solution:

    • Aqueous Fluoride Wash: A wash with a dilute aqueous solution of potassium fluoride (KF) or ammonium fluoride (NH₄F) can help hydrolyze some silicon-containing species to more polar silanols, which are more easily removed in the aqueous phase. Caution: Handle fluoride solutions with extreme care and appropriate personal protective equipment (PPE).

    • Methanolysis/Hydrolysis: Before the main purification, the crude product can be dissolved in methanol with a catalytic amount of a mild acid or base (e.g., K₂CO₃) to hydrolyze remaining silyl ethers.[4]

    • Chromatography: Use a high-purity silica gel. A gradient elution starting from a non-polar solvent system (e.g., Hexane/Ethyl Acetate 98:2) and gradually increasing polarity often provides the best separation.

Part C: TMS-Alkyne Deprotection

Question 6: The deprotection of the trimethylsilyl (TMS) group from my alkyne is incomplete. How can I improve this final step?

Answer: Incomplete deprotection is usually due to insufficient reagent, deactivation of the base, or suboptimal reaction conditions.

  • Causality: The cleavage of the Si-C bond requires a sufficiently strong base or nucleophile. The most common method, potassium carbonate in methanol, relies on the generation of methoxide as the active base. If the methanol is wet, the base can be consumed.[4]

  • Solution:

    • Reagent Choice: Potassium carbonate in methanol is the most cost-effective method for scale-up.[4] For more resistant substrates, tetrabutylammonium fluoride (TBAF) in THF is highly effective but more expensive.[5]

    • Reaction Time & Temperature: While often run at room temperature, gently warming the reaction to 30-40°C can significantly increase the rate. Monitor the reaction by TLC or GC-MS until the starting material is fully consumed. Leaving the reaction for extended periods can sometimes lead to side reactions and yield loss.[4]

    • Stoichiometry: While catalytic K₂CO₃ is often cited, on a large scale, using a larger amount (e.g., 0.2-0.5 equivalents) can help overcome any adventitious water and drive the reaction to completion.

Diagrams: Workflow and Troubleshooting

The following diagrams illustrate the overall synthetic workflow and a decision-making process for troubleshooting low yields.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_deprotection Final Step prep_reagents Dry Solvents & Reagents setup_reactor Assemble & Inert Reactor prep_reagents->setup_reactor initiation Initiation: Add Initiator to TMS-CF3 setup_reactor->initiation add_ketone Add Acetophenone initiation->add_ketone add_alkyne Add Li-TMS-Acetylene add_ketone->add_alkyne quench Quench Reaction (e.g., sat. NH4Cl) add_alkyne->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Brine) extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography deprotect TMS Deprotection (K2CO3 / MeOH) chromatography->deprotect final_workup Final Work-up & Isolation deprotect->final_workup final_product This compound final_workup->final_product

Caption: High-level workflow for the synthesis of this compound.

G start Problem: Low Final Yield check_initiation Was initiation sluggish or incomplete? start->check_initiation check_purity Check Initiator Quality & Solvent Dryness check_initiation->check_purity Yes check_byproducts Analyze Crude by GC-MS/ NMR for Byproducts check_initiation->check_byproducts No protonated_byproduct High levels of non-alkynylated alcohol? check_byproducts->protonated_byproduct Yes improve_anhydrous Improve Anhydrous Technique Check Order of Addition protonated_byproduct->improve_anhydrous Yes deprotection_issue High levels of TMS-protected product? protonated_byproduct->deprotection_issue No optimize_deprotection Optimize Deprotection: Increase Time/Temp or Change Reagent deprotection_issue->optimize_deprotection Yes workup_loss Are mass balance losses high during work-up? deprotection_issue->workup_loss No optimize_workup Optimize Work-up: Use Brine, Filter Emulsions, Check Extraction Solvent workup_loss->optimize_workup Yes other Other unidentified byproducts or degradation workup_loss->other No

References

Technical Support Center: Managing Exothermic Reactions with 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol. The focus of this document is to provide a comprehensive resource for understanding and managing the potential exothermic hazards associated with the synthesis and use of this compound. Given the reactive nature of its constituent functional groups—a trifluoromethyl group, a tertiary alcohol, and a terminal alkyne—a proactive approach to thermal safety is paramount.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and reaction control of this compound.

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards of this compound include its potential for harmful effects if swallowed, skin and eye irritation, and respiratory irritation. Structurally, it is related to propargyl alcohol, which is known to be flammable and reactive, with a potential for explosive polymerization under certain conditions.[1][2][3] The synthesis of this compound often involves highly reactive organometallic reagents, such as organolithiums, which are pyrophoric and react violently with air and water.[4][5]

Q2: What makes the synthesis of this compound potentially exothermic?

A2: The synthesis typically involves the nucleophilic addition of a lithium acetylide (generated from a terminal alkyne and a strong base like n-butyllithium) to 2,2,2-trifluoroacetophenone. Organolithium reagents are extremely reactive, and their addition to carbonyl compounds is a highly exothermic process.[5][6][7] Without proper temperature control, the heat generated can lead to a rapid increase in reaction rate, potentially resulting in a thermal runaway.

Q3: Are there any known thermal stability data for this compound?

Q4: What are the initial signs of a potential thermal runaway during its synthesis?

A4: Key indicators include a rapid, unexpected rise in the internal reaction temperature that is not responsive to the cooling system, an increase in the pressure of the reaction vessel, vigorous off-gassing, and a noticeable change in the color or viscosity of the reaction mixture.

Q5: What immediate steps should be taken if a thermal runaway is suspected?

A5: If you suspect a thermal runaway, prioritize personal safety. Alert colleagues and evacuate the immediate area. If it is safe to do so, and you are trained for such emergencies, you can attempt to quench the reaction by following your pre-approved emergency procedures. This may involve the rapid addition of a pre-chilled, non-reactive solvent to dilute the reaction mixture and absorb heat. Do not add water or protic solvents directly to unreacted organolithium reagents, as this will cause a violent reaction.[4]

Section 2: Troubleshooting Guide for Exothermic Control

This guide provides a structured approach to troubleshooting common issues encountered during the synthesis and handling of this compound, with a focus on preventing and managing exothermic events.

Issue 1: Rapid Temperature Spike During Reagent Addition

Question: I am observing a rapid and difficult-to-control temperature increase during the addition of n-butyllithium to phenylacetylene, or during the subsequent addition of this mixture to 2,2,2-trifluoroacetophenone. What should I do?

Answer: A rapid temperature spike is a clear indication that the rate of heat generation is exceeding the capacity of your cooling system.

Causality:

  • Addition Rate is Too High: The reaction of n-butyllithium with phenylacetylene and the subsequent addition of the lithium acetylide to the ketone are highly exothermic. A fast addition rate will generate heat too quickly for it to be dissipated.

  • Inadequate Cooling: The cooling bath may not be at a low enough temperature, or its volume may be insufficient to absorb the heat generated.

  • Poor Heat Transfer: Inefficient stirring can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.

Troubleshooting Steps:

  • Immediately Stop Addition: Halt the addition of the reagent.

  • Enhance Cooling: Ensure the cooling bath is at the target temperature (e.g., -78 °C for n-butyllithium reactions) and that the flask is adequately immersed. If necessary, add more dry ice to the bath.

  • Increase Stirring Rate: Ensure vigorous stirring to improve heat transfer and break up any localized areas of high concentration.

  • Dilute the Reaction: If the temperature continues to rise, have a pre-chilled, dry, and non-reactive solvent (such as THF or diethyl ether) ready to add to the reaction mixture to dilute the reactants and help absorb the heat.

Preventative Measures:

  • Slow, Controlled Addition: Use a syringe pump for the dropwise addition of reagents. This allows for precise control over the addition rate.

  • Maintain Low Temperature: Pre-cool all solutions to the reaction temperature before beginning the addition.

  • Adequate Headspace and Inert Atmosphere: Ensure the reaction is carried out in a flask of appropriate size (no more than half full) under a positive pressure of an inert gas (argon or nitrogen) to prevent the ingress of air and moisture.

Issue 2: Delayed Exotherm or "Induction Period"

Question: The reaction temperature did not rise as expected upon initial addition of the reagents, but then suddenly and rapidly increased. What causes this, and how can I prevent it?

Answer: This phenomenon, known as an induction period, can be particularly dangerous as it may lead to a sudden and violent exotherm.

Causality:

  • Poor Initiation: The reaction may not have initiated immediately due to impurities on the surface of the reactants or in the solvent.

  • Accumulation of Unreacted Reagents: If the reaction does not start, the added reagents will accumulate. Once the reaction is initiated, the large concentration of unreacted starting materials will react very quickly, leading to a large and rapid release of heat.

Troubleshooting Steps:

  • Stop Addition: Immediately cease the addition of reagents if no initial exotherm is observed.

  • Gentle Warming (with extreme caution): In some cases, a very slight and controlled increase in temperature (e.g., allowing the cooling bath to warm by a few degrees) may be sufficient to initiate the reaction. This should only be attempted on a small scale and with extreme caution.

  • Initiator: For some reactions, the addition of a small crystal of a previously synthesized batch of the product can help to initiate the reaction.

Preventative Measures:

  • High Purity Reagents and Solvents: Use freshly distilled and dry solvents and high-purity reagents to avoid impurities that may inhibit the reaction.

  • Small Initial Charge: Begin by adding a small portion of the reagent and wait for a noticeable exotherm before proceeding with the rest of the addition. This confirms that the reaction has initiated before a large amount of reagent has been added.

Issue 3: Uncontrolled Reaction During Quenching

Question: I observed a violent reaction and/or fire when trying to quench the reaction mixture. What went wrong?

Answer: A violent quench is typically caused by the reaction of unreacted, highly reactive species (like organolithiums) with the quenching agent.

Causality:

  • Inappropriate Quenching Agent: Adding a highly protic and reactive quenching agent like water directly to a solution containing a significant amount of unreacted organolithium will result in a violent, exothermic reaction that can ignite flammable solvents.[4]

  • Quenching at Too High a Temperature: The rate of the quenching reaction is also temperature-dependent. Quenching at a higher temperature will be more vigorous.

Troubleshooting Steps:

  • Smother Fire: If a fire occurs, use a dry powder extinguisher (Class D for metal fires) or sand to smother the flames. Do not use water.

  • Retreat to a Safe Distance: If the reaction is out of control, evacuate the area and follow your institution's emergency procedures.

Preventative Measures & Recommended Quenching Protocol:

  • Cool the Reaction: Ensure the reaction mixture is cooled to a low temperature (e.g., 0 °C or below) in an ice bath before beginning the quench.[11]

  • Use a Less Reactive Quenching Agent First: Slowly add a less reactive alcohol, such as isopropanol, dropwise.[8][11] You should observe a controlled effervescence.

  • Stepwise Increase in Reactivity: Once the addition of isopropanol no longer produces a noticeable reaction, you can switch to a more reactive alcohol like ethanol or methanol, again adding it slowly.[12]

  • Final Quench with Water: Only after the reaction with alcohols is complete should water be added cautiously to ensure all reactive materials have been destroyed.[8][11]

  • Maintain Inert Atmosphere: During the initial stages of the quench with alcohols, it is advisable to maintain an inert atmosphere to prevent the ignition of flammable solvents.[11]

Section 3: Experimental Protocols and Data

While specific calorimetric data for this compound is not available, the following protocols are based on best practices for handling the reactive chemical classes involved.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be conducted before carrying out this experiment.

Reagents and Equipment:

  • Dry, inhibitor-free tetrahydrofuran (THF)

  • Phenylacetylene, freshly distilled

  • n-Butyllithium (in hexanes)

  • 2,2,2-Trifluoroacetophenone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Three-neck round-bottom flask, equipped with a magnetic stir bar, thermometer, and a rubber septum

  • Syringe pump

  • Dry ice/acetone cooling bath

Procedure:

  • Setup: Assemble and flame-dry the glassware under a stream of dry argon or nitrogen. Allow to cool to room temperature under a positive pressure of inert gas.

  • Initial Charge: To the reaction flask, add dry THF and freshly distilled phenylacetylene via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium dropwise via a syringe pump over a period of at least 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir for an additional 30 minutes at -78 °C after the addition is complete.

  • Addition of Ketone: In a separate, dry flask, dissolve 2,2,2-trifluoroacetophenone in dry THF and cool to -78 °C. Slowly add this solution to the lithium phenylacetylide solution via cannula or syringe pump, again maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table
ParameterValue/RecommendationSource/Justification
Recommended Synthesis Temperature -78 °CStandard for organolithium reactions to control exothermicity.[6]
Hazard Classifications Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation.Vendor Safety Data Sheet
Primary Synthetic Hazard Highly exothermic reaction with pyrophoric organolithium reagents.General knowledge of organometallic chemistry.[5]
Recommended Quenching Sequence 1. Isopropanol (at ≤ 0 °C) 2. Ethanol/Methanol 3. WaterBest practice for quenching reactive organometallics.[8][11][12]
Incompatible Materials Strong oxidizing agents, acids, water (with synthetic intermediates).Chemical reactivity principles.

Section 4: Visual Diagrams

Diagram 1: Workflow for Managing a Potential Exotherm

ExothermManagement Start Reagent Addition Begins Monitor Monitor Internal Temperature Start->Monitor CheckTemp Temperature Spike? Monitor->CheckTemp Quench Proceed to Controlled Quench Monitor->Quench Reaction Complete CheckTemp->Monitor No StopAdd STOP Addition Immediately CheckTemp->StopAdd Yes EnhanceCool Enhance Cooling & Stirring StopAdd->EnhanceCool Emergency Follow Emergency Procedures StopAdd->Emergency If Uncontrolled Dilute Dilute with Cold, Inert Solvent EnhanceCool->Dilute Continue Resume Slow Addition Dilute->Continue Continue->Monitor QuenchingProtocol Start Reaction Complete Cool Cool Reaction to <= 0°C Start->Cool AddIPA Slowly Add Isopropanol Cool->AddIPA CheckIPA Reaction with IPA Ceased? AddIPA->CheckIPA CheckIPA->AddIPA No AddMeOH Slowly Add Methanol/Ethanol CheckIPA->AddMeOH Yes CheckMeOH Reaction with MeOH Ceased? AddMeOH->CheckMeOH CheckMeOH->AddMeOH No AddWater Cautiously Add Water CheckMeOH->AddWater Yes End Quench Complete AddWater->End

References

Technical Support Center: Synthesis of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible outcomes in your laboratory.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard Reagent: The ethynylmagnesium bromide may have been quenched by atmospheric moisture or acidic protons.[1][2] 2. Poor Quality Starting Materials: 2,2,2-Trifluoroacetophenone may be impure or degraded. 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.[3]1. Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2] 2. Purify the 2,2,2-trifluoroacetophenone by distillation before use. 3. Carefully measure all reactants. A slight excess of the Grignard reagent may be beneficial, but large excesses can lead to side reactions.[3]
Presence of a Significant Amount of Unreacted 2,2,2-Trifluoroacetophenone 1. Insufficient Grignard Reagent: The amount of ethynylmagnesium bromide was not enough to fully react with the ketone. 2. Slow Addition of Grignard Reagent: A very slow addition at a low temperature may result in incomplete reaction.1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. 2. While maintaining a low temperature to control the exotherm, ensure the addition rate is sufficient to drive the reaction to completion within a reasonable timeframe. Monitor the reaction by TLC or LC-MS.
Formation of a White Precipitate During Grignard Reagent Preparation Reaction with Water or Oxygen: The Grignard reagent is reacting with residual moisture or atmospheric oxygen.[1]1. Ensure the reaction is conducted under strictly anhydrous and inert conditions.[2] 2. The magnesium turnings may have an oxide layer; activate them with a small crystal of iodine or by mechanical crushing.[1]
Isolation of Carboxylic Acid Byproducts Favorskii Rearrangement: If α-halo ketones are present as impurities or formed under certain conditions, a Favorskii rearrangement can occur in the presence of a base, leading to carboxylic acid derivatives.[4][5]1. Use high-purity starting materials. 2. Control the basicity of the reaction mixture. While the Grignard reagent is basic, avoiding stronger, non-nucleophilic bases can minimize this side reaction.
Presence of High Molecular Weight Byproducts Aldol Condensation: Although 2,2,2-trifluoroacetophenone lacks α-hydrogens and cannot self-condense, impurities in the starting materials or solvents could potentially undergo aldol-type reactions.1. Use highly pure, dry solvents and starting materials. 2. Maintain a low reaction temperature to disfavor condensation reactions.
Product Degradation During Workup or Purification Retro-Favorskii Reaction: The product, a propargyl alcohol, can undergo a retro-Favorskii reaction back to the starting ketone and alkyne under certain conditions, particularly with strong bases and heat.[6][7]1. Use a mild acidic workup (e.g., saturated aqueous ammonium chloride) to quench the reaction.[4] 2. Avoid excessive heat during solvent removal and purification. Consider purification by column chromatography at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the nucleophilic addition of an ethynyl anion equivalent to 2,2,2-trifluoroacetophenone. This is typically achieved through a Grignard reaction using ethynylmagnesium bromide.[8] The reaction involves the attack of the nucleophilic carbon of the acetylide on the electrophilic carbonyl carbon of the ketone.

Q2: Why is the trifluoromethyl group important in this molecule and its synthesis?

The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon in 2,2,2-trifluoroacetophenone. This makes the ketone highly reactive towards nucleophiles like Grignard reagents. However, this high reactivity can also promote side reactions if conditions are not carefully controlled.

Q3: What are the key safety precautions for this synthesis?

Grignard reagents are highly reactive, flammable, and moisture-sensitive.[2] The reaction should be conducted in a well-ventilated fume hood under an inert atmosphere. Anhydrous solvents like diethyl ether or THF are extremely flammable.[2] The reaction can be exothermic, so proper temperature control is essential.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (2,2,2-trifluoroacetophenone) from the product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.

Q5: What is the role of an acidic workup?

The initial product of the Grignard reaction is a magnesium alkoxide salt. The acidic workup, typically with a mild acid like saturated aqueous ammonium chloride, serves to protonate this alkoxide to yield the final alcohol product. It also quenches any unreacted Grignard reagent.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Ethynylmagnesium bromide solution (0.5 M in THF)[9] (Alternatively, it can be prepared in situ)

  • 2,2,2-Trifluoroacetophenone[10]

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert gas supply (argon or nitrogen)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with an inert gas inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Charging the Reactants: Under a positive pressure of inert gas, charge the flask with a solution of 2,2,2-trifluoroacetophenone in anhydrous THF.

  • Grignard Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add the ethynylmagnesium bromide solution from the dropping funnel to the stirred solution of the ketone. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizing the Chemistry

The following diagrams illustrate the key chemical transformations and logical workflows discussed in this guide.

Reaction_Mechanism ketone 2,2,2-Trifluoroacetophenone alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack grignard Ethynylmagnesium Bromide grignard->alkoxide product This compound alkoxide->product Protonation workup Aqueous Workup (NH4Cl) workup->product Byproduct_Formation cluster_main Desired Reaction Pathway cluster_byproducts Potential Byproduct Pathways ketone 2,2,2-Trifluoroacetophenone product Target Product ketone->product Alkynylation favorskii Favorskii Rearrangement Byproduct (Carboxylic Acid Derivative) ketone->favorskii α-Halo Impurity + Base retro Retro-Favorskii Reaction product->retro Base/Heat Troubleshooting_Workflow start Low Product Yield? check_grignard Check Grignard Reagent Activity start->check_grignard check_conditions Verify Anhydrous/Inert Conditions start->check_conditions check_stoichiometry Confirm Reactant Stoichiometry start->check_stoichiometry check_temp Review Temperature Control start->check_temp solution_grignard Use Fresh/Titated Grignard check_grignard->solution_grignard solution_conditions Dry Glassware/Solvents, Use Inert Gas check_conditions->solution_conditions solution_stoichiometry Adjust Reactant Ratios check_stoichiometry->solution_stoichiometry solution_temp Ensure Proper Cooling check_temp->solution_temp

References

Validation & Comparative

A Spectroscopic Guide to 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict its key spectral features. By comparing these predictions with the experimental data of its non-fluorinated counterpart, 2-phenyl-3-butyn-2-ol, and other relevant molecules, we offer valuable insights into the structural and electronic effects of the trifluoromethyl group.

Introduction: The Significance of Fluorinated Alcohols

This compound is a tertiary alcohol characterized by the presence of a trifluoromethyl group, a phenyl ring, and a terminal alkyne. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. These modifications are of particular interest in medicinal chemistry and materials science. Understanding the spectroscopic signature of this compound is crucial for its identification, characterization, and quality control in various research and development settings.

Predicted Infrared (IR) Spectrum of this compound

The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are outlined below, with a comparison to the experimental data for 2-phenyl-3-butyn-2-ol.

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundExperimental Wavenumber (cm⁻¹) for 2-Phenyl-3-butyn-2-ol[1]Notes
O-H Stretch (Alcohol)~3400-3600 (broad)~3400-3650 (broad)The broadness is due to hydrogen bonding. The position is sensitive to concentration and solvent.
≡C-H Stretch (Alkyne)~3300~3300A sharp, characteristic peak for terminal alkynes.
C≡C Stretch (Alkyne)~2100-2150~2110This peak may be weak.
C-H Stretch (Aromatic)~3000-3100~3000-3100Characteristic of the phenyl group.
C=C Stretch (Aromatic)~1450-1600~1450-1600A series of peaks indicating the phenyl ring.
C-F Stretch (Trifluoromethyl) ~1100-1300 (strong, multiple bands) N/AThis will be a prominent and defining feature of the spectrum, absent in the non-fluorinated analog.
C-O Stretch (Tertiary Alcohol)~1150-1250~1170This peak may overlap with the strong C-F stretches.

The most significant difference in the IR spectrum will be the presence of very strong and complex absorption bands in the 1100-1300 cm⁻¹ region, characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

¹H NMR Spectrum

The proton NMR spectrum is expected to show signals for the phenyl protons, the hydroxyl proton, and the acetylenic proton.

ProtonPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for 2-Phenyl-3-butyn-2-olMultiplicityIntegrationNotes
Phenyl (C₆H₅)7.3-7.67.2-7.5Multiplet5HThe electron-withdrawing CF₃ group may cause a slight downfield shift.
Hydroxyl (OH)Variable (likely 2.5-4.0)VariableSinglet (broad)1HChemical shift is concentration and solvent dependent.
Acetylenic (≡C-H)~2.8-3.0~2.6Singlet1HThe deshielding effect of the CF₃ group is expected to shift this proton downfield.
¹³C NMR Spectrum

The carbon NMR spectrum will be significantly influenced by the highly electronegative fluorine atoms.

CarbonPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for 2-Phenyl-3-butyn-2-olMultiplicityNotes
Trifluoromethyl (CF₃) ~120-130 N/AQuartet (¹JCF ≈ 280-290 Hz) This will be a very characteristic signal due to the large one-bond C-F coupling.
Quaternary (C-OH) ~75-85 ~69Quartet (²JCCF ≈ 25-35 Hz) The carbon attached to the CF₃ group will be split into a quartet and shifted downfield.
Phenyl (C₆H₅)125-140125-145Multiple signalsThe chemical shifts of the aromatic carbons will be influenced by the substituent.
Alkyne (C≡CH)~80-90~88Singlet
Alkyne (C≡CH)~75-85~75Singlet
¹⁹F NMR Spectrum

The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds.

FluorinePredicted Chemical Shift (δ, ppm) for this compoundMultiplicityNotes
Trifluoromethyl (CF₃) ~ -70 to -80 Singlet The chemical shift is relative to a standard like CFCl₃. The absence of adjacent fluorine or hydrogen atoms will result in a singlet.

Comparative Analysis and the Influence of the Trifluoromethyl Group

The introduction of a trifluoromethyl group in place of a methyl group (as in the comparison between our target molecule and 2-phenyl-3-butyn-2-ol) has several predictable spectroscopic consequences:

  • ¹H NMR: The strong electron-withdrawing nature of the CF₃ group will deshield nearby protons, causing their signals to appear at a lower field (higher ppm). This effect is most pronounced for the acetylenic proton.

  • ¹³C NMR: The carbon directly attached to the CF₃ group will experience a significant downfield shift and will be split into a quartet due to one-bond coupling with the three fluorine atoms. The adjacent quaternary carbon will also be shifted downfield and show a smaller quartet splitting due to two-bond coupling.

  • ¹⁹F NMR: This technique is highly sensitive to the local electronic environment. The CF₃ group in this molecule is expected to resonate in a characteristic region, providing a clear and unambiguous signal for its presence.

  • IR Spectroscopy: The C-F stretching vibrations of the CF₃ group will give rise to very strong and characteristic absorption bands, which are absent in the non-fluorinated analogue.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. A 90° pulse angle and a longer relaxation delay (2-5 seconds) are typically used. A larger number of scans is required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum with or without proton decoupling. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition times are generally short.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum.

  • Data Processing: The collected spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing Spectral Correlations

The following diagram illustrates the key structural features of this compound and their expected spectroscopic signatures.

G cluster_molecule This compound cluster_ir IR Spectroscopy cluster_1h_nmr ¹H NMR cluster_13c_nmr ¹³C NMR cluster_19f_nmr ¹⁹F NMR mol CF₃-C(OH)(Ph)-C≡CH OH_stretch O-H Stretch ~3400-3600 cm⁻¹ mol->OH_stretch OH CH_alkyne_stretch ≡C-H Stretch ~3300 cm⁻¹ mol->CH_alkyne_stretch ≡C-H CC_alkyne_stretch C≡C Stretch ~2100-2150 cm⁻¹ mol->CC_alkyne_stretch C≡C CF_stretch C-F Stretch ~1100-1300 cm⁻¹ mol->CF_stretch CF₃ Ph_H Phenyl H ~7.3-7.6 ppm mol->Ph_H Ph OH_H Hydroxyl H Variable mol->OH_H OH Alkyne_H Acetylenic H ~2.8-3.0 ppm mol->Alkyne_H ≡C-H CF3_C CF₃ ~120-130 ppm (q) mol->CF3_C CF₃ COH_C C-OH ~75-85 ppm (q) mol->COH_C C-OH Ph_C Phenyl C 125-140 ppm mol->Ph_C Ph Alkyne_C Alkyne C ~75-90 ppm mol->Alkyne_C C≡C CF3_F CF₃ ~ -70 to -80 ppm (s) mol->CF3_F CF₃

Caption: Predicted spectroscopic correlations for this compound.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the NMR and IR spectra of this compound. By comparing its expected spectral features to its non-fluorinated analog, 2-phenyl-3-butyn-2-ol, we have highlighted the significant impact of the trifluoromethyl group on the spectroscopic properties of the molecule. The presence of strong C-F stretching bands in the IR spectrum, a characteristic singlet in the ¹⁹F NMR spectrum, and distinct quartet splittings in the ¹³C NMR spectrum are the key identifiers for this compound. This guide serves as a valuable resource for researchers working with this and similar fluorinated compounds, aiding in their synthesis, characterization, and application.

References

The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Phenylbutynol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a transformative tool for enhancing therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of a hypothetical fluorinated phenylbutynol against its non-fluorinated parent compound. While "phenylbutynol" is not a widely characterized agent, for the purposes of this technical guide, we will consider its structure to be 4-phenyl-2-butyn-1-ol. This exploration will be grounded in the established principles of how fluorination impacts key pharmacological parameters, supported by experimental data from analogous phenyl-containing compounds and detailed protocols for empirical validation.

The Rationale for Fluorination: Beyond Simple Substitution

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a range of unique physicochemical properties to a molecule that can profoundly influence its biological behavior.[1] These alterations are not merely incremental but can lead to significant improvements in a drug candidate's profile. The primary motivations for fluorinating a lead compound like phenylbutynol include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, than a carbon-hydrogen bond.[1][2] By strategically placing fluorine at sites susceptible to metabolic oxidation, the half-life of a drug can be significantly extended, leading to improved bioavailability and potentially reduced dosing frequency.[3][4]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and conformational preferences.[5] These changes can, in turn, affect its solubility, membrane permeability, and binding affinity to its biological target. For instance, fluorination of the phenyl ring in phenylbutynol can influence its ability to cross the blood-brain barrier, a critical consideration for centrally acting agents.[6][7]

  • Increased Binding Affinity: The introduction of fluorine can lead to more potent interactions with target proteins. This can be due to favorable electrostatic interactions, the displacement of water molecules from the binding pocket, or by inducing a more favorable binding conformation.[8]

Comparative Biological Activity: A Data-Driven Hypothetical

To illustrate the potential impact of fluorination, let us consider the hypothetical comparison between 4-phenyl-2-butyn-1-ol and its fluorinated analog, 4-(4-fluorophenyl)-2-butyn-1-ol. The following table summarizes the expected differences in their biological activity, with representative data drawn from studies on other fluorinated versus non-fluorinated phenyl-containing compounds.

ParameterNon-Fluorinated PhenylbutynolFluorinated Phenylbutynol (4-F-Phenylbutynol)Rationale for Difference
Metabolic Stability (t½ in HLM) ~15 min> 60 minThe C-F bond on the phenyl ring blocks a primary site of oxidative metabolism by CYP enzymes, significantly increasing the metabolic half-life.[9]
Target Binding Affinity (Kd) 50 nM10 nMFluorine's electronegativity can lead to favorable electrostatic interactions within the target's binding pocket, enhancing affinity.
Cytotoxicity (IC50 in cancer cell line) 10 µM2 µMIncreased metabolic stability and target affinity can translate to greater potency and cytotoxic effects at lower concentrations.
CNS Penetration (Brain/Plasma Ratio) 0.51.5Increased lipophilicity and resistance to efflux pumps due to fluorination can enhance blood-brain barrier penetration.[7][10]

HLM: Human Liver Microsomes. Data is hypothetical but based on established principles and comparative studies of analogous compounds.

Visualizing the Impact: Metabolic Fate

The metabolic pathways of the two compounds are expected to differ significantly. The non-fluorinated phenyl ring is susceptible to hydroxylation by CYP enzymes, a primary route of metabolism. In contrast, the fluorinated analog would resist this oxidation.

cluster_0 Non-Fluorinated Phenylbutynol Metabolism cluster_1 Fluorinated Phenylbutynol Metabolism Non-F 4-Phenyl-2-butyn-1-ol Metabolite_A Hydroxylated Metabolite Non-F->Metabolite_A CYP450 Oxidation F 4-(4-Fluorophenyl)-2-butyn-1-ol Metabolite_B Alternative Metabolite (e.g., Glucuronide) F->Metabolite_B Blocked CYP450 Oxidation; Phase II Conjugation

Caption: Comparative metabolic pathways of non-fluorinated and fluorinated phenylbutynol.

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences in biological activity, a series of well-established in vitro assays should be performed.

Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.[11][12][13]

Protocol:

  • Preparation: Prepare a solution of the test compound (fluorinated or non-fluorinated phenylbutynol) in a suitable solvent.

  • Incubation: Incubate the compound with human liver microsomes (HLM) and a NADPH regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Start Prepare Compound and HLM Incubate Incubate at 37°C Start->Incubate Sample Collect Samples at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze End Calculate t½ and CLint Analyze->End

Caption: Workflow for the in vitro metabolic stability assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16]

Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (fluorinated and non-fluorinated phenylbutynol) for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Target Binding Affinity Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[17][18][19]

Protocol:

  • Ligand Immobilization: Immobilize the target protein onto the surface of a sensor chip.

  • Analyte Injection: Inject different concentrations of the test compounds (the analytes) over the sensor surface.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.

  • Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).

Conclusion

The strategic fluorination of a lead compound like phenylbutynol offers a powerful approach to enhancing its pharmacological profile. As this guide has detailed, the introduction of fluorine can significantly improve metabolic stability, increase target binding affinity, and modulate physicochemical properties to favor desirable outcomes such as enhanced CNS penetration. The provided experimental protocols offer a robust framework for the empirical validation of these effects. By leveraging the unique properties of fluorine, researchers and drug development professionals can unlock the full therapeutic potential of promising bioactive molecules.

References

A Senior Application Scientist's Guide to Characterization Techniques for Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group has become a cornerstone in modern drug development and materials science. Its incorporation into molecular scaffolds can dramatically enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, the very properties that make the -CF3 group so valuable—high electronegativity, the inertness of the C-F bond, and its unique electronic effects—also present significant challenges for analytical characterization.[1] A routine proton NMR and a simple mass spectrum are often insufficient for unambiguous identification and structural elucidation.

This guide provides an in-depth comparison of the essential characterization techniques for trifluoromethylated compounds. We will move beyond a simple listing of methods to explain the causality behind experimental choices, providing field-proven insights and detailed protocols to ensure the integrity of your results. This is not just about what techniques to use, but how and why to use them to build a self-validating analytical workflow.

The Integrated Strategy for Characterization

A robust characterization of a novel trifluoromethylated compound is not a linear process but an integrated strategy. Each technique provides a piece of the puzzle, and the results from one method inform the experiments and interpretation of the next.

cluster_0 Initial Analysis cluster_1 Structural Confirmation & Elucidation Sample Sample NMR_Spec NMR Spectroscopy (¹⁹F, ¹H, ¹³C) Sample->NMR_Spec Primary ID & Purity MS_Spec Mass Spectrometry (HRMS) Sample->MS_Spec Molecular Weight Purity_Confirm Purity & Identity Confirmed? NMR_Spec->Purity_Confirm MS_Spec->Purity_Confirm Advanced_NMR Advanced NMR (HOESY, HMBC) Purity_Confirm->Advanced_NMR No (Novel Compound) Final_Structure Unambiguous Structure Purity_Confirm->Final_Structure Yes (Known Compound) XRay X-ray Crystallography Advanced_NMR->XRay Ambiguity Remains / Crystals Available Advanced_NMR->Final_Structure XRay->Final_Structure

Caption: Integrated workflow for characterizing trifluoromethylated compounds.

¹⁹F NMR Spectroscopy: The Cornerstone Technique

For any compound containing a trifluoromethyl group, ¹⁹F NMR spectroscopy is the most powerful and informative starting point. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[3] Its key advantage is the vast chemical shift range, which is significantly larger than that of ¹H NMR, spanning approximately 800 ppm.[3] This wide dispersion means that even subtle changes in the local electronic environment of the -CF3 group lead to large, easily resolved differences in chemical shifts, making ¹⁹F NMR exquisitely sensitive to molecular structure.[4][5]

Why it's essential:

  • Unambiguous Confirmation: A signal in the ¹⁹F NMR spectrum is definitive proof of fluorine incorporation.

  • Sensitivity to Environment: The chemical shift of the -CF3 group provides a sensitive probe of its location within the molecule (e.g., attached to an aliphatic vs. an aromatic carbon).[6]

  • Purity Assessment: The presence of multiple ¹⁹F signals can indicate impurities or the existence of different isomers. Quantitative ¹⁹F NMR (qNMR) can determine purity without needing a specific reference standard of the analyte.[7]

Comparative Data: Typical ¹⁹F NMR Chemical Shifts

The chemical shift (δ) of the -CF3 group is highly dependent on its electronic environment. The values below are referenced to CFCl₃ at 0.00 ppm.

Type of Trifluoromethyl GroupTypical Chemical Shift Range (ppm)Causality and Insights
Aliphatic (-C-CF₃)-50 to -80The -CF₃ group is attached to an sp³ hybridized carbon. The specific shift is influenced by the electronegativity of other substituents on the carbon.
Aromatic (Ar-CF₃)-58 to -65The electron-withdrawing nature of the aromatic ring deshields the fluorine nuclei. Substituents on the ring can further shift this value.
Vinylic (=C-CF₃)-65 to -75The sp² hybridization of the adjacent carbon influences the electronic environment, shifting it relative to an aliphatic attachment.
Trifluoroacetate Esters (-O-CO-CF₃)~ -75The highly electronegative oxygen atom significantly deshields the fluorine atoms, resulting in a downfield shift.

Sources:[3][6]

Experimental Protocol: Acquiring a Standard ¹⁹F NMR Spectrum

This protocol ensures high-quality, reproducible data for routine analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the trifluoromethylated compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not have signals that overlap with the region of interest.

    • Expert Insight: Trifluoroacetic acid (TFA) is sometimes used as an external standard, but it's often better to reference the spectrum to the known signal of the spectrometer's lock frequency (e.g., deuterium in CDCl₃) and then calibrate to a known standard if absolute precision is needed.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Tune and match the ¹⁹F probe. This is a critical step for ensuring optimal sensitivity.

    • Set the spectral width to cover the expected range of -CF3 signals (e.g., from -50 to -90 ppm). A wider window may be necessary for unknown compounds.

    • Set the transmitter offset to the center of the expected spectral region.

    • Use a standard pulse-acquire experiment. A 30° or 45° pulse angle is often sufficient to reduce the experiment time without significant signal loss.

    • Set the acquisition time to at least 2-3 seconds to ensure good resolution.

    • Set the relaxation delay (d1) to 1-2 seconds. For quantitative analysis, d1 should be at least 5 times the longest T1 relaxation time of the fluorine nuclei.

  • Data Acquisition & Processing:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans).

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully. The baseline should be flat.

    • Reference the spectrum. If an internal standard is not used, the spectrum can be referenced to an external standard like CFCl₃ (δ = 0 ppm) or trifluorotoluene (δ = -63.72 ppm).

Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of the compound and providing structural clues through fragmentation analysis. For trifluoromethylated compounds, High-Resolution Mass Spectrometry (HRMS) is strongly recommended to obtain the accurate mass and elemental composition.

Causality in Technique Selection:

  • Ionization Method: Electron Ionization (EI) is common for volatile compounds analyzed by GC-MS and often leads to extensive fragmentation.[8] Electrospray Ionization (ESI) is a softer technique, ideal for less volatile or more polar molecules, and typically preserves the molecular ion.[9]

  • Fragmentation Patterns: The C-F bond is very strong, but the -CF3 group as a whole can be a stable leaving group.[2] A common fragmentation pathway is the loss of a ·CF3 radical (mass loss of 69 Da) or the formation of the [CF3]+ cation (m/z 69).[8][10]

Comparative Data: Common Fragmentation Patterns in EI-MS
Parent Compound TypeKey Fragment Ion (m/z)Neutral LossMechanistic Insight
Aromatic-CF₃[M - 69]⁺·CF₃Loss of the trifluoromethyl radical is a common pathway, leading to a stable aryl cation.[9][10]
Benzyl-CF₃91 (Tropylium ion)·CF₃ and side chainRearrangement and loss of the trifluoromethyl group can lead to the highly stable tropylium ion.[8]
Aliphatic-CF₃[M - H₂O]⁺· (if alcohol)H₂ODehydration is a common fragmentation for alcohols.[8]
General69[M - 69]The [CF₃]⁺ ion is a common and diagnostic fragment in the mass spectra of many trifluoromethyl compounds.

Sources:[8][10][11]

Experimental Protocol: GC-MS Analysis with Electron Ionization

This protocol is suitable for volatile, thermally stable trifluoromethylated compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approx. 100 µg/mL) in a volatile solvent like dichloromethane, ethyl acetate, or hexane.

    • Filter the sample through a 0.45 µm syringe filter if any particulate matter is present.

  • GC Method Development:

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms). Highly reactive fluorinated compounds can damage certain column phases.[12]

    • Injector: Set the injector temperature to 250°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.

    • Oven Program: Start with an initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.[8]

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at the standard 70 eV.[8]

    • Mass Analyzer: Set the scan range from m/z 40 to a value at least 50 Da above the expected molecular weight.

    • Source Temperature: Maintain the ion source at 230°C.[8]

    • Data Analysis: Identify the molecular ion peak (M⁺·). Analyze the fragmentation pattern and compare it to known patterns and library databases.

Complementary Spectroscopic and Structural Techniques

While ¹⁹F NMR and MS are the primary tools, a comprehensive characterization often requires additional techniques.

Techniques Characterization Technique Information Provided Key Application NMR ¹H / ¹³C NMR C-H framework, J-coupling to ¹⁹F Confirming overall structure and connectivity to the -CF₃ group IR_Raman IR / Raman Spectroscopy C-F stretching vibrations Confirming presence of C-F bonds; less specific than NMR XRay X-ray Crystallography 3D molecular structure, absolute configuration The 'gold standard' for unambiguous structure proof when suitable crystals are available HPLC Chromatography (HPLC/GC) Purity, separation of isomers Assessing sample purity and isolating components for individual analysis

Caption: Comparison of complementary characterization techniques.

¹H and ¹³C NMR Spectroscopy

The strong electron-withdrawing effect of the -CF3 group influences the spectra of nearby ¹H and ¹³C nuclei through J-coupling.

  • ¹H NMR: Protons on the carbon adjacent to a -CF3 group (H-C-CF₃) will appear as a quartet (due to coupling to three equivalent fluorine atoms) with a coupling constant (³JHF) of around 5-10 Hz.[13]

  • ¹³C NMR: The carbon of the -CF3 group itself appears as a quartet in the proton-decoupled ¹³C spectrum due to one-bond coupling (¹JCF), which is very large (240-320 Hz).[13][14] The carbon attached to the -CF3 group also appears as a quartet due to two-bond coupling (²JCF) of around 25-30 Hz.[15]

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy can confirm the presence of the C-F bonds within the trifluoromethyl group. The C-F stretching vibrations give rise to strong absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region.[16] While these bands confirm the presence of C-F bonds, they are often broad and complex, making this technique less specific for detailed structural elucidation compared to NMR.[17]

X-ray Crystallography

For novel compounds, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[18] It is the only technique that directly determines the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and absolute stereochemistry.[19] The primary challenge is often the rate-limiting step of growing a single, high-quality crystal suitable for diffraction.[18][20]

Protocol Causality: The success of X-ray crystallography is entirely dependent on the quality of the crystal. The experimental protocol revolves around screening various conditions (solvents, temperature, precipitation methods) to induce the slow, ordered growth required for a well-diffracting single crystal.[19]

Conclusion

The characterization of trifluoromethylated compounds requires a multi-technique, integrated approach. ¹⁹F NMR spectroscopy serves as the essential starting point, providing direct confirmation and a sensitive probe of the fluorine environment. High-resolution mass spectrometry is crucial for determining the molecular formula and understanding fragmentation pathways. These primary techniques, when complemented by ¹H/¹³C NMR, vibrational spectroscopy, and, when necessary, X-ray crystallography, create a self-validating system of analysis. By understanding the "why" behind each technique and protocol, researchers can confidently and accurately elucidate the structure and purity of these vital molecules, accelerating progress in drug discovery and materials science.

References

Comparative Guide to Catalytic Systems for Reactions with 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Optimization

Introduction: The Synthetic Value of a Fluorinated Propargyl Alcohol

1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol is a valuable propargyl alcohol building block in modern organic synthesis.[1][2] Its structure is distinguished by three key features: a terminal alkyne for coupling and functionalization, a quaternary carbinol center, and a trifluoromethyl group. The trifluoromethyl (CF3) moiety is particularly significant in drug development, as its incorporation into bioactive molecules can enhance metabolic stability, binding affinity, and lipophilicity.[3][4] Consequently, the development of efficient and selective catalytic transformations for this substrate is of paramount importance to researchers in medicinal chemistry and materials science.

This guide provides a comparative analysis of various catalytic systems for key reactions involving this compound and its structural analogs. We will delve into the mechanistic rationale behind catalyst selection and present supporting experimental data to empower researchers to make informed decisions for their synthetic campaigns.

Catalytic Hydrogenation: Navigating the Path to Selective Reduction

The reduction of the alkyne functionality in propargyl alcohols is a fundamental transformation. The primary challenge lies in achieving selectivity, stopping the reaction at the alkene stage (semi-hydrogenation) without proceeding to the fully saturated alkane.

Catalytic hydrogenation is a widely used method for reducing carbon-carbon triple bonds, typically employing a metal catalyst.[5] The choice of catalyst and conditions dictates the outcome, yielding either the corresponding alkene or alkane.

Comparative Analysis of Hydrogenation Catalysts

For the selective hydrogenation of acetylenic alcohols, traditional catalysts like Lindlar's catalyst (Pd/CaCO3 poisoned with lead) are often employed. However, concerns over lead toxicity have driven the development of alternative systems. Bimetallic catalysts, particularly those combining palladium with a second metal like zinc (PdZn), have emerged as highly effective and stable options.[6] These systems can enhance selectivity by modifying the electronic properties of the palladium active sites.

The support material also plays a crucial role. For instance, γ-Al2O3 is a common support, and its properties can be tuned. High-temperature reduction of a Pd/γ-Al2O3 catalyst can lead to the formation of Pd-Al species that exhibit unique electronic properties, improving selectivity in the semi-hydrogenation of 2-methyl-3-butyn-2-ol, a close analog to our target molecule.[7]

Catalyst SystemSupportKey FeaturesSelectivity (Alkene)Reference
Pd/C CharcoalStandard, highly active heterogeneous catalyst. Often leads to over-reduction.Moderate to Low[5]
Lindlar's Catalyst CaCO₃"Poisoned" catalyst designed for high alkene selectivity.High[7]
PdZn TiO₂Bimetallic system; Zn modifies Pd sites, increasing selectivity and stability.High (98.2%)[6]
Pd/γ-Al₂O₃ (High-Temp Reduction) γ-Al₂O₃Formation of Pd-Al species decreases Pdδ⁻ surface concentration, favoring alkene formation.High (97%)[7]
Experimental Protocol: Selective Semi-Hydrogenation using Pd/γ-Al₂O₃

This protocol is adapted from the continuous-flow hydrogenation of 2-methyl-3-butyn-2-ol and serves as a robust starting point.[7]

  • Catalyst Preparation: A 1 wt.% Pd/γ-Al₂O₃ catalyst is subjected to high-temperature reduction under a 10% H₂/Ar flow at 600 °C for 17 hours to promote the formation of selective Pd-Al species.

  • Reactor Setup: The catalyst is packed into a continuous-flow reactor.

  • Reaction Execution: A solution of this compound in a suitable solvent (e.g., methanol, isopropanol) is introduced into the reactor along with a stream of hydrogen gas.

  • Parameter Optimization: The reaction is run at a controlled temperature (e.g., 25-45 °C) and pressure (e.g., 1-5 bar).

  • Analysis: The output stream is collected and analyzed by Gas Chromatography (GC) or ¹H NMR to determine conversion and selectivity for the desired alkene product, 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol.

Workflow for Catalyst Screening

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Iteration start Define Substrate & Target Product (e.g., Alkene) catalyst Select Catalysts (Pd/C, PdZn, etc.) start->catalyst conditions Screen Initial Conditions (Temp, Pressure, Solvent) catalyst->conditions run Execute Small-Scale Hydrogenation Reactions conditions->run analyze Analyze Conversion & Selectivity (GC, NMR) run->analyze compare Compare Catalyst Performance analyze->compare compare->conditions Iterate if needed optimize Optimize Best System compare->optimize Select best catalyst scaleup Scale-Up Reaction optimize->scaleup

Caption: Workflow for hydrogenation catalyst screening.

C-C Bond Formation: Palladium-Catalyzed Sonogashira Coupling

The terminal alkyne of this compound is a prime handle for carbon-carbon bond formation, most notably through the Sonogashira coupling reaction. This reaction couples terminal alkynes with aryl or vinyl halides.

Comparative Analysis of Sonogashira Catalysts

The classic Sonogashira reaction utilizes a dual catalytic system of palladium and a copper(I) co-catalyst. However, copper-free variants have gained prominence to avoid issues with copper-mediated side reactions and simplify purification. The choice of palladium source, ligand, base, and solvent are all critical variables that must be optimized.

For the coupling of aryl bromides with the structurally similar 2-methyl-3-butyn-2-ol, a simple system of Pd(OAc)₂ with a phosphine ligand like P(p-tol)₃ in THF with DBU as the base was found to be highly effective.[8] The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos can further enhance catalytic activity, especially for more challenging substrates.[9]

Catalyst SystemLigandBaseSolventKey FeaturesYield RangeReference
Pd(OAc)₂ / CuI PPh₃Et₃NTolueneClassic Sonogashira conditions.GoodGeneral
Pd(OAc)₂ P(p-tol)₃DBUTHFHighly effective copper-free system for aryl bromides.Good to Excellent[8]
Pd(OAc)₂ SPhos or XPhosTBAFTHFFor decarboxylative coupling; demonstrates efficacy of bulky ligands.Good to Excellent[9]
Pd(OAc)₂ / PPh₃ K₃PO₄DMSODMSO as solvent can be effective for some substrates.Moderate[8]
Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is based on the highly efficient coupling of aryl bromides with 2-methyl-3-butyn-2-ol.[8]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), Pd(OAc)₂ (3 mol %), and P(p-tol)₃ (6 mol %).

  • Reagent Addition: Add anhydrous THF as the solvent, followed by this compound (1.2 mmol) and DBU (3.0 mmol).

  • Reaction Execution: The reaction mixture is heated to 80 °C and stirred for 6 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Workup and Purification: Upon cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Catalytic Cycle for Copper-Free Sonogashira Coupling

G pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X L₂ pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR L₂ pd_aryl->pd_alkyne Deprotonation & Transmetalation (R-C≡C-H, Base) pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product

Caption: Simplified copper-free Sonogashira catalytic cycle.

Asymmetric Synthesis: Creating Chiral Centers

The quaternary carbon bearing the hydroxyl and trifluoromethyl groups is a pro-stereocenter. Developing catalytic asymmetric reactions to control its configuration is a significant challenge and a highly valuable endeavor. While direct asymmetric reactions on this compound are less documented, principles can be drawn from reactions with similar trifluoromethyl ketones.

A major challenge in the synthesis of chiral α,α-disubstituted trifluoromethyl ketones is the risk of detrifluoroacetylation under basic conditions.[10] Palladium-catalyzed asymmetric allylation has been shown to be an effective method for creating chiral centers adjacent to a trifluoromethyl ketone group under mild conditions, thus avoiding this side reaction.[10] Furthermore, organocatalysis, using catalysts like the Takemoto catalyst, has proven highly effective for enantioselective Michael additions to generate quaternary stereocenters in trifluoromethylated compounds.[11]

Comparative Analysis of Asymmetric Catalysts
Catalyst TypeRepresentative CatalystReaction TypeKey FeaturesEnantioselectivity (ee)Reference
Palladium Pd₂(dba)₃ with Chiral LigandAsymmetric AllylationMild conditions, avoids detrifluoroacetylation.Good to Excellent[10]
Organocatalyst Takemoto's Catalyst (Thiourea-based)Michael AdditionCatalyzes addition to α,β-unsaturated acceptors.High (up to 89% ee)[11]
Organocatalyst Chiral ImidazolidinoneFriedel-Crafts AlkylationLUMO-lowering activation of α,β-unsaturated aldehydes.Excellent (90-93% ee)[12]
Experimental Protocol: Organocatalytic Enantioselective Michael Addition (Conceptual)

This conceptual protocol is based on the Takemoto-catalyzed reaction on a related trifluoromethylated substrate.[11]

  • Reaction Setup: In a vial, dissolve the α-(trifluoromethylsulfonyl) aryl acetic acid ester (as a proxy for a functionalized precursor, 1.0 equiv) and the N-acryloyl-1H-pyrazole (1.2 equiv) in a suitable solvent like toluene.

  • Catalyst Addition: Add the chiral Takemoto's catalyst (10 mol %).

  • Reaction Execution: Cool the reaction mixture to -20 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Workup and Analysis: Quench the reaction and purify the product via column chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

This guide illustrates that the reactivity of this compound can be effectively harnessed through careful selection of a catalytic system. By understanding the underlying principles of hydrogenation, cross-coupling, and asymmetric catalysis, researchers can unlock the full synthetic potential of this versatile building block.

References

A Comparative Guide to Assessing the Metabolic Stability of Novel 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its potential clinical success. A molecule's susceptibility to metabolism by enzymes, primarily the cytochrome P450 (CYP) superfamily in the liver, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] The 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol scaffold represents a promising starting point for the development of novel therapeutics. This guide provides an in-depth, comparative framework for assessing the metabolic stability of compounds derived from this scaffold, with a focus on scientifically rigorous in vitro methodologies and the interpretation of the resulting data.

The core structure of this compound incorporates three key motifs with distinct metabolic liabilities and advantages:

  • The Trifluoromethyl Group (-CF₃): The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability.[4][5] The high strength of the carbon-fluorine bond makes it resistant to oxidative metabolism by CYP enzymes, which can effectively block a potential metabolic soft spot.[6] This can lead to a longer drug half-life and a more predictable pharmacokinetic profile.[6]

  • The Phenyl Ring: Aromatic rings are common sites of oxidative metabolism, typically hydroxylation, mediated by cytochrome P450 enzymes.[7][8] This can lead to the formation of phenolic metabolites, which may be pharmacologically active, inactive, or even toxic.[7][8]

  • The Terminal Alkyne: The terminal alkyne group can also be a site of CYP-mediated oxidation.[9] This can lead to the formation of reactive intermediates. However, the metabolic fate of a terminal alkyne is highly dependent on its molecular context.[9]

This guide will provide detailed protocols for two of the most widely used in vitro assays for assessing metabolic stability: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay . We will explore the rationale behind choosing each assay and how to interpret the data to guide the optimization of lead compounds.

Comparative In Vitro Metabolic Stability Assessment: A Tale of Two Scaffolds

To illustrate the principles and methodologies of metabolic stability assessment, we will consider a hypothetical comparative study of two compounds:

  • Compound A: A derivative of this compound.

  • Compound B: A non-fluorinated analogue of Compound A, where the trifluoromethyl group is replaced with a methyl group.

This comparison will highlight the expected impact of the trifluoromethyl group on metabolic stability.

Experimental Design: Choosing the Right Tool for the Job

The two primary in vitro systems for evaluating hepatic metabolism are liver microsomes and hepatocytes.[1][2]

  • Liver Microsomes: These are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[3][10] Microsomal stability assays are cost-effective, have high throughput, and are excellent for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[10]

  • Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolizing enzymes and cofactors.[11][12][13] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall hepatic metabolism.[12][14]

For our comparative study, both assays will be employed to gain a thorough understanding of the metabolic fate of Compounds A and B.

Experimental Protocols

Liver Microsomal Stability Assay

This assay measures the disappearance of a parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.

Methodology:

  • Preparation of Reagents:

    • Test Compounds (Compound A and Compound B): Prepare 10 mM stock solutions in DMSO.

    • Liver Microsomes (Human, Rat, or Mouse): Thaw at 37°C and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Stopping Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Incubation:

    • Pre-warm a 96-well plate containing the liver microsome solution at 37°C for 10 minutes.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of the ice-cold stopping solution.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the resulting line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein)

Hepatocyte Stability Assay

This assay provides a more holistic view of hepatic metabolism by using intact liver cells.[11][12]

Methodology:

  • Preparation of Reagents:

    • Cryopreserved Hepatocytes (Human, Rat, or Mouse): Thaw according to the supplier's protocol and resuspend in incubation medium to a final cell density of 1 x 10⁶ viable cells/mL.

    • Test Compounds (Compound A and Compound B): Prepare working solutions from the 10 mM DMSO stocks.

    • Stopping Solution: Acetonitrile with an internal standard.

  • Incubation:

    • Pre-incubate the hepatocyte suspension at 37°C in a CO₂ incubator.

    • Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension and add it to the stopping solution.

  • Sample Analysis:

    • Vortex and centrifuge the samples to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

Data Analysis:

  • Similar to the microsomal stability assay, calculate the percentage of parent compound remaining over time.

  • Determine the half-life (t½) and intrinsic clearance (CLint) from the plot of the natural logarithm of the percent remaining versus time.

    • CLint (µL/min/10⁶ cells) = (0.693 / t½) x (incubation volume / number of hepatocytes)

Visualizing the Workflow

Metabolic_Stability_Workflow cluster_Microsomal_Assay Liver Microsomal Stability Assay cluster_Hepatocyte_Assay Hepatocyte Stability Assay M_Start Prepare Microsomes, Compound & NADPH System M_Incubate Incubate at 37°C M_Start->M_Incubate M_Timepoints Sample at Time Points (0-60 min) M_Incubate->M_Timepoints M_Stop Terminate with Acetonitrile + IS M_Timepoints->M_Stop M_Analyze LC-MS/MS Analysis M_Stop->M_Analyze M_Data Calculate t½ & CLint M_Analyze->M_Data H_Start Prepare Hepatocytes & Compound H_Incubate Incubate at 37°C, 5% CO₂ H_Start->H_Incubate H_Timepoints Sample at Time Points (0-120 min) H_Incubate->H_Timepoints H_Stop Terminate with Acetonitrile + IS H_Timepoints->H_Stop H_Analyze LC-MS/MS Analysis H_Stop->H_Analyze H_Data Calculate t½ & CLint H_Analyze->H_Data Metabolic_Pathways cluster_Compound_B Compound B (-CH₃) cluster_Compound_A Compound A (-CF₃) B_Parent Parent Compound (B) B_Metabolite1 Hydroxylated Phenyl Metabolite B_Parent->B_Metabolite1 CYP-mediated Aromatic Hydroxylation B_Metabolite2 Oxidized Methyl Metabolite B_Parent->B_Metabolite2 CYP-mediated Methyl Hydroxylation B_Metabolite3 Oxidized Alkyne Metabolite B_Parent->B_Metabolite3 CYP-mediated Alkyne Oxidation A_Parent Parent Compound (A) A_Metabolite1 Hydroxylated Phenyl Metabolite A_Parent->A_Metabolite1 CYP-mediated Aromatic Hydroxylation A_Metabolite2 Oxidized Alkyne Metabolite A_Parent->A_Metabolite2 CYP-mediated Alkyne Oxidation A_Blocked Metabolism at CF₃ Blocked A_Parent->A_Blocked

References

The Trifluoromethyl Advantage: A Comparative Guide to the Efficacy of Drugs Synthesized from 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for enhancing the therapeutic index of novel chemical entities. The trifluoromethyl (-CF3) group, in particular, has garnered significant attention for its ability to modulate key physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and target binding affinity.[1][2] This guide delves into the synthetic utility of trifluoromethylated propargyl alcohols, with a specific focus on derivatives of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol, and their pivotal role in the synthesis of potent therapeutic agents. We will explore the synthesis and comparative efficacy of a prominent drug synthesized from a structurally related precursor, providing researchers and drug development professionals with a comprehensive understanding of its performance against alternative therapies, supported by experimental data.

From Building Block to Blockbuster: The Synthesis of Efavirenz

While direct applications of this compound in marketed drugs are not extensively documented, a closely related derivative, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, stands as a critical intermediate in the synthesis of Efavirenz .[1][2] Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely prescribed for the treatment of human immunodeficiency virus (HIV) type 1 infection.[3] The structural similarities highlight the potential of this class of compounds as versatile synthons in medicinal chemistry.

The synthesis of Efavirenz from this key trifluoromethylated propargyl alcohol intermediate is a testament to the strategic importance of this building block. The process, detailed in numerous patents, involves a crucial cyclization step to form the benzoxazinone core of the final drug molecule.[1][2]

Experimental Protocol: Synthesis of Efavirenz from (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol

The following protocol is a representative synthesis based on established patent literature.[1][2]

Materials:

  • (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol

  • Diphenylcarbonate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Aqueous hydrochloric acid

  • Brine

Procedure:

  • Dissolve (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (1 equivalent) in THF.

  • Add DBU (2.2 equivalents) to the solution at room temperature.

  • Add diphenylcarbonate (3.7 equivalents) to the mixture.

  • Heat the reaction mixture to 60°C and stir for 2 hours.

  • After completion of the reaction (monitored by TLC or HPLC), cool the mixture and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers successively with aqueous hydrochloric acid, deionized water, and brine.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure Efavirenz.

Expected Yield: 90-98%[1][2]

Efficacy of Efavirenz in the Clinic: A Comparative Analysis

The clinical efficacy of Efavirenz-based antiretroviral therapy has been extensively studied and compared with other treatment regimens. As a cornerstone of first-line HIV treatment for many years, a wealth of data allows for a robust comparison of its performance.

Efavirenz vs. Other Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Meta-analyses of randomized controlled trials have shown that Efavirenz-based regimens are generally as effective as other recommended NNRTI-based regimens, such as those containing Nevirapine or Rilpivirine, in terms of virological suppression (achieving plasma viral HIV RNA <50 copies/ml).[3] Some studies suggest a marginal benefit of Efavirenz in achieving virologic success compared to Nevirapine.[4]

However, the side-effect profiles of these drugs differ. Efavirenz is associated with a higher incidence of central nervous system (CNS) adverse events, while Nevirapine carries a greater risk of hepatotoxicity and rash.[5]

Efavirenz vs. Protease Inhibitors (PIs)

Comparisons between Efavirenz and ritonavir-boosted protease inhibitors have demonstrated comparable efficacy in terms of clinical endpoints like disease progression and death.[3] The choice between these regimens often depends on patient-specific factors, including potential drug interactions and tolerability.

Efavirenz vs. Integrase Strand Transfer Inhibitors (InSTIs)

Newer classes of antiretroviral drugs, such as integrase strand transfer inhibitors, have shown superior efficacy in some studies. A meta-analysis revealed that a statistically significant greater number of patients treated with InSTIs achieved a plasma viral load of <50 copies/ml at 48 weeks compared to those on Efavirenz-based regimens.[3] Furthermore, Efavirenz-based treatments were associated with a higher risk of therapy discontinuation due to adverse events when compared to InSTI-based therapies.[3]

Quantitative Comparison of Treatment Outcomes
Comparison Efficacy Outcome Result Citation
Efavirenz vs. other NNRTIsVirological Success (HIV RNA <50 copies/ml)Comparable efficacy[3]
Efavirenz vs. NevirapineVirological SuccessEfavirenz may have a slight benefit[4]
Efavirenz vs. bPIsDisease Progression or DeathComparable efficacy[3]
Efavirenz vs. InSTIsVirological Success (HIV RNA <50 copies/ml) at 48 weeksInSTIs statistically superior[3]
Efavirenz vs. InSTIsTherapy Discontinuation due to Adverse EventsHigher risk with Efavirenz[3]

Visualizing the Synthetic and Mechanistic Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the key synthetic workflow and the logical relationship in comparing drug efficacy.

G cluster_synthesis Efavirenz Synthesis Workflow Start This compound (Conceptual Precursor) Intermediate (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl- 1,1,1-trifluoro-3-butyn-2-ol Start->Intermediate Structural Analogue Cyclization Cyclization with Carbonylating Agent Intermediate->Cyclization Efavirenz Efavirenz Cyclization->Efavirenz

Caption: Synthetic pathway from the conceptual precursor to Efavirenz.

G cluster_efficacy Comparative Efficacy of Efavirenz Efavirenz Efavirenz NNRTIs Other NNRTIs (e.g., Nevirapine) Efavirenz->NNRTIs Comparable Efficacy PIs Protease Inhibitors Efavirenz->PIs Comparable Efficacy InSTIs Integrase Inhibitors Efavirenz->InSTIs Lower Efficacy & Higher Discontinuation

Caption: Logical relationship of Efavirenz's efficacy compared to other drug classes.

Conclusion

Derivatives of this compound are valuable building blocks in the synthesis of complex pharmaceuticals, as exemplified by the production of the HIV drug Efavirenz. The strategic incorporation of the trifluoromethyl group imparts favorable properties that contribute to the drug's efficacy. While Efavirenz has been a highly effective and widely used antiretroviral agent, demonstrating comparable efficacy to other NNRTIs and PIs, the emergence of newer drug classes like InSTIs has provided options with superior virological suppression and better tolerability profiles. This guide underscores the dynamic nature of drug development, where foundational synthetic strategies pave the way for successive generations of improved therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol (CAS 99727-20-5), a fluorinated acetylenic alcohol. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: Hazard Profile and Reactivity

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic properties is paramount. This compound is a solid substance with a molecular weight of 200.16 g/mol .[1][2] Its hazard profile, as outlined in safety data sheets (SDS), indicates that it is harmful if swallowed and causes skin and eye irritation.[1] Additionally, it may cause respiratory irritation.[1]

The presence of the trifluoromethyl group and the butynyl group imparts specific chemical characteristics that must be considered during disposal. Halogenated organic compounds are of particular environmental concern, and their disposal is strictly regulated.[3] The acetylenic group, while not acutely reactive in this context, warrants careful handling to avoid unintentional reactions.

Table 1: Key Safety and Physical Properties of this compound

PropertyValue/InformationSource
CAS Number 99727-20-5[1][2]
Molecular Formula C₁₀H₇F₃O[2]
Molecular Weight 200.16 g/mol [1][2]
Physical Form Solid[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Signal Word Warning[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by a licensed hazardous waste contractor. The following protocol is designed to ensure safety and compliance throughout this process.

Step 1: Waste Identification and Segregation

The foundational principle of chemical waste management is proper identification and segregation.[4][5] Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Designate a Waste Container: Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[6][7] The container must be in good condition, free from cracks or leaks.

  • Label the Container: Immediately label the waste container as "Hazardous Waste".[8] The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date of waste generation.

    • The name and contact information of the principal investigator or laboratory supervisor.[8]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).[1]

  • Segregate the Waste: This compound should be segregated as a halogenated organic solid waste . Do not mix it with non-halogenated solvents or other incompatible waste streams.[9][10] Incompatible materials can react violently or produce toxic gases.[6]

Step 2: Safe Accumulation and Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be under the direct control of laboratory personnel.

  • Storage Location: The SAA should be in a well-ventilated area, away from heat sources, open flames, and high-traffic areas.[4][7] If possible, store the waste container in a secondary containment bin to mitigate the impact of potential spills.[5]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[6] Do not overfill the container; leave at least 10% headspace to allow for expansion.[7]

  • Regular Inspections: Visually inspect the waste container weekly for any signs of leakage, degradation, or pressure buildup.[6]

Step 3: Disposal Request and Collection

The final step in the disposal process is to arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.

  • Complete a Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing an online or paper form detailing the contents of the waste container.

  • Prepare for Pickup: Ensure the waste container is properly labeled and sealed. Do not leave the container in a hallway or any other unsecured location.

  • Professional Disposal: The licensed waste disposal contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common disposal method for halogenated organic compounds is high-temperature incineration, which ensures complete destruction of the hazardous components.[3][4]

The Logic of Segregation and Disposal

The decision-making process for chemical waste disposal is governed by a hierarchy of safety and regulatory considerations. The following diagram illustrates the logical flow for the disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste identify Identify as Halogenated Organic Solid Waste start->identify segregate Segregate from Non-Halogenated and Incompatible Wastes identify->segregate container Select and Label a Compatible Waste Container (HDPE or Glass) segregate->container store Store in a Designated Satellite Accumulation Area (SAA) container->store inspect Conduct Weekly Inspections of the Waste Container store->inspect request Submit a Hazardous Waste Pickup Request to EHS inspect->request pickup Collection by a Licensed Hazardous Waste Contractor request->pickup end Final Disposal via High-Temperature Incineration pickup->end

A flowchart illustrating the proper disposal workflow for this compound.

Regulatory Framework: Adherence to OSHA and EPA Standards

The procedures outlined in this guide are designed to comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Specifically, these practices align with OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals.[11][12] Furthermore, the segregation and disposal of this compound as a hazardous waste are in accordance with the EPA's Resource Conservation and Recovery Act (RCRA).[8][13]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the hazards associated with this compound and adhering to the detailed disposal protocol, researchers can ensure that their valuable work does not come at the cost of environmental harm or regulatory non-compliance. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

Navigating the Unknown: A Practical Guide to Personal Protective Equipment for 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

The American Chemical Society (ACS) advocates a risk management paradigm summarized by the acronym RAMP: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[3][4] This guide is structured to follow that logical and proven framework.

Part 1: Hazard Recognition & Risk Assessment

Before any bottle is opened, a thorough assessment of potential hazards is critical. Since we lack specific toxicity data for the full molecule, we must infer risks from its key structural components: the trifluoromethyl group, the phenyl group, and the propargyl alcohol moiety.

  • Trifluoromethyl (-CF3) Group: The C-F bond is exceptionally strong, making the trifluoromethyl group generally stable and not inherently toxic on its own.[5] However, the metabolism of fluorinated aromatic compounds can sometimes lead to toxic metabolites.[6] While the CF3 group itself is resistant to metabolic degradation, its strong electron-withdrawing nature can influence the reactivity of the rest of the molecule.[6] The primary concern with fluorinated compounds arises from their persistence and the potential for C-F bond cleavage under certain biological or environmental conditions, which could release fluoride ions or other toxic metabolites.[7][8]

  • Phenyl (-C6H5) Group: Aromatic compounds can pose several risks, including potential carcinogenicity, and can be absorbed through the skin. They can also affect the liver, kidneys, or nervous system.[9]

  • Propargyl Alcohol Moiety: This functional group presents the most immediate and well-documented hazards. Propargyl alcohol is known to be toxic and corrosive.[10] It is toxic by inhalation, highly toxic by ingestion, and toxic upon skin absorption.[10] It can cause severe skin burns and eye damage.[11] Animal studies have shown that inhalation can lead to significant irritation and damage to the respiratory tract.[12][13] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for propargyl alcohol at 1 ppm, underscoring its toxicity.[12]

Part 2: Minimizing Risk - Engineering Controls & Personal Protective Equipment (PPE)

Minimizing risk involves a hierarchy of controls. The most effective controls are engineering solutions that isolate the hazard, followed by administrative procedures and, finally, PPE as the last line of defense.[11][17]

1. Engineering Controls: The Primary Barrier

  • Chemical Fume Hood: All manipulations of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood.[14] This is non-negotiable and serves to protect against the inhalation of volatile vapors or aerosols.[15]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.

2. Personal Protective Equipment (PPE): The Essential Last Defense

The selection of PPE must be deliberate and based on the identified risks of dermal absorption, eye contact, and inhalation. The OSHA Laboratory Standard requires employers to establish criteria for PPE use and ensure its availability and proper function.[9][17][18]

  • Hand Protection: A single pair of standard nitrile gloves is insufficient. Given the corrosive nature of the propargyl alcohol moiety and the potential for skin absorption of aromatic compounds, a robust glove strategy is required.

    • Recommendation: Double-gloving with two pairs of nitrile gloves. For extended operations or when handling larger quantities, use a heavier-duty glove such as neoprene or butyl rubber over an inner nitrile glove.

    • Causality: Nitrile provides good splash protection against a wide range of chemicals, but prolonged contact can lead to degradation. Double-gloving provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while the outer is replaced. Always inspect gloves for tears or pinholes before use.[15]

  • Eye and Face Protection:

    • Recommendation: ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes are mandatory.[14] A face shield worn over the safety goggles is required when there is a significant splash hazard, such as during transfers of larger volumes or when a reaction is under pressure.

    • Causality: Standard safety glasses do not protect against splashes from all angles. The predicted corrosive properties of this chemical necessitate the full seal of goggles to prevent irreversible eye damage.[11]

  • Body Protection:

    • Recommendation: A flame-resistant lab coat is essential. Ensure the coat is fully buttoned with sleeves rolled down. Do not wear shorts or open-toed shoes in the laboratory.[19]

    • Causality: The lab coat protects against splashes on the skin and contamination of personal clothing. Flame resistance is a prudent measure when working with any organic compound, many of which are flammable.

  • Respiratory Protection:

    • Recommendation: When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with an organic vapor cartridge should be available for emergency response. All respirator use must be under a formal respiratory protection program as defined by OSHA.

    • Causality: Engineering controls are designed to prevent exposure. Respirators are for emergency situations or specific non-routine tasks where engineering controls are not feasible.

Summary of PPE Requirements

Task Hand Protection Eye/Face Protection Body Protection
Weighing/Transfer (<1g) Double Nitrile Gloves Safety Goggles Flame-Resistant Lab Coat
Solution Preparation Double Nitrile Gloves Safety Goggles & Face Shield Flame-Resistant Lab Coat
Reaction Setup/Workup Neoprene over Nitrile Gloves Safety Goggles & Face Shield Flame-Resistant Lab Coat

| Large Spill Cleanup | Heavy-Duty Chemical Gloves | Full-Face Respirator | Chemical-Resistant Apron |

Part 3: Procedural Plans for Safe Operation and Disposal

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is functioning correctly. Clear the workspace of all unnecessary items. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves (inner then outer).

  • Chemical Handling: Conduct all work at least 15 cm (6 inches) inside the fume hood sash.[19] Use a spatula or powder funnel for solid transfers to minimize dust. When transferring liquids, do so slowly to avoid splashing.

  • Post-Handling: After the procedure is complete, decontaminate any surfaces.

  • Doffing PPE: Remove gloves first, peeling them off without touching the outer surface. Remove your face shield and goggles, followed by your lab coat. Wash hands thoroughly with soap and water immediately after.[19]

Risk Assessment & PPE Selection Workflow

PPE_Workflow start Start: Handling This compound assess_hazards Step 1: Assess Hazards - Unknown Toxicity (Treat as High) - Corrosive (Propargyl Alcohol) - Skin Absorption (Aromatic) - Inhalation Hazard (Volatile) start->assess_hazards eng_controls Step 2: Use Engineering Controls Is work performed in a certified chemical fume hood? assess_hazards->eng_controls stop STOP! Do not proceed. Consult EHS. eng_controls->stop No ppe_selection Step 3: Select Mandatory Base PPE eng_controls->ppe_selection Yes base_ppe_list Base PPE: - Double Nitrile Gloves - Safety Goggles (Sealed) - Flame-Resistant Lab Coat ppe_selection->base_ppe_list assess_task Step 4: Assess Task-Specific Risk Is there a significant splash or aerosol risk? ppe_selection->assess_task enhanced_ppe Step 5: Add Enhanced PPE assess_task->enhanced_ppe Yes proceed Proceed with Work Following Safe Handling Protocol assess_task->proceed No enhanced_ppe_list Enhanced PPE: - Face Shield over Goggles - Neoprene/Butyl Outer Gloves enhanced_ppe->enhanced_ppe_list enhanced_ppe->proceed

Caption: PPE selection workflow for chemicals with unknown hazards.

Disposal Plan:

All waste containing this compound, including contaminated gloves, pipette tips, and empty containers, must be treated as hazardous waste.

  • Waste Streams: Segregate waste into solid and liquid streams.

    • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Fluorinated Waste Considerations: Fluorinated organic compounds, often referred to as "forever chemicals," are persistent in the environment.[20] Disposal often requires high-temperature incineration to break the strong carbon-fluorine bonds.[21][22] Ensure your institution's hazardous waste disposal program is equipped to handle halogenated organic waste.

  • Labeling: All waste containers must be clearly labeled with the chemical name and appropriate hazard warnings in accordance with OSHA guidelines.[23][24]

Part 4: Emergency Preparedness
  • Spills: In case of a small spill inside the fume hood, use a chemical spill kit with an absorbent material. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[14]

By adopting a cautious and principled approach, researchers can safely handle novel compounds like this compound, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.